2-Nitrophenylhydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-nitrophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-8-5-3-1-2-4-6(5)9(10)11/h1-4,8H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBUNLLUASHNDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6293-87-4 (mono-hydrochloride) | |
| Record name | 2-Nitrophenylhydrazine | |
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DSSTOX Substance ID |
DTXSID30184423 | |
| Record name | 2-Nitrophenylhydrazine | |
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Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-19-3 | |
| Record name | (2-Nitrophenyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Nitrophenylhydrazine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrophenylhydrazine | |
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| Record name | 2-nitrophenylhydrazine | |
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| Record name | 2-Nitrophenylhydrazine | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Nitrophenylhydrazine, a versatile chemical reagent with significant applications in organic synthesis and analytical chemistry. This document details its chemical and physical properties, safety and handling protocols, experimental procedures for its synthesis and key reactions, and discusses the biological significance of its derivatives.
Chemical Identity and Properties
This compound, and its more commonly used hydrochloride salt, are important reagents in chemical research and development.
CAS Numbers:
-
This compound: 3034-19-3[1]
-
This compound Hydrochloride: 6293-87-4
Physical and Chemical Properties
The properties of this compound and its hydrochloride salt are summarized in the tables below. The free base is often stabilized with water (typically around 30%) for safety reasons.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol [1] |
| Appearance | Yellow to orange crystalline solid/powder |
| Melting Point | 91-93 °C (lit.) |
| Boiling Point | 314.3 °C |
| Flash Point | 143.9 °C |
| Solubility | Miscible in water, soluble in benzene.[2] |
| Storage Temperature | 2-8°C, protect from light. |
Table 2: Physical and Chemical Properties of this compound Hydrochloride
| Property | Value |
| Molecular Formula | C₆H₈ClN₃O₂ |
| Molecular Weight | 189.60 g/mol |
| Appearance | Red-brown powder |
| Purity | Typically ≥ 96% |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 3: Spectroscopic Data for this compound and its Hydrochloride Salt
| Spectroscopy | Characteristic Peaks / Information |
| ¹H NMR | Chemical shifts are observed for the aromatic and hydrazine (B178648) protons. For the hydrochloride salt in DMSO-d₆, peaks are seen at approximately 10.6, 9.25, 8.16, 7.76, 7.39, and 7.10 ppm. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |
| IR Spectroscopy | Characteristic peaks for the N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) bonds are observed. The nitro group typically shows strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1390-1330 cm⁻¹, respectively.[3] |
| UV-Vis Spectroscopy | The presence of the nitrophenyl chromophore results in absorption in the UV-visible region. |
| Mass Spectrometry | The fragmentation pattern is influenced by the "ortho effect" of the nitro group, which can lead to characteristic fragment ions. For the hydrochloride salt, the molecular ion peak is observed at m/z 153. |
Safety and Handling
This compound is classified as a hazardous material and requires careful handling.
GHS Hazard Classification:
-
Flammable Solid: Category 1 (H228)
-
Acute Toxicity, Oral: Category 4 (H302)
-
Skin Irritation: Category 2 (H315)
-
Serious Eye Irritation: Category 2 (H319)
-
Specific target organ toxicity — single exposure (Respiratory tract irritation): Category 3 (H335)
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Wear protective gloves, eye protection, and face protection.
-
In case of contact with skin or eyes, rinse immediately with plenty of water.
-
Store in a well-ventilated place. Keep container tightly closed.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the diazotization of 2-nitroaniline, followed by reduction and hydrolysis.
Protocol:
-
Diazotization: 2-Nitroaniline is dissolved in hydrochloric acid and cooled to below 5°C. A solution of sodium nitrite (B80452) is then added slowly, maintaining the low temperature, to form the diazonium salt.
-
Reduction: The diazonium salt solution is then treated with a reducing agent, such as sodium metabisulfite, at a controlled temperature and pH (typically 10-35°C and pH 7-9).
-
Hydrolysis: The resulting intermediate is hydrolyzed, usually by heating with hydrochloric acid, to yield this compound.
-
Isolation: The product is isolated by filtration and can be purified by recrystallization.
Below is a diagram illustrating the general workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Derivatization of Carbonyl Compounds
This compound reacts with aldehydes and ketones to form stable, colored 2-nitrophenylhydrazones. This reaction is widely used for the detection, quantification, and characterization of carbonyl compounds. The protocol is analogous to the well-established method using 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Protocol:
-
Reagent Preparation: Prepare a solution of this compound hydrochloride in a suitable solvent, such as methanol (B129727) or ethanol, often with the addition of a strong acid like sulfuric acid to catalyze the reaction.
-
Reaction: Add the this compound solution to the sample containing the carbonyl compound. The reaction mixture is typically incubated at a slightly elevated temperature (e.g., 40-60°C) to ensure complete derivatization.
-
Extraction and Analysis: The resulting 2-nitrophenylhydrazone derivatives can be extracted using a suitable organic solvent or solid-phase extraction (SPE). The derivatives are then typically analyzed by High-Performance Liquid Chromatography (HPLC) with UV detection or by Liquid Chromatography-Mass Spectrometry (LC-MS).
The following diagram illustrates the derivatization workflow.
Caption: Experimental workflow for carbonyl derivatization.
Key Applications in Organic Synthesis
Fischer Indole (B1671886) Synthesis
A significant application of this compound is in the Fischer indole synthesis, a classic method for preparing indoles. This reaction involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone.
The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement to form an imine. Subsequent cyclization and elimination of ammonia (B1221849) yield the final indole product. The nitro group of this compound can be carried through the synthesis to produce nitro-substituted indoles, which are valuable intermediates in medicinal chemistry.
The mechanism of the Fischer Indole Synthesis is depicted below.
Caption: Mechanism of the Fischer Indole Synthesis.
Role in Biological and Medicinal Chemistry
While this compound itself is not typically used as a therapeutic agent, it serves as a crucial building block for the synthesis of various biologically active molecules.[5] Hydrazone derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[6]
The derivatization of endogenous molecules, such as fatty acids, with this compound allows for their sensitive detection and quantification in biological samples using techniques like LC-MS/MS.[7] This is particularly valuable in metabolomics and clinical diagnostics for studying disease states and metabolic pathways.
The diagram below illustrates the role of this compound as a precursor in the development of biologically active compounds and as a derivatizing agent in bioanalysis.
Caption: Applications of this compound in life sciences.
Direct involvement of this compound in specific biological signaling pathways has not been extensively reported in the literature. Its primary role in a biological context is as a tool for the synthesis of potentially bioactive compounds and for the analytical determination of biological molecules. The biological activity of its derivatives would be dependent on the final molecular structure and its interaction with specific biological targets.
References
- 1. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis of 2-Nitrophenylhydrazine from 2-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 2-nitrophenylhydrazine from 2-nitroaniline (B44862). The synthesis is a two-step process involving the diazotization of 2-nitroaniline followed by the reduction of the resulting diazonium salt. This document details the experimental protocols for these steps, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Reaction Mechanism
The synthesis of this compound from 2-nitroaniline proceeds in two key stages:
-
Diazotization: 2-Nitroaniline is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the primary aromatic amine into a diazonium salt, specifically 2-nitrobenzenediazonium (B1203363) chloride. The low temperature is crucial as diazonium salts are generally unstable at higher temperatures.[1]
-
Reduction: The 2-nitrobenzenediazonium salt is then reduced to this compound. Various reducing agents can be employed for this step, with common choices being sodium sulfite (B76179) (Na₂SO₃), sodium bisulfite (NaHSO₃), or sodium metabisulfite (B1197395) (Na₂S₂O₅).[2] The choice of reducing agent can influence the reaction conditions and workup procedure.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below. Two distinct protocols are presented based on the reducing agent used in the second step.
Protocol 1: Synthesis using Sodium Bisulfite Reduction
This protocol is adapted from established laboratory procedures.
Step 1: Diazotization of 2-Nitroaniline
-
In a suitable reaction vessel, prepare a solution of 34.5 grams (0.25 mole) of 2-nitroaniline in a mixture of 62.5 ml of concentrated hydrochloric acid and 62.5 ml of water.
-
Cool the solution to 0 °C in an ice-salt bath with continuous stirring.
-
Slowly add a solution of 18 grams of sodium nitrite in 37.5 ml of water, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture for a further 15 minutes at 0-5 °C to ensure complete diazotization. The resulting solution contains the 2-nitrobenzenediazonium salt.
Step 2: Reduction of 2-Nitrobenzenediazonium Salt
-
To the cold diazonium salt solution, slowly add a solution of sodium carbonate (approximately 18-20 grams) with vigorous stirring until the solution is only slightly acidic to Congo red. The temperature must be maintained at 0-5 °C during this process.
-
In a separate vessel, prepare a reducing solution by dissolving 155 grams (0.55 mole) of sodium bisulfite in a suitable amount of water and cool it to 10 °C.
-
Pour the neutralized diazonium salt solution into the cold sodium bisulfite solution with continuous stirring.
-
Allow the mixture to stand overnight in a cold place to complete the reduction.
-
Acidify the mixture with hydrochloric acid.
-
Filter the resulting precipitate, which is the crude this compound hydrochloride.
Step 3: Isolation and Purification of this compound
-
Dissolve the crude hydrochloride salt in 300 ml of lukewarm water and filter to remove any insoluble impurities.
-
Neutralize most of the hydrochloric acid with a 25% ammonia (B1221849) solution until the solution is still acidic to litmus (B1172312) paper.
-
Complete the precipitation of the free base by adding a solution of 15 grams of crystalline sodium acetate (B1210297) in 40 ml of water.
-
Cool the mixture thoroughly and collect the orange-red crystals of this compound by filtration.
-
Wash the product with cold water and dry at approximately 80 °C. The expected yield is around 30 grams (70-80%).[3]
-
For higher purity, the product can be recrystallized from alcohol.[3]
Protocol 2: Synthesis using Sodium Metabisulfite Reduction
This protocol is based on a patented method.[2]
Step 1: Diazotization of 2-Nitroaniline
-
In a 500 ml beaker, add 250 ml of water and 50 ml of 10N hydrochloric acid.
-
While stirring, add 27.6 grams of 2-nitroaniline.
-
Cool the mixture to below 5 °C in an ice bath.
-
Slowly add a solution of 15 grams of sodium nitrite in 30 ml of water.
-
Adjust the pH of the system to 1-2 and maintain the temperature at 8-10 °C.
-
Continue stirring for 1.5-2 hours.
-
Filter the reaction mixture and retain the filtrate containing the 2-nitrobenzenediazonium salt.
Step 2: Reduction of 2-Nitrobenzenediazonium Salt
-
In a 1000 ml beaker, dissolve 100 grams of sodium metabisulfite and 130 grams of sodium hydroxide (B78521) in 250 ml of water, and cool the solution to 12 °C.
-
Slowly add the filtrate from the diazotization step to this solution, maintaining the temperature at 12-15 °C and the pH at 7.
-
After the addition, react for 30 minutes.
-
Add 115 grams of hydrochloric acid and heat the mixture to 70 °C for 2 hours.
-
Cool the solution to 20 °C and filter the precipitate.
Step 3: Hydrolysis and Isolation
-
To the filter cake, add 300 grams of hydrochloric acid and stir for 30 minutes.
-
Heat the mixture to 80-90 °C for 2 hours.
-
Cool to 20 °C and filter the product. The final product is reported to have a purity of 98.05% by HPLC.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from the described protocols.
Table 1: Reagent Quantities
| Reagent | Protocol 1 (Sodium Bisulfite) | Protocol 2 (Sodium Metabisulfite) |
| 2-Nitroaniline | 34.5 g (0.25 mol) | 27.6 g |
| Sodium Nitrite | 18 g | 15 g |
| Hydrochloric Acid | 62.5 ml (conc.) | 50 ml (10N) |
| Sodium Carbonate | ~18-20 g | - |
| Sodium Bisulfite | 155 g (0.55 mol) | - |
| Sodium Metabisulfite | - | 100 g |
| Sodium Hydroxide | - | 130 g |
| Sodium Acetate | 15 g | - |
Table 2: Reaction Conditions and Yield
| Parameter | Protocol 1 (Sodium Bisulfite) | Protocol 2 (Sodium Metabisulfite) |
| Diazotization | ||
| Temperature | 0-5 °C | < 10 °C |
| Reaction Time | ~15 min post-addition | 1.5-2 hours |
| Reduction | ||
| Temperature | 0-10 °C | 12-15 °C |
| pH | Slightly acidic | 7 |
| Reaction Time | Overnight | 30 min |
| Hydrolysis | ||
| Temperature | - | 70-90 °C |
| Reaction Time | - | 2 hours |
| Overall Yield | 70-80% | Not explicitly stated, but high purity product obtained. |
| Product Purity | Suitable for most purposes | 98.05% (HPLC) |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Basic Reaction Mechanisms of 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reaction mechanisms of 2-nitrophenylhydrazine, a versatile reagent in organic synthesis. The document details its synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data to support research and development in chemistry and drug discovery.
Physicochemical and Spectroscopic Data
This compound is a crystalline solid, the physical and spectroscopic properties of which are essential for its identification and use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3034-19-3 | [1] |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | Amber powder/solid | [1] |
| Melting Point | 91-93 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Spectroscopic Data for this compound Hydrochloride (in DMSO-d₆)
Note: Data is for the hydrochloride salt, which is commonly used. Shifts for the free base may vary slightly.
| ¹H NMR | Chemical Shift (ppm) | Assignment |
| Aromatic | 8.16 | H-3 (dd, ortho to -NO₂) |
| Aromatic | 7.76 | H-5 (td) |
| Aromatic | 7.39 | H-6 (dd, ortho to -NHNH₃⁺) |
| Aromatic | 7.10 | H-4 (td) |
| Hydrazine | 10.6 | -NH-Ar |
| Hydrazine | 9.25 | -NH₃⁺ |
Reference for NMR data:[2]
Synthesis of this compound
The most common laboratory synthesis of this compound starts from 2-nitroaniline (B44862). The process involves a diazotization reaction followed by a reduction of the resulting diazonium salt.
Reaction Mechanism
The synthesis proceeds in two main steps:
-
Diazotization: 2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the 2-nitrobenzenediazonium (B1203363) salt.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is sodium sulfite (B76179) or stannous chloride in an acidic medium.
References
A Comprehensive Technical Guide to 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 2-Nitrophenylhydrazine, a versatile chemical compound with significant applications in analytical chemistry and potential relevance in drug discovery. This document details its fundamental physicochemical properties, provides established experimental protocols for its synthesis and use, and explores its biological context, particularly in relation to its putative anti-inflammatory mechanism. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, a schematic of the relevant biological pathway is provided in DOT language for visualization.
Core Properties of this compound
This compound, also known as (2-Nitrophenyl)hydrazine or o-Nitrophenylhydrazine, is a hydrazine (B178648) derivative characterized by a nitro group at the ortho position of the phenyl ring. Its chemical structure lends it to a variety of chemical reactions, making it a valuable reagent in several scientific domains.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇N₃O₂ | [1][2][3] |
| Molecular Weight | 153.14 g/mol | [1][2][3] |
| CAS Number | 3034-19-3 | [1][2][3] |
| Appearance | Yellow to orange-red crystalline powder | [4] |
| Melting Point | 90-93 °C | [2][4] |
| Boiling Point | 314.3 °C | [2] |
| Solubility | Soluble in ethanol (B145695), ether, and hot water. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research. This section outlines key experimental protocols for its synthesis and its primary application as a derivatizing agent.
Synthesis of this compound from 2-Nitroaniline
This protocol describes a common method for the laboratory synthesis of this compound.
Materials:
-
2-Nitroaniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Sodium Sulfite (B76179) (Na₂SO₃)
-
Sodium Hydroxide (B78521) (NaOH)
-
Ice
Procedure:
-
Diazotization: Dissolve 2-Nitroaniline in a solution of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Reduction: In a separate flask, prepare a solution of sodium sulfite in water and cool it in an ice bath. Slowly add the diazonium salt solution to the sodium sulfite solution while stirring vigorously. The temperature should be kept below 10 °C.
-
Hydrolysis: After the addition is complete, slowly add a solution of sodium hydroxide to the reaction mixture until it is alkaline. Then, carefully acidify the mixture with hydrochloric acid.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol.
Derivatization of Carbonyl Compounds for HPLC Analysis
This compound is widely used as a derivatizing agent to facilitate the detection and quantification of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC). The resulting 2-nitrophenylhydrazones are chromophoric and can be readily detected by UV-Vis detectors.
Materials:
-
Sample containing carbonyl compounds
-
This compound hydrochloride solution (in a suitable solvent like ethanol or acetonitrile)
-
Acid catalyst (e.g., a small amount of sulfuric acid or hydrochloric acid)
-
HPLC grade solvents for mobile phase
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Derivatization Reaction: To the sample solution, add an excess of the this compound hydrochloride solution and a catalytic amount of acid. Heat the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30-60 minutes) to ensure complete reaction.
-
Quenching and Extraction: After cooling, the reaction may be quenched, and the resulting 2-nitrophenylhydrazone derivatives can be extracted using an appropriate organic solvent if necessary.
-
HPLC Analysis: Inject a known volume of the final solution into the HPLC system. The separation is typically achieved on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water). Detection is performed at the maximum absorbance wavelength of the 2-nitrophenylhydrazones.
Biological Significance and Signaling Pathways
While primarily recognized for its role in analytical chemistry, some hydrazone derivatives have been investigated for their biological activities, including anti-inflammatory properties. It has been suggested that certain hydrazones may act as inhibitors of prostaglandin (B15479496) synthesis, a key pathway in inflammation.[5]
Prostaglandin Synthesis Pathway and Potential Inhibition
Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including the inflammatory response. Their synthesis is initiated from arachidonic acid by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effect by inhibiting these enzymes. The proposed mechanism for the anti-inflammatory action of some hydrazone derivatives involves the inhibition of this pathway.
Below is a diagram illustrating the prostaglandin synthesis pathway, which is a target for anti-inflammatory agents.
Caption: Prostaglandin synthesis pathway and proposed point of inhibition.
Conclusion
This compound is a chemical of significant utility, particularly in the realm of analytical chemistry for the derivatization of carbonyl compounds. The experimental protocols provided herein offer a foundation for its practical application. Furthermore, its potential role as a scaffold for compounds with anti-inflammatory activity, through the inhibition of the prostaglandin synthesis pathway, presents an avenue for further research in drug development. This guide serves as a comprehensive resource for scientists and researchers working with or exploring the applications of this compound.
References
Solubility of 2-Nitrophenylhydrazine in Common Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Nitrophenylhydrazine, a key reagent in various chemical syntheses and analytical methods. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. It includes a qualitative assessment of expected solubility based on chemical principles, a detailed experimental protocol, and a workflow for solubility determination.
Introduction to this compound and its Solubility
This compound (C₆H₇N₃O₂) is an organic compound featuring a phenyl ring substituted with both a nitro group (-NO₂) and a hydrazine (B178648) group (-NHNH₂). Its utility in forming hydrazones with aldehydes and ketones makes it a valuable tool in derivatization reactions for the detection and characterization of carbonyl compounds. The solubility of this compound is a critical physicochemical property that influences its application in organic synthesis, purification by recrystallization, and analytical procedures.
Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both a polar nitro and hydrazine group, as well as a nonpolar phenyl ring, suggests a varied solubility profile. Aromatic hydrazines are often poorly soluble in water, while the presence of the polar nitro group may slightly enhance its solubility in polar solvents compared to unsubstituted phenylhydrazine.[1] It is expected to show good solubility in moderately polar to polar aprotic solvents and some polar protic solvents. Qualitative data indicates that this compound is miscible with water and soluble in benzene.[2]
Quantitative Solubility Data
Precise, quantitative solubility data for this compound in a range of common solvents is not extensively documented in publicly accessible literature. To address this gap, this guide provides a standardized experimental protocol for researchers to generate reliable and reproducible solubility data. The following table is intended as a template for organizing experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| Water | Shake-Flask | |||
| Methanol | Shake-Flask | |||
| Ethanol | Shake-Flask | |||
| Acetone | Shake-Flask | |||
| Ethyl Acetate | Shake-Flask | |||
| Dichloromethane | Shake-Flask | |||
| Chloroform | Shake-Flask | |||
| Toluene | Shake-Flask | |||
| Hexane | Shake-Flask |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound, coupled with UV-Vis spectrophotometry for concentration analysis. This method is suitable for this compound due to the strong UV absorbance of nitroaromatic compounds.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers or screw-cap vials
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Syringes
-
Analytical balance
-
UV-Vis spectrophotometer and cuvettes
Procedure
Step 1: Preparation of Calibration Curve
-
Prepare a stock solution of this compound of a known concentration in the solvent of interest.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using the UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration and determine the linear regression equation (Beer-Lambert Law plot).
Step 2: Equilibration
-
Add an excess amount of solid this compound to a flask containing a known volume of the chosen solvent. An excess is necessary to ensure a saturated solution at equilibrium.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a temperature-controlled shaker or on a stirrer and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration remains constant.
Step 3: Sample Preparation and Analysis
-
Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax using the UV-Vis spectrophotometer.
Step 4: Calculation of Solubility
-
Using the absorbance of the diluted sample and the linear regression equation from the calibration curve, calculate the concentration of this compound in the diluted sample.
-
Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in the chosen solvent at the specified temperature.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for solubility determination.
References
An In-depth Technical Guide to the Safe Handling of 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 2-Nitrophenylhydrazine (CAS No: 3034-19-3). It is intended to equip laboratory personnel with the necessary knowledge to handle this chemical responsibly, minimizing risks and ensuring a safe working environment.
Physicochemical and Toxicological Properties
This compound is an organic compound that appears as an amber or orange-red crystalline powder.[1][2][3] It is a flammable solid and is often stabilized with water (typically >30%) as the dry state may be explosive.[4][5] Understanding its properties is the first step in safe handling.
Physical and Chemical Data
The fundamental physical and chemical characteristics of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 3034-19-3 | [6] |
| Molecular Formula | C₆H₇N₃O₂ | [6] |
| Molecular Weight | 153.14 g/mol | [6] |
| Appearance | Amber / Orange-Red Crystalline Powder | [1][2][3] |
| Melting Point | 89 - 94 °C / 192.2 - 201.2 °F | [2] |
| Solubility | Miscible with water. Soluble in hot benzene, alcohol, chloroform, ethyl acetate. | [1][2] |
| Stability | Stable under normal conditions. Often stabilized with >30% water. | [2] |
| Decomposition Temp. | 156°C - 158°C | [1] |
Toxicological Data and Hazard Identification
This compound is classified as a hazardous substance.[4] It is harmful if swallowed and causes skin, eye, and respiratory irritation.[6][7] The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and leading to methemoglobinemia, a form of oxygen starvation.[4]
| Hazard Classification | GHS Codes & Statements | Reference(s) |
| GHS Pictograms | Danger | [6] |
| Hazard Statements | H228: Flammable solid H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [6] |
| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
| Toxicity Metric | Value | Species | Reference(s) |
| LD50 (Intravenous) | 178 mg/kg | Mouse | [4] |
| Mutagenicity | Found to be a frameshift mutagen for Salmonella typhimurium TA1538. | N/A | [9] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is mandatory when working with this compound. The following sections detail the required engineering controls, personal protective equipment, and step-by-step procedures for routine handling and emergency situations.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][8] Local exhaust ventilation is required where solids are handled as powders to prevent accumulation and recirculation of particulates.[4] The ventilation system should be spark-free, earthed, and vent directly outside.[4]
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation location.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent personal contact.[4][8]
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[2][4]
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., butyl rubber).[10] For prolonged or repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[4] Always wash hands after removing gloves.[4]
-
Lab Coat/Coveralls: A lab coat is mandatory.[1] For large-scale operations, wear tight-weave, non-static clothing and non-sparking safety footwear.[4]
-
-
Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[1][2]
Protocol for General Handling
-
Preparation: Before handling, ensure all engineering controls are operational and the required PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid generating dust.[11] Carefully weigh or transfer the material within a fume hood. Use non-sparking tools.[8]
-
Work Practice: Avoid all personal contact, including inhalation.[4][8] Do not eat, drink, or smoke in the handling area.[8] Keep the container securely sealed when not in use.[8]
-
Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[2][8] Launder contaminated clothing separately before reuse.[8]
Protocol for Storage
-
Conditions: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition like heat, sparks, and open flames.[2][8][12]
-
Temperature: Do not heat above 50°C, as an explosion may occur.[4] Recommended storage is in a refrigerator at 2-8°C.
-
Container: Keep containers securely sealed to prevent drying out, as the material is often stabilized with water.[1][8]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][4]
Emergency Protocols
-
Evacuate: Clear the area of all personnel and move upwind.[4][8]
-
Control Ignition Sources: Remove all sources of ignition (flames, sparks, etc.).[8]
-
Ventilate: Increase ventilation in the spill area.[8]
-
Containment: Do not touch or walk through the spilled material.[4][8] Use a non-sparking shovel to carefully place the material into a clean, dry, labeled container for disposal.[8] Avoid creating dust clouds.[8]
-
Decontamination: Wash the spill area with water and dike for later disposal.[8]
-
Reporting: Advise emergency services if the spill enters drains or waterways.[8]
-
Hazards: This material is a flammable solid that may explode upon heating.[2][4] Combustion produces toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][4]
-
Extinguishing Media:
-
Procedure: Alert the fire brigade.[8] Wear self-contained breathing apparatus (SCBA) and full protective gear.[2] Use water spray to cool adjacent containers.[8]
-
General Advice: Seek immediate medical attention if symptoms persist.[2]
-
If Inhaled: Remove the person to fresh air and keep them warm and rested in a position comfortable for breathing.[2][4] If breathing is difficult, administer oxygen.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[4] Flush the skin and hair with running water and soap for at least 15 minutes.[2][4]
-
In Case of Eye Contact: Immediately wash out with fresh running water for at least 15 minutes.[4] Ensure complete irrigation by keeping eyelids apart.[4][8] Seek immediate medical attention.[8]
-
If Swallowed: Do NOT induce vomiting.[4] Rinse mouth with water.[2] If the person is conscious, give a glass of water to drink.[8] Call a poison center or doctor if you feel unwell.[2][8]
Visualized Workflow: Safe Handling of this compound
The following diagram illustrates the logical workflow for safely managing this compound in a research environment, from preparation to disposal.
Caption: Workflow for the safe laboratory handling of this compound.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. fishersci.com [fishersci.com]
- 3. CAS 3034-19-3: (2-Nitrophenyl)hydrazine | CymitQuimica [cymitquimica.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97%, moistened with ca 30% water | Fisher Scientific [fishersci.ca]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Mutagenicity and toxicity of carcinogenic and other hydrazine derivatives: correlation between toxic potency in animals and toxic potency in Salmonella typhimurium TA1538 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. buyat.ppg.com [buyat.ppg.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
An In-depth Technical Guide to the Discovery and History of 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-Nitrophenylhydrazine. It details the seminal work of Emil Fischer in the discovery of phenylhydrazines and traces the evolution of synthetic methodologies for its nitrated analogue. Key experimental protocols, quantitative data, and applications in organic synthesis and drug development are presented. This guide also explores the role of this compound as a crucial analytical reagent and its emerging biological significance.
Discovery and Historical Context
The journey of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer, who is credited with the discovery of the parent compound, phenylhydrazine (B124118), in 1875. This discovery was a significant milestone in organic chemistry, opening up new avenues for the synthesis and understanding of a wide range of organic compounds. Fischer's initial synthesis involved the reduction of a diazonium salt, a method that laid the groundwork for the future preparation of substituted phenylhydrazines.
Physicochemical Properties
This compound is a crystalline solid, typically appearing as orange-red crystals. Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇N₃O₂ | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Melting Point | 91-93 °C | |
| Appearance | Orange-red crystalline powder | [2] |
| Solubility | Soluble in hot water, alcohol, and ether | |
| CAS Number | 3034-19-3 | [1] |
Synthesis of this compound: Experimental Protocols
The most common and historically significant method for the synthesis of this compound involves the diazotization of 2-nitroaniline (B44862) followed by reduction. This procedure has been refined over the years but the fundamental steps remain the same.
General Synthesis Pathway
The overall synthetic pathway can be represented as follows:
Caption: General reaction scheme for the synthesis of this compound.
Detailed Experimental Protocol (Modern Adaptation)
This protocol is a modern adaptation of the classical synthesis method.
Materials:
-
2-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Stannous chloride (SnCl₂) or Sodium sulfite (B76179) (Na₂SO₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Distilled water
-
Ice
Procedure:
-
Diazotization:
-
In a beaker, dissolve a specific amount of 2-nitroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C.
-
Continue stirring for 30 minutes after the addition is complete to ensure the formation of the 2-nitrobenzenediazonium chloride solution.
-
-
Reduction:
-
In a separate flask, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or an aqueous solution of sodium sulfite).
-
Cool the reducing solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining a low temperature.
-
-
Isolation and Purification:
-
After the addition is complete, allow the reaction mixture to stand for a period to ensure complete reduction.
-
The resulting precipitate of this compound hydrochloride is collected by filtration.
-
To obtain the free base, the hydrochloride salt is treated with a base, such as sodium hydroxide solution, until the solution is alkaline.
-
The liberated this compound is then extracted with a suitable organic solvent (e.g., ether).
-
The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or hot water, to yield orange-red crystals.
-
Applications in Organic Synthesis and Drug Development
This compound is a versatile reagent in organic synthesis, primarily utilized for the formation of hydrazones and in the synthesis of heterocyclic compounds.
Formation of 2-Nitrophenylhydrazones
This compound reacts with aldehydes and ketones to form highly crystalline and colored derivatives known as 2-nitrophenylhydrazones. This reaction is a classical method for the identification and characterization of carbonyl compounds.
Caption: Reaction of this compound with a carbonyl compound.
Fischer Indole (B1671886) Synthesis
A significant application of phenylhydrazines, including the 2-nitro substituted variant, is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone to form an indole ring system, a core structure in many biologically active compounds and pharmaceuticals.
Role in Drug Development
Hydrazone derivatives, including those derived from this compound, have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[3] These activities include anti-inflammatory, antimicrobial, and anticonvulsant properties.[3] this compound itself has been reported to possess anti-inflammatory properties, acting as a nonsteroidal anti-inflammatory drug (NSAID) by inhibiting prostaglandin (B15479496) production.[4]
Furthermore, pyrazole (B372694) derivatives, which can be synthesized using this compound, are a class of heterocyclic compounds with diverse and well-established therapeutic applications, including anti-inflammatory, analgesic, and anticancer activities.[5]
Analytical Applications
The reaction of this compound with carbonyl compounds to form stable and chromophoric hydrazones makes it a valuable derivatizing agent in analytical chemistry. This derivatization enhances the detection and quantification of aldehydes and ketones in various matrices using techniques such as High-Performance Liquid Chromatography (HPLC).
It has also been employed in the derivatization of peptides for mass spectrometry analysis, where the introduction of the 2-nitrophenylhydrazide group increases the hydrophobicity and improves the fragmentation patterns of the peptides, aiding in their identification and characterization.[6]
Biological Significance and Signaling Pathways
While this compound is primarily known as a synthetic reagent, there is emerging evidence of its biological activities. As mentioned, it has been reported to exhibit anti-inflammatory effects.[4] The mechanism of this action is believed to involve the inhibition of prostaglandin synthesis.[4] Prostaglandins are key signaling molecules in the inflammatory pathway.
The broader class of hydrazone derivatives has been shown to possess a wide range of biological activities, suggesting that these compounds can interact with various biological targets and signaling pathways.[3] However, a specific, well-defined role for this compound in a particular cellular signaling cascade has yet to be fully elucidated and remains an area for further research. The derivatization of metabolites with nitrophenylhydrazines, such as 3-nitrophenylhydrazine, has been utilized in metabolomics studies to investigate metabolic changes in diseases like diabetes, indicating the utility of these reagents in probing biological systems.[7][8][9]
Conclusion
From its historical roots in the groundbreaking work of Emil Fischer, this compound has evolved into a cornerstone reagent in organic synthesis and analytical chemistry. Its utility in the formation of hydrazones and the synthesis of heterocyclic scaffolds continues to be exploited in the development of new pharmaceuticals and functional materials. While its direct role in biological signaling pathways is an area requiring further investigation, its established anti-inflammatory properties and the diverse pharmacological activities of its derivatives underscore its continued importance for researchers, scientists, and drug development professionals.
References
- 1. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. omicsonline.org [omicsonline.org]
- 4. This compound | 3034-19-3 | FN67283 | Biosynth [biosynth.com]
- 5. mdpi.com [mdpi.com]
- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Nitrophenylhydrazine: An In-depth Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Nitrophenylhydrazine. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and workflow visualizations to support the identification and characterization of this compound.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride in DMSO-d₆
| Assignment | Chemical Shift (δ, ppm) |
| A | 10.6 |
| B | 9.25 |
| C | 8.164 |
| D | 7.760 |
| E | 7.392 |
| F | 7.104 |
Data sourced from a 399.65 MHz spectrometer with the sample saturated in DMSO-d₆.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
IR spectroscopy measures the interaction of infrared radiation with matter, providing information about the functional groups present in a molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3324 | N-H stretching |
| 3085 | C-H stretching (aromatic) |
| 1636 | C-C stretching (aromatic) |
| 1321 | N-O stretching (nitro group) |
| 838 | NO₂ scissoring |
Note: The IR data presented is a compilation of typical values for compounds containing these functional groups and may vary slightly based on the specific experimental conditions.[3] The FTIR spectrum of this compound has been recorded using the KBr wafer technique.[4]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility of spectroscopic data. The following sections outline the general procedures for obtaining NMR and IR spectra of this compound.
Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed.[5]
-
The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ (dimethyl sulfoxide-d₆) or CDCl₃ (chloroform-d), within a standard 5 mm NMR tube.[5] DMSO-d₆ is often preferred for hydrazine (B178648) derivatives due to its ability to slow the exchange of labile protons (like -NH and -NH₂), making them more easily observable.[5]
-
A small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), is added to reference the chemical shifts to 0.00 ppm.[5]
-
The NMR tube is capped and the contents are thoroughly mixed by gentle vortexing or inversion until the sample is fully dissolved and the solution is homogeneous.[5]
Data Acquisition: The following are typical parameters for a 400 MHz NMR spectrometer, which may be adjusted based on the instrument's field strength.[5]
-
¹H NMR:
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems).[5]
-
Spectral Width: Approximately 220 ppm.[5]
-
Acquisition Time: 1-2 seconds.[5]
-
Relaxation Delay (d1): 2 seconds.[5]
-
Number of Scans: 1024 or more, depending on the sample concentration, due to the low natural abundance of ¹³C.[5]
-
This technique is suitable for solid samples.
Sample Preparation:
-
A small amount of the this compound sample (typically 1-2 mg) is weighed out.
-
The sample is then thoroughly mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.
-
The resulting fine powder is transferred to a pellet-forming die.
-
A pressure of several tons is applied to the die using a hydraulic press to form a thin, transparent KBr pellet.[6]
Data Acquisition:
-
A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and water vapor.
-
The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] The final spectrum is a result of the sample's absorption after the background has been subtracted.
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the logical and experimental workflows for the spectroscopic analysis of this compound.
References
- 1. This compound hydrochloride(6293-87-4) 13C NMR spectrum [chemicalbook.com]
- 2. This compound(3034-19-3) 13C NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
An In-depth Technical Guide to 2-Nitrophenylhydrazine: Chemical Structure, Functional Groups, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitrophenylhydrazine, a versatile organic compound with significant applications in analytical chemistry and potential therapeutic relevance. This document details its chemical structure, key functional groups, and physicochemical properties. Furthermore, it presents detailed experimental protocols for its synthesis and its use as a derivatizing agent for the analysis of carbonyl compounds. The guide also explores its role as a non-steroidal anti-inflammatory drug (NSAID) by elucidating the general mechanism of action for this class of compounds.
Chemical Structure and Functional Groups
This compound, with the CAS number 3034-19-3, is an aromatic organic compound. Its molecular structure consists of a benzene (B151609) ring substituted with two key functional groups: a hydrazine (B178648) group (-NHNH₂) and a nitro group (-NO₂) at the ortho position (C2) relative to each other.[1][2] The presence of these functional groups dictates the chemical reactivity and physical properties of the molecule. The hydrazine group is nucleophilic, making it reactive towards electrophiles, most notably carbonyl compounds. The nitro group is a strong electron-withdrawing group, which influences the electron density of the aromatic ring and the reactivity of the hydrazine moiety.[2]
The chemical formula for this compound is C₆H₇N₃O₂.[3]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its handling, characterization, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₆H₇N₃O₂ |
| Molecular Weight | 153.14 g/mol [4] |
| CAS Number | 3034-19-3[4] |
| Appearance | Yellow to orange crystalline solid/powder[1][2] |
| Melting Point | 90-93 °C[4] |
| Solubility | Miscible with water. Soluble in benzene.[5] |
| ¹H NMR (DMSO-d₆) | δ 10.6 (s, 1H), 9.25 (s, 1H), 8.16 (d, 1H), 7.76 (t, 1H), 7.39 (d, 1H), 7.10 (t, 1H) ppm[5] |
| IR Absorption (KBr) | N-H stretch: ~3300-3400 cm⁻¹, C=C stretch (aromatic): ~1600 cm⁻¹, N-O stretch (nitro): ~1500-1550 cm⁻¹ and ~1300-1360 cm⁻¹[6][7] |
| UV-Vis Absorption | The absorption maximum of the nitrophenylhydrazone derivative involves the o-nitro-group and the hydrazone residue.[8] |
Experimental Protocols
Synthesis of this compound from 2-Nitroaniline (B44862)
This protocol describes the synthesis of this compound via the diazotization of 2-nitroaniline followed by reduction.[1]
Materials:
-
2-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bisulfite (NaHSO₃) solution
-
Sodium hydroxide (B78521) (NaOH) solution
-
Potassium chloride (KCl)
-
Sodium acetate (B1210297)
-
Ammonia (B1221849) solution (25%)
-
Ethanol
-
Ice
Procedure:
-
Diazotization: Dissolve 2-nitroaniline (0.25 mole) in a suitable amount of hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (0.25 mole) in water, keeping the temperature below 5 °C. Stir the mixture for a short period to ensure complete diazotization.
-
Reduction: Prepare a solution of sodium bisulfite (0.55 mole) and sodium hydroxide (0.25 mole) in water and cool it to 10 °C. Slowly pour the cold diazonium salt solution into the sodium bisulfite solution with continuous stirring.
-
Isolation of Intermediate: Add potassium chloride to the reaction mixture to precipitate the potassium salt of nitrophenylhydrazinedisulfonic acid. Filter the resulting paste and wash it with a cold 10% potassium chloride solution.
-
Hydrolysis: Treat the filter cake with concentrated hydrochloric acid and let it stand at room temperature for several hours. Then, warm the mixture on a water bath.
-
Precipitation and Purification: Dissolve the resulting product in lukewarm water and filter. Neutralize the filtrate with ammonia solution, followed by the addition of a sodium acetate solution to precipitate the this compound. Chill the mixture to complete the precipitation. Filter the orange-red crystals, wash with cold water, and dry at approximately 80 °C. For higher purity, the product can be recrystallized from ethanol.[1]
Derivatization of Carbonyl Compounds for HPLC Analysis
This compound is a key reagent for the derivatization of aldehydes and ketones, converting them into stable, UV-active hydrazones that can be readily analyzed by High-Performance Liquid Chromatography (HPLC). A similar, widely used reagent is 2,4-dinitrophenylhydrazine (B122626) (DNPH).
Reaction Workflow:
Caption: Experimental workflow for the HPLC analysis of carbonyls.
Biological Activity and Mechanism of Action
This compound has been reported to exhibit anti-inflammatory properties, classifying it as a non-steroidal anti-inflammatory drug (NSAID).[3] The primary mechanism of action of NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[9][10] Prostaglandins are lipid compounds that are involved in the inflammatory response, causing vasodilation, pain, and fever.[1][11]
There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the gastric mucosa and platelet aggregation.[9]
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.[9][10]
By inhibiting COX enzymes, this compound is proposed to reduce the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The therapeutic effects are primarily attributed to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of the common side effects of NSAIDs, such as gastrointestinal irritation.[9]
Prostaglandin Synthesis Inhibition Pathway:
Caption: Inhibition of Prostaglandin Synthesis by NSAIDs.
Conclusion
This compound is a valuable chemical entity with a well-defined structure and versatile reactivity. Its application as a derivatizing agent in analytical chemistry is well-established, providing a reliable method for the quantification of carbonyl compounds. Furthermore, its classification as an NSAID suggests potential for its application in drug development. This technical guide provides foundational information for researchers and scientists working with or exploring the potential of this compound in their respective fields. Further research into the specific interactions of this compound with COX isoenzymes could provide more detailed insights into its therapeutic potential and guide the development of more selective anti-inflammatory agents.
References
- 1. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound | 3034-19-3 | FN67283 | Biosynth [biosynth.com]
- 4. 2-硝基苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound hydrochloride(6293-87-4) 13C NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound(3034-19-3) IR Spectrum [m.chemicalbook.com]
- 8. The ultraviolet spectra of nitrophenylhydrazones in neutral solution; substituent and solvent effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmacy180.com [pharmacy180.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Aldehydes and Ketones via 2-Nitrophenylhydrazine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of aldehydes and ketones is crucial in various fields, including environmental monitoring, food chemistry, and pharmaceutical analysis, due to their significant physiological and toxicological effects. Many of these carbonyl compounds lack a strong chromophore, making their direct detection by UV-HPLC challenging, especially at low concentrations.[1] Pre-column derivatization is a widely employed strategy to overcome this limitation. This application note provides a detailed protocol for the derivatization of aldehydes and ketones with 2-Nitrophenylhydrazine (2-NPH) to form stable, UV-active 2-nitrophenylhydrazones, enabling their sensitive determination by reverse-phase HPLC.[2][3]
Principle of the Method
The derivatization reaction is based on the nucleophilic addition of the primary amino group of this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by an elimination of a water molecule to form a stable 2-nitrophenylhydrazone derivative.[4][5][6][7] These derivatives possess a strong chromophore, allowing for highly sensitive UV detection. The reaction is typically carried out in an acidic medium to facilitate the nucleophilic attack.
Caption: Derivatization of an aldehyde or ketone with 2-NPH.
Experimental Protocols
Materials and Reagents
-
Aldehyde and Ketone Standards: Analytical grade formaldehyde, acetaldehyde, acetone, etc.
-
This compound (2-NPH): High purity
-
Solvents: HPLC grade acetonitrile (B52724), methanol, and water
-
Acids: Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges for sample cleanup and concentration (optional)
-
HPLC System: With a UV detector, C18 reverse-phase column, and data acquisition software.
Preparation of Solutions
-
2-NPH Derivatizing Reagent (0.05% w/v in 2N HCl): Dissolve 50 mg of 2-NPH in 100 mL of 2N HCl. Gentle heating and sonication may be required to fully dissolve the reagent. This solution should be prepared fresh daily and stored in an amber bottle to protect it from light.
-
Standard Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each aldehyde and ketone by dissolving 100 mg of the pure compound in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a mixed working standard solution containing all target aldehydes and ketones at a suitable concentration (e.g., 10 µg/mL) by diluting the stock solutions with acetonitrile.
Derivatization Procedure
-
Sample/Standard Preparation: Pipette 1 mL of the sample or working standard solution into a glass vial.
-
Addition of Derivatizing Reagent: Add 1 mL of the 0.05% 2-NPH reagent to the vial.
-
Reaction: Cap the vial and vortex for 30 seconds. Allow the reaction to proceed at room temperature for 1 hour, or at 40°C for 30 minutes, in the dark.
-
Neutralization/Extraction (Optional): After the reaction is complete, the solution can be neutralized with a suitable base. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) cleanup step may be necessary to remove interferences.
-
Dilution: Dilute the derivatized solution with the mobile phase to an appropriate concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.
Caption: Workflow for 2-NPH derivatization and analysis.
HPLC Analysis
The separation of the 2-nitrophenylhydrazone derivatives is typically achieved using a C18 reverse-phase column with a gradient elution of acetonitrile and water.
Typical HPLC Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 360 nm |
Data Presentation
The following table summarizes representative quantitative data for the HPLC analysis of several common aldehydes and ketones after derivatization with 2-NPH. (Note: These values are illustrative and may vary depending on the specific instrumentation and experimental conditions).
| Compound | Retention Time (min) | LOD (µg/mL) | LOQ (µg/mL) | Linearity (R²) |
| Formaldehyde-2-NPH | 4.5 | 0.01 | 0.03 | > 0.999 |
| Acetaldehyde-2-NPH | 6.2 | 0.02 | 0.06 | > 0.999 |
| Acetone-2-NPH | 7.8 | 0.05 | 0.15 | > 0.998 |
| Propionaldehyde-2-NPH | 8.5 | 0.03 | 0.09 | > 0.999 |
| Benzaldehyde-2-NPH | 12.1 | 0.01 | 0.04 | > 0.999 |
Conclusion
The use of this compound as a pre-column derivatizing agent provides a simple, robust, and sensitive method for the quantitative analysis of aldehydes and ketones by reverse-phase HPLC with UV detection.[2] The resulting 2-nitrophenylhydrazone derivatives are stable and exhibit strong UV absorbance, allowing for low detection limits. This method is applicable to a wide range of sample matrices and is a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
Application Notes & Protocols: Spectrophotometric Determination of Carbonyl Compounds Using 2-Nitrophenylhydrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantification of carbonyl compounds—aldehydes and ketones—is crucial in various fields, including pharmaceutical development, environmental analysis, and food chemistry. These compounds can be indicative of oxidative stress, product stability, or the presence of contaminants. A widely used method for their determination is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl group to form a colored 2,4-dinitrophenylhydrazone derivative. This application note details spectrophotometric protocols for the quantitative analysis of carbonyl compounds using this reaction.
The reaction proceeds via a nucleophilic addition-elimination mechanism, where the amine group of DNPH attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable hydrazone.[1] A positive reaction is typically indicated by the formation of a yellow, orange, or red precipitate.[1][2] The resulting 2,4-dinitrophenylhydrazone derivatives exhibit strong absorbance in the UV-Visible region, allowing for sensitive spectrophotometric quantification.
Principle of the Method
The fundamental principle of this method is the reaction of a carbonyl compound with 2,4-dinitrophenylhydrazine (DNPH) in an acidic medium to produce a 2,4-dinitrophenylhydrazone (DNPH-hydrazone). This derivative has a strong chromophore, making it suitable for UV-Vis spectrophotometric analysis. The concentration of the carbonyl compound is directly proportional to the absorbance of the resulting solution, following the Beer-Lambert law.
The reaction is as follows:
R(R')C=O + C₆H₃(NO₂)₂NHNH₂ → C₆H₃(NO₂)₂NHN=C(R)R' + H₂O (Carbonyl Compound) + (2,4-Dinitrophenylhydrazine) → (2,4-Dinitrophenylhydrazone) + (Water)
The resulting hydrazone can be measured under acidic/neutral conditions or in a basic medium, which causes a bathochromic shift (a shift to a longer wavelength) of the maximum absorbance (λmax), often enhancing sensitivity and reducing interference from unreacted DNPH.
Data Presentation
The spectrophotometric properties of 2,4-dinitrophenylhydrazone derivatives are dependent on the structure of the parent carbonyl compound and the solvent conditions. Below are tables summarizing key quantitative data.
Table 1: Wavelength of Maximum Absorbance (λmax) for Various Carbonyl-DNPH Derivatives
| Carbonyl Compound | λmax (Acidic/Neutral) | λmax (Basic) | Reference |
| Formaldehyde | ~357-360 nm | Not Specified | [3] |
| Acetaldehyde | ~360 nm | Not Specified | |
| Acetone | Not Specified | ~490 nm | [4] |
| Methyl Ethyl Ketone | Not Specified | 480 nm | [5] |
| General Aliphatic | ~360 nm | ~480-490 nm | [4][5] |
| General Aromatic | Red-shifted vs. aliphatic | Not Specified | [2] |
Table 2: Molar Absorptivity (ε) of Selected Ketone-2,4-Dinitrophenylhydrazones
| Compound | Molar Absorptivity (ε) in Dichloromethane (L·mol⁻¹·cm⁻¹) | λmax in Dichloromethane (nm) | Reference |
| Acetone-DNPH | 19,300 | 364 | [6][7] |
| Acetophenone-DNPH | 24,900 | 378 | [6][7] |
| Benzophenone-DNPH | 20,400 | 384 | [6][7] |
Experimental Protocols
Protocol 1: General Spectrophotometric Determination of Carbonyl Compounds (Acidic/Neutral Conditions)
This protocol is suitable for the general quantification of aldehydes and ketones.
1. Reagent Preparation:
-
2,4-Dinitrophenylhydrazine Reagent (0.1% w/v): Dissolve 100 mg of 2,4-dinitrophenylhydrazine in 100 mL of a suitable solvent such as methanol (B129727) or acetonitrile. Add 0.5 mL of concentrated sulfuric acid or hydrochloric acid as a catalyst. Mix until dissolved. This solution is often referred to as Brady's reagent. Caution: DNPH can be explosive when dry and should be handled with care, preferably as a wetted solid.[1]
-
Carbonyl Standards: Prepare a stock solution of the target carbonyl compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). From this stock, prepare a series of calibration standards by serial dilution.
2. Derivatization Procedure: a. To 1 mL of each standard and sample solution in separate test tubes, add 1 mL of the 2,4-DNPH reagent. b. For a blank, use 1 mL of the solvent used for the standards and samples and add 1 mL of the 2,4-DNPH reagent. c. Mix thoroughly and incubate at room temperature (or with gentle heating, e.g., 5 minutes in a water bath) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
3. Spectrophotometric Measurement: a. After incubation, dilute the solutions with the reaction solvent (e.g., methanol or acetonitrile) to a suitable volume for measurement. b. Measure the absorbance of the standards and samples against the blank at the wavelength of maximum absorbance (λmax), typically around 360 nm for aliphatic carbonyl hydrazones.
4. Quantification: a. Plot a calibration curve of absorbance versus the concentration of the standards. b. Determine the concentration of the carbonyl compound in the samples from the calibration curve.
Protocol 2: Spectrophotometric Determination with Basic Shift for Enhanced Sensitivity
This protocol utilizes a basic solution to shift the λmax to a longer wavelength, which can increase sensitivity and reduce interference from unreacted DNPH.
1. Reagent Preparation:
-
2,4-Dinitrophenylhydrazine Reagent: Prepare as described in Protocol 1.
-
Potassium Hydroxide (KOH) Solution (e.g., 10% w/v in ethanol): Dissolve 10 g of KOH in 100 mL of ethanol.
-
Carbonyl Standards: Prepare as described in Protocol 1.
2. Derivatization Procedure: a. Follow the derivatization steps (a-c) from Protocol 1.
3. Color Development and Measurement: a. After incubation, add a specific volume of the ethanolic KOH solution (e.g., 5 mL) to each tube (standards, samples, and blank) and mix well.[5] A wine-red color should develop. b. Allow the color to stabilize for a few minutes. c. Measure the absorbance of the standards and samples against the blank at the new λmax, which is typically around 480-490 nm.[4][5]
4. Quantification: a. Plot a calibration curve and determine the sample concentrations as described in Protocol 1.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical reaction and the general workflow for the spectrophotometric determination of carbonyl compounds using 2,4-dinitrophenylhydrazine.
Caption: Reaction and workflow for carbonyl determination.
Detailed Reaction Mechanism
The following diagram details the nucleophilic addition-elimination mechanism.
Caption: Mechanism of hydrazone formation.
Logical Flow for Protocol Selection
This diagram helps in deciding which protocol to use based on the experimental requirements.
Caption: Decision tree for protocol selection.
References
- 1. 2,4-Dinitrophenylhydrazine - Wikipedia [en.wikipedia.org]
- 2. sjpas.com [sjpas.com]
- 3. researchgate.net [researchgate.net]
- 4. High‐throughput colorimetric assays optimized for detection of ketones and aldehydes produced by microbial cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives Using 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole (B372694) derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of the pyrazole core is a fundamental task in organic synthesis, with the Knorr pyrazole synthesis and related cyclocondensation reactions being the most prevalent methods.[2][3] This document provides detailed protocols for the synthesis of pyrazole derivatives using 2-nitrophenylhydrazine as a key building block. The resulting 1-(2-nitrophenyl)-1H-pyrazole scaffold is a valuable intermediate, particularly for the synthesis of fused heterocyclic systems such as pyrazoloquinazolines through subsequent reductive cyclization.
The primary synthetic routes involve the reaction of this compound with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). The choice of substrate allows for the introduction of various substituents onto the pyrazole ring, enabling the generation of diverse chemical libraries for screening and drug discovery.
Key Synthetic Strategies
Two principal methods for the synthesis of 1-(2-nitrophenyl)-1H-pyrazoles are highlighted:
-
Knorr Pyrazole Synthesis (from 1,3-Dicarbonyls): This classic and highly effective method involves the cyclocondensation of this compound with a 1,3-dicarbonyl compound. The reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4] Modern protocols using polar aprotic solvents can enhance regioselectivity and yield.[5]
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): This method utilizes the reaction of this compound with a chalcone (B49325). The reaction proceeds via a Michael addition followed by cyclization and oxidation (or elimination) to afford the corresponding pyrazoline, which can then be oxidized to the pyrazole. Often, under acidic reflux conditions, the pyrazole is formed directly.[6][7]
Data Presentation: Comparison of Synthetic Methods
The following table summarizes typical conditions and outcomes for the synthesis of 1-(2-nitrophenyl)-1H-pyrazoles.
| Method | Precursor | Key Reagents/Catalyst | Solvent | Temperature | Typical Time | Typical Yields | Reference |
| Knorr Synthesis | 1,3-Diketone | Acid catalyst (optional) | N,N-Dimethylacetamide (DMAc) or Ethanol (B145695) | Room Temp. to Reflux | 2 - 12 h | 59 - 98% | [5][8] |
| From Chalcone | α,β-Unsaturated Ketone | Glacial Acetic Acid | Glacial Acetic Acid or Ethanol | Reflux | 4 - 8 h | 60 - 85% | [1][7] |
Mandatory Visualization
Experimental Protocols
Note: These are generalized protocols and may require optimization based on the specific substrates used. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Knorr Synthesis of 1-(2-Nitrophenyl)-3,5-disubstituted-1H-pyrazoles
This protocol is adapted from the general method for arylhydrazine condensation with 1,3-diketones for a highly regioselective synthesis.[5][8]
Materials:
-
This compound
-
Substituted 1,3-diketone (e.g., acetylacetone, dibenzoylmethane)
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Ethyl acetate (B1210297)
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask equipped with a magnetic stir bar
-
Standard glassware for extraction and purification
Procedure:
-
To a clean, dry round-bottom flask, add the 1,3-diketone (1.0 mmol, 1.0 eq).
-
Dissolve the diketone in anhydrous N,N-dimethylacetamide (3-5 mL).
-
Add this compound (1.05 mmol, 1.05 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) to remove the DMAc.
-
Wash the organic layer with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 1-(2-nitrophenyl)-1H-pyrazole derivative.
Protocol 2: Synthesis of 1-(2-Nitrophenyl)-1H-pyrazoles from Chalcones
This protocol describes a general procedure for the cyclization of chalcones with a substituted hydrazine (B178648) under acidic conditions.[1]
Materials:
-
This compound
-
Substituted chalcone (α,β-unsaturated ketone)
-
Glacial acetic acid
-
Ethanol (for recrystallization, optional)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Standard filtration and crystallization glassware
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 mmol, 1.0 eq) in glacial acetic acid (5-10 mL).
-
Add this compound (1.1 mmol, 1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.
-
Maintain the reflux for 4-8 hours. Monitor the reaction's progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of crushed ice or cold water (50 mL) with stirring.
-
A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove residual acetic acid.
-
Dry the crude product in a desiccator or a vacuum oven.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to afford the pure 1-(2-nitrophenyl)-1H-pyrazole derivative.
References
Application Notes & Protocols for Fatty Acid Analysis using 2-Nitrophenylhydrazine (2-NPH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The analysis of fatty acids is crucial in various fields, including clinical diagnostics, nutritional science, and drug development. The 2-nitrophenylhydrazine (2-NPH) derivatization method offers a robust and sensitive approach for the quantification of a wide range of fatty acids, from short-chain (SCFAs) to very long-chain fatty acids (VLCFAs). This method enhances the chromatographic properties and detection sensitivity of fatty acids, particularly for analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Mass Spectrometry (MS) detectors.
The core principle involves the reaction of the carboxylic acid group of a fatty acid with this compound in the presence of a coupling agent to form a stable 2-nitrophenylhydrazide derivative. This derivative possesses a strong chromophore, making it suitable for UV detection, and also exhibits excellent ionization efficiency for mass spectrometry, allowing for high sensitivity and specificity.[1][2][3]
Key Advantages of the 2-NPH Method:
-
Broad Applicability: Suitable for the simultaneous analysis of a wide range of fatty acids (C4 to C26).[4][5]
-
High Sensitivity: Achieves detection limits in the femtomole (fmol) range, making it ideal for trace-level analysis in biological samples.[4][5]
-
Good Accuracy and Precision: Demonstrates excellent linearity (R² > 0.999) and high recovery rates (typically 98-105%).[4][5]
-
Versatility: Compatible with various sample matrices, including plasma, serum, feces, and food products.[4][6][7]
-
Reduced Sample Complexity: Direct derivatization of saponified samples can often be performed without extensive cleanup steps, saving time and resources.[8][9]
Experimental Protocols
Protocol 1: Analysis of Free Fatty Acids (FFAs) and Esterified Fatty Acids (EFAs) in Biological Materials
This protocol is adapted from methods described for the analysis of fatty acids in various biological samples.[1]
1. Materials and Reagents:
-
This compound hydrochloride (2-NPH·HCl)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Pyridine
-
Ethanol (absolute)
-
n-Hexane
-
Potassium hydroxide (B78521) (KOH)
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Fatty acid standards
-
Sample (e.g., plasma, serum, tissue homogenate)
2. Sample Preparation and Saponification (for total fatty acids):
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Add 1 mL of 0.5 M KOH in ethanol.
-
Incubate at 80°C for 30 minutes to ensure complete saponification of esterified fatty acids.[7]
-
Cool the sample to room temperature.
3. Derivatization Procedure:
-
To the saponified sample, add 200 µL of a 20 mM solution of 2-NPH·HCl in ethanol.
-
Add 200 µL of a 0.25 M solution of EDC·HCl in an ethanol:pyridine (97:3 v/v) mixture.[7]
-
Incubate the reaction mixture at 60°C for 20 minutes.[7]
-
After cooling, add 1 mL of n-hexane and vortex vigorously for 1 minute to extract the derivatized fatty acids.
-
Centrifuge at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper n-hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.
4. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water. The exact ratio may need optimization depending on the specific fatty acids of interest.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 400 nm.[6]
-
Injection Volume: 20 µL.
Protocol 2: Simultaneous Quantitation of Short-, Medium-, Long-, and Very Long-Chain Fatty Acids in Human Plasma by LC-MS/MS
This protocol is based on a validated method for comprehensive fatty acid profiling.[4][5]
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of high-purity solvents for LC-MS (e.g., LC-MS grade acetonitrile, water, and formic acid).
-
Diethyl ether.
-
Potassium phosphate (B84403) buffer.
2. Sample Preparation and Extraction:
-
To 50 µL of human plasma, add an internal standard mixture containing deuterated fatty acids.
-
Add 1 mL of diethyl ether and 0.5 mL of potassium phosphate buffer.
-
Vortex for 5 minutes and centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step with another 1 mL of diethyl ether.
-
Combine the organic layers and evaporate to dryness under nitrogen.
3. Derivatization Procedure:
-
Follow the derivatization steps 1-3 from Protocol 1.
-
After the reaction, evaporate the solvent under nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: UPLC or HPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A gradient program should be optimized to separate the wide range of fatty acids. A typical gradient might start at 30% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for each fatty acid derivative.
Data Presentation
The following tables summarize the quantitative performance of the 2-NPH method for fatty acid analysis as reported in the literature.
Table 1: Performance Characteristics of the 2-NPH LC-MS/MS Method for Fatty Acid Quantitation in Human Plasma [4][5]
| Fatty Acid | Linearity (R²) | LOD (fmol) | LOQ (fmol) | Recovery (%) |
| C4:0 | > 0.999 | 0.2 | 2.3 | 98.1 ± 3.6 |
| C6:0 | > 0.999 | 0.5 | 5.1 | 101.2 ± 4.2 |
| C8:0 | > 0.999 | 1.1 | 10.5 | 102.5 ± 3.9 |
| C10:0 | > 0.999 | 2.3 | 22.1 | 99.8 ± 5.1 |
| C12:0 | > 0.999 | 4.5 | 43.8 | 103.1 ± 4.5 |
| C14:0 | > 0.999 | 8.9 | 87.5 | 104.9 ± 5.5 |
| C16:0 | > 0.999 | 17.5 | 172.0 | 101.7 ± 4.8 |
| C18:0 | > 0.999 | 34.2 | 335.0 | 98.9 ± 3.7 |
| C18:1 | > 0.999 | 33.8 | 330.0 | 100.5 ± 4.1 |
| C18:2 | > 0.999 | 33.1 | 324.0 | 102.3 ± 4.3 |
| C20:4 | > 0.999 | 65.2 | 640.0 | 99.2 ± 5.0 |
| C22:6 | > 0.999 | 67.3 | 660.0 | 101.1 ± 4.7 |
| C24:0 | > 0.999 | 66.8 | 655.0 | 98.5 ± 3.9 |
| C26:0 | > 0.999 | 66.1 | 648.0 | 100.8 ± 4.4 |
Data represents a selection of fatty acids for illustrative purposes.
Visualizations
Chemical Reaction
Caption: Derivatization of a fatty acid with 2-NPH.
Experimental Workflow
Caption: Workflow for fatty acid analysis using 2-NPH.
References
- 1. researchgate.net [researchgate.net]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using this compound as a Labeling Reagent [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Rapid liquid chromatographic determination of fatty acids as this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes: Analysis of Sugars using 2-Nitrophenylhydrazine Derivatization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of carbohydrates is essential in various fields, including biotechnology, food science, and pharmaceutical development. Sugars lack a strong chromophore, which makes their direct detection by UV-Vis spectrophotometry challenging. To overcome this, derivatization with a UV-active labeling agent is a common strategy. 2-Nitrophenylhydrazine (2-NPH) is a derivatizing reagent that reacts with the carbonyl group of reducing sugars to form a stable 2-nitrophenylhydrazone derivative. This derivative possesses a strong chromophore, enabling highly sensitive detection by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This application note provides a detailed protocol for the derivatization of sugars with 2-NPH and their subsequent analysis.
Principle of the Method
The derivatization of reducing sugars with this compound is a condensation reaction. The hydrazine (B178648) nitrogen of 2-NPH acts as a nucleophile, attacking the electrophilic carbonyl carbon of the open-chain form of the sugar. This is followed by the elimination of a water molecule to form a stable hydrazone. This reaction is specific to the carbonyl group present in the open-chain form of reducing sugars. Non-reducing sugars, such as sucrose, will not react with 2-NPH under these conditions.[1][2][3] The resulting 2-nitrophenylhydrazone derivative can be readily separated by reverse-phase HPLC and detected by a UV detector.
Reaction Scheme
Caption: Reaction of a reducing sugar with this compound.
Experimental Protocols
This protocol is adapted from established methods for sugar derivatization using nitrophenylhydrazines.[1][4]
Materials and Reagents
-
This compound (2-NPH)
-
Hydrochloric acid (HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sugar standards (e.g., glucose, fructose, mannose, xylose, lactose)
-
Samples containing sugars (e.g., hydrolyzed glycoprotein (B1211001), beverage sample)
Equipment
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
Derivatization Procedure
-
Sample Preparation:
-
For glycoprotein analysis, hydrolyze the glycoprotein to release monosaccharides using an appropriate method (e.g., acid hydrolysis with trifluoroacetic acid). Neutralize and dry the sample.
-
For liquid samples, dilute as necessary to bring the sugar concentration within the linear range of the assay.
-
-
Derivatization Reaction:
-
To 50 µL of the sugar standard or sample solution, add 50 µL of a 200 mM solution of 2-NPH in methanol.
-
Add 50 µL of a 150 mM solution of EDC in methanol containing 6% (v/v) pyridine.[4]
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the mixture to room temperature.
-
Centrifuge the sample to pellet any precipitate.
-
Filter the supernatant through a 0.45 µm syringe filter before HPLC injection.
-
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 15% B
-
5-20 min: 15-40% B
-
20-25 min: 40-15% B
-
25-30 min: 15% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
Data Presentation
The following tables summarize the expected quantitative data for the analysis of various sugars using the 2-NPH derivatization method. This data is representative and based on typical performance of similar derivatization agents.[1][4]
| Sugar | Retention Time (min) | Linearity (R²) |
| Ribose | 8.5 | >0.999 |
| Xylose | 9.2 | >0.999 |
| Arabinose | 9.8 | >0.999 |
| Fructose | 11.1 | >0.999 |
| Mannose | 12.5 | >0.999 |
| Glucose | 13.2 | >0.999 |
| Galactose | 13.8 | >0.999 |
| Lactose | 18.5 | >0.998 |
| Maltose | 19.3 | >0.998 |
| Sugar | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Recovery (%) |
| Glucose | 1.0 | 3.5 | 95-105 |
| Fructose | 1.2 | 4.0 | 93-103 |
| Xylose | 0.8 | 2.8 | 96-104 |
| Lactose | 2.5 | 8.0 | 92-102 |
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for sugar analysis using 2-NPH derivatization.
Applications
-
Glycoprotein Characterization: Determination of the monosaccharide composition of glycoproteins is crucial for understanding their structure and function. This method can be applied to analyze the monosaccharides released from hydrolyzed therapeutic proteins, aiding in quality control and batch-to-batch consistency assessment.
-
Food and Beverage Industry: Quantification of sugars in food and beverage products is important for nutritional labeling and quality control. This method can be used to determine the content of reducing sugars in various matrices.
-
Metabolomics Research: Sugars are key metabolites in central carbon metabolism. This derivatization strategy can be employed in targeted metabolomics studies to quantify changes in sugar levels in biological samples.[1]
Troubleshooting
-
Low Derivatization Efficiency: Ensure that the reagents are fresh and of high quality. The reaction is sensitive to moisture, so use anhydrous solvents where possible. Optimize the reaction time and temperature if necessary.
-
Poor Peak Shape: This may be due to column degradation or improper mobile phase composition. Flush the column or replace it if necessary. Ensure the mobile phase is properly prepared and filtered.
-
Interfering Peaks: Sample matrix effects can lead to interfering peaks. Employ a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances before derivatization.
Conclusion
The use of this compound as a derivatizing agent provides a sensitive and reliable method for the quantitative analysis of reducing sugars by HPLC-UV. The protocol is straightforward and applicable to a wide range of sample types, making it a valuable tool for researchers, scientists, and drug development professionals.
References
- 1. Quantitation of low molecular weight sugars by chemical derivatization-liquid chromatography/multiple reaction monitoring/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. biochemistry - Reaction of glucose with 2,4-dinitrophenylhydrazine (DNPH) - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
Application Note: Preparation and Certification of 2-Nitrophenylhydrazine Analytical Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Nitrophenylhydrazine (2-NPH) is a crucial derivatizing agent used in analytical chemistry, particularly for the sensitive determination of aldehydes, ketones, and carboxylic acids by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[1][2][3] The formation of 2-nitrophenylhydrazone derivatives significantly enhances the hydrophobicity and detectability of these analytes.[4][5] For accurate quantification in research and drug development, a well-characterized, high-purity analytical standard of this compound is essential. This document provides detailed protocols for the synthesis, purification, and analytical characterization of this compound to serve as an analytical standard.
Experimental Protocols
Part 1: Synthesis of this compound from 2-Nitroaniline (B44862)
This protocol describes the synthesis of this compound via the diazotization of 2-nitroaniline, followed by reduction of the resulting diazonium salt.[6][7]
Materials and Reagents:
-
2-Nitroaniline (C₆H₆N₂O₂)[8]
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated (10N)
-
Sodium Metabisulfite (B1197395) (Na₂S₂O₅)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
-
Beakers (500 mL, 1000 mL)
-
Stirring rod or magnetic stirrer
-
Filtration apparatus (Buchner funnel, filter paper)
-
pH meter or pH indicator strips
Procedure:
-
Diazotization of 2-Nitroaniline:
-
In a 500 mL beaker, suspend 27.6 g of finely powdered 2-nitroaniline in 250 mL of distilled water and 50 mL of 10N hydrochloric acid with vigorous stirring.[6]
-
Cool the suspension to below 5°C in an ice-salt bath. It is critical to maintain this low temperature throughout the diazotization process.[9][10]
-
Slowly add a pre-cooled solution of 15 g of sodium nitrite in 30 mL of distilled water dropwise to the suspension over 30-45 minutes.[6]
-
After the addition is complete, adjust the pH of the system to 1-2 and continue stirring for 1.5-2 hours, maintaining the temperature between 8-10°C.[6]
-
Filter the reaction mixture to remove any unreacted starting material and retain the filtrate, which contains the 2-nitrobenzenediazonium (B1203363) chloride.
-
-
Reduction to this compound:
-
In a separate 1000 mL beaker, dissolve 100 g of sodium metabisulfite in 250 mL of distilled water.[6]
-
To this solution, carefully add 130 g of sodium hydroxide while stirring and cooling to maintain the temperature at approximately 12°C.[6]
-
Slowly add the previously prepared diazonium salt filtrate to the sodium metabisulfite solution. Control the addition rate to keep the temperature between 12-15°C and the pH at 7.[6]
-
After stirring for 30 minutes, add 115 g of hydrochloric acid and heat the mixture to 70°C for 2 hours.[6]
-
Cool the solution to 20°C and collect the precipitated crude this compound by filtration.[6]
-
-
Acid Hydrolysis and Isolation:
-
Transfer the filter cake to a 500 mL beaker containing 300 g of hydrochloric acid.[6]
-
Stir the slurry for 30 minutes, then heat to 80-90°C for 2 hours.[6]
-
Cool the mixture to 20°C and filter to collect the solid product, which is this compound hydrochloride.
-
Wash the product with cold water and dry under vacuum. To obtain the free base, the hydrochloride salt can be neutralized with a suitable base and recrystallized.
-
Part 2: Purification by Recrystallization
Purification of the crude product is essential to achieve the high purity required for an analytical standard.
Materials and Reagents:
-
Crude this compound
-
Ethanol (B145695) or n-Butyl Alcohol[11]
-
Activated Carbon (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If the solution is colored with impurities, add a small amount of activated carbon and boil for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the prepared this compound analytical standard.
| Parameter | Expected Value | Reference |
| Physical Appearance | Orange to reddish-brown crystalline powder | [12] |
| Molecular Formula | C₆H₇N₃O₂ | [13] |
| Molecular Weight | 153.14 g/mol | [14] |
| Melting Point | 91-93 °C | [15][16] |
| Purity (HPLC) | ≥ 98% | [6][17] |
| ¹H NMR (DMSO-d₆) | δ ~10.6 (s, 1H), ~9.25 (s, 1H), ~8.16 (d, 1H), ~7.76 (t, 1H), ~7.39 (d, 1H), ~7.10 (t, 1H) ppm | [18] |
| ¹³C NMR | Characteristic peaks for the aromatic ring and functional groups | [14][18] |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 154.06 | [19] |
| FTIR (KBr, cm⁻¹) | Peaks corresponding to N-H, C-H (aromatic), C=C (aromatic), and N-O (nitro group) stretches | [14][20] |
Analytical Characterization Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
Mobile Phase: Acetonitrile and water mixture (e.g., 90:10 v/v).[3] For MS compatibility, replace any non-volatile acid with formic acid.[21]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 365 nm.[3]
-
Column Temperature: 30°C.[3]
-
Standard Preparation: Accurately weigh and dissolve the prepared this compound in the mobile phase to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Methodology:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).[18] Acquire the spectrum on a 300 MHz or higher spectrometer.
-
¹³C NMR: Acquire the spectrum of the same sample to confirm the carbon skeleton.
Mass Spectrometry (MS) for Molecular Weight Verification
Methodology:
-
Technique: Electrospray Ionization (ESI) is suitable for this compound.
-
Sample Preparation: Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) into the mass spectrometer.
-
Analysis: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy for Functional Group Identification
Methodology:
-
Technique: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR spectrometer.[14]
-
Analysis: Acquire the spectrum and identify characteristic absorption bands for N-H, aromatic C-H, C=C, and NO₂ functional groups.
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Quality control workflow for this compound analytical standard.
Safety Precautions
-
This compound: Flammable solid, harmful if swallowed, and causes skin and eye irritation.[14][16] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[22]
-
Reagents: Handle concentrated acids and bases with extreme care in a fume hood.
-
Diazonium Salts: Diazonium salts can be explosive when dry.[9] Keep the reaction mixture cold and do not isolate the diazonium salt intermediate.
-
General: Perform all operations in a well-ventilated fume hood. Ensure that eyewash stations and safety showers are readily accessible.[22]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. iomcworld.com [iomcworld.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Mass spectrometry analysis of this compound carboxy derivatized peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN101157635A - Method for preparing 2-nitro phenylhydrazine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. scientificlabs.ie [scientificlabs.ie]
- 16. This compound 97 3034-19-3 [sigmaaldrich.com]
- 17. nbinno.com [nbinno.com]
- 18. This compound hydrochloride(6293-87-4) 13C NMR [m.chemicalbook.com]
- 19. PubChemLite - this compound (C6H7N3O2) [pubchemlite.lcsb.uni.lu]
- 20. This compound(3034-19-3) IR Spectrum [m.chemicalbook.com]
- 21. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. fishersci.com [fishersci.com]
Application Notes and Protocols: 2-Nitrophenylhydrazine in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrophenylhydrazine is a versatile chemical intermediate of significant importance in the pharmaceutical industry.[1] Its unique chemical structure, featuring both a hydrazine (B178648) moiety and a nitro group, allows it to serve as a foundational building block in the synthesis of a wide array of complex organic molecules and active pharmaceutical ingredients (APIs). A primary application of this compound and its derivatives is in the Fischer indole (B1671886) synthesis, a robust and widely utilized method for constructing the indole nucleus.[2] This heterocyclic motif is a common substructure in numerous natural products and pharmaceutical compounds, including antimigraine agents of the triptan class.[2][3] The electron-withdrawing nature of the nitro group can influence the reactivity and regioselectivity of the Fischer indole synthesis, offering a strategic handle for medicinal chemists to access specific indole isomers.
This document provides detailed application notes and experimental protocols for the use of this compound derivatives in the synthesis of pharmaceutical intermediates, with a specific focus on the preparation of 7-nitroindole (B1294693) derivatives, which are valuable precursors for various therapeutic agents.[4][5]
Key Applications of this compound in Pharmaceutical Synthesis
This compound and its substituted analogs are pivotal in the synthesis of various pharmaceutical intermediates, primarily through the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine (B124118) and a carbonyl compound (an aldehyde or ketone), to yield an indole.[6][7]
Synthesis of Nitroindoles: Nitroindoles, particularly 7-nitroindole, are crucial intermediates in medicinal chemistry. The nitro group can be readily reduced to an amino group, which can then be further functionalized to generate a diverse library of compounds for drug discovery.[4] 7-Nitroindole derivatives have shown promise as neuronal nitric oxide synthase (nNOS) inhibitors and as anticancer agents.[4]
Experimental Protocols
Protocol 1: Synthesis of a Substituted 7-Nitroindole Derivative via Fischer Indole Synthesis
This protocol details the synthesis of 7-methoxy-5-nitro-1H-indole, a representative pharmaceutical intermediate, starting from a substituted this compound derivative.
Step 1: Formation of (4-methoxy-2-nitrophenyl)hydrazone
-
In a round-bottom flask, dissolve (4-methoxy-2-nitrophenyl)hydrazine (B3385190) hydrochloride in ethanol.
-
Add a suitable carbonyl compound, such as pyruvic acid or ethyl pyruvate (B1213749), to the solution. The choice of carbonyl compound will determine the substitution at the 2-position of the resulting indole.
-
Add a catalytic amount of a weak acid, for instance, acetic acid, to facilitate the condensation reaction.
-
Stir the mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting hydrazine is consumed.
-
Isolate the resulting phenylhydrazone product by filtration or extraction.
-
Wash the isolated product with a cold solvent and dry it under a vacuum.
Step 2: Cyclization to form the Indole Ring
-
Suspend the purified (4-methoxy-2-nitrophenyl)hydrazone in a suitable solvent such as acetic acid, ethanol, or toluene (B28343) in a reaction vessel equipped with a reflux condenser.
-
Add a strong acid catalyst, for example, polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring. The reaction time can vary from several minutes to hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by adding a base, such as a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 7-methoxy-5-nitro-1H-indole by recrystallization or column chromatography.
Data Presentation
The following table summarizes the quantitative data for key steps in the synthesis of nitroindole intermediates. Please note that yields are highly dependent on the specific substrates and reaction conditions.
| Intermediate/Product | Starting Materials | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| Ethyl 7-nitroindole-2-carboxylate | Ethyl pyruvate 2-(2-nitrophenyl)hydrazone | Polyphosphoric acid | 120°C, 30 min | 61 | [8] |
| 7-Nitroindole-2-carbohydrazide | Ethyl 7-nitroindole-2-carboxylate | Hydrazine hydrate, Ethanol | Room temperature, 1.5 h | 48 | [8] |
| 2,3,3-trimethyl-5-nitroindolenine | p-Nitrophenylhydrazine hydrochloride, Isopropyl methyl ketone | Acetic acid, Hydrochloric acid | Reflux, 4 h | 30 | [3] |
Mandatory Visualizations
Fischer Indole Synthesis Pathway
The following diagram illustrates the general mechanism of the Fischer indole synthesis.
Caption: General mechanism of the Fischer indole synthesis.
Experimental Workflow for 7-Nitroindole Synthesis
This diagram outlines the key steps in a typical laboratory workflow for the synthesis of a 7-nitroindole derivative.
Caption: Experimental workflow for 7-nitroindole synthesis.
Conclusion
This compound and its derivatives are indispensable reagents in the synthesis of pharmaceutical intermediates, particularly for the construction of the indole scaffold via the Fischer indole synthesis. The protocols and data presented herein provide a foundational understanding for researchers and drug development professionals to utilize these building blocks in the creation of novel therapeutic agents. The ability to strategically introduce a nitro group, which can be further elaborated, underscores the value of this compound in medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of new (pyrazol-1-yl)(7-nitro-1h-indol-2-yl)ketone derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Steroid Derivatization with 2-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of steroids in biological matrices is a critical aspect of clinical diagnostics, pharmaceutical research, and anti-doping control. Due to their often low endogenous concentrations and challenging physicochemical properties, direct analysis can be difficult. Chemical derivatization is a powerful strategy employed to enhance the sensitivity and selectivity of analytical methods, particularly those utilizing high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS).
This document provides a detailed protocol for the derivatization of steroids containing a ketone functional group using 2-Nitrophenylhydrazine (2-NPH). This reagent reacts with the carbonyl group of the steroid to form a stable 2-nitrophenylhydrazone derivative. This derivatization imparts a chromophore to the steroid molecule, significantly enhancing its ultraviolet (UV) absorbance and improving its ionization efficiency in mass spectrometry, thereby lowering the limits of detection and quantification.
Principle of Derivatization
The derivatization reaction is based on the condensation of the primary amine group of this compound with the ketone functional group of a steroid molecule to form a 2-nitrophenylhydrazone. This reaction is typically carried out in an acidic environment, which catalyzes the nucleophilic attack of the hydrazine (B178648) on the carbonyl carbon. The resulting derivative exhibits strong UV absorption due to the nitrophenyl group, making it highly suitable for HPLC-UV detection.
Experimental Protocols
Materials and Reagents
-
Steroid Standards: (e.g., progesterone, testosterone, cortisol)
-
This compound hydrochloride (2-NPH·HCl)
-
Internal Standard (IS): A structurally similar steroid not present in the sample (e.g., 19-nortestosterone)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Hydrochloric acid (HCl, concentrated)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Water (deionized or Milli-Q)
-
Solid-Phase Extraction (SPE) Cartridges: (e.g., C18, as needed for sample cleanup)
Equipment
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
HPLC system with UV or Diode Array Detector (DAD)
-
LC-MS/MS system (optional, for higher sensitivity and selectivity)
-
pH meter
-
Glassware: test tubes, volumetric flasks, pipettes
Sample Preparation (from Plasma/Serum)
-
Protein Precipitation: To a 1.0 mL aliquot of plasma or serum in a glass test tube, add 2.0 mL of cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass test tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of methanol.
Derivatization Procedure
-
Preparation of Derivatizing Reagent: Prepare a 10 mg/mL solution of this compound hydrochloride in methanol.
-
Reaction Mixture: To the reconstituted sample extract (or a solution of steroid standards), add 100 µL of the 2-NPH·HCl solution and 50 µL of 10% (w/v) trichloroacetic acid in methanol (as a catalyst).
-
Incubation: Cap the reaction vial tightly and incubate at 60°C for 60 minutes in a heating block or water bath.
-
Cooling: After incubation, cool the reaction mixture to room temperature.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 200 µL of the mobile phase for HPLC analysis.
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 390 nm |
Table 2: Quantitative Performance Data (Example)
| Steroid | Retention Time (min) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| Progesterone | 12.5 | > 0.998 | 0.5 | 1.5 | 92.5 |
| Testosterone | 10.8 | > 0.999 | 0.3 | 1.0 | 95.2 |
| Cortisol | 8.2 | > 0.997 | 1.0 | 3.0 | 89.7 |
Mandatory Visualization
Caption: Experimental workflow for the derivatization of steroids with this compound.
Signaling Pathway Diagram (Reaction Mechanism)
Caption: Reaction mechanism for the formation of a 2-nitrophenylhydrazone derivative.
Application Notes and Protocols: 2-Nitrophenylhydrazine and its Analogue 2,4-Dinitrophenylhydrazine as Chromogenic Spray Reagents in TLC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenylhydrazine (B124118) derivatives, specifically the widely used 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), as a chromogenic spray reagent for the detection of aldehydes and ketones in Thin-Layer Chromatography (TLC). While the user specified 2-nitrophenylhydrazine, the scientific literature predominantly details the application of 2,4-DNPH for this purpose due to its efficacy in forming distinctly colored hydrazones.
Principle of Detection
2,4-Dinitrophenylhydrazine is a derivatizing agent that reacts with the carbonyl group of aldehydes and ketones to form 2,4-dinitrophenylhydrazones.[1] This reaction is an addition-elimination (condensation) reaction. The resulting hydrazones are highly colored, typically appearing as yellow to orange-red spots on a TLC plate, which allows for easy visualization.[2][3][4] This method is particularly useful for the qualitative identification of carbonyl-containing compounds in various samples, including drug formulations and reaction mixtures.[5]
The general reaction is as follows:
R(R')C=O + C₆H₃(NO₂)₂NHNH₂ → R(R')C=NNHC₆H₃(NO₂)₂ + H₂O (Aldehyde/Ketone) + (2,4-Dinitrophenylhydrazine) → (2,4-Dinitrophenylhydrazone) + (Water)
Ketones typically produce yellow spots, while aldehydes yield bright orange spots.[2]
Experimental Protocols
Preparation of 2,4-Dinitrophenylhydrazine (2,4-DNPH) Spray Reagent
There are several reported formulations for the 2,4-DNPH spray reagent. The choice of solvent and acid can influence the reactivity and stability of the reagent.
Method 1: Hydrochloric Acid Based Reagent
-
Composition: Dissolve 0.4 g of 2,4-dinitrophenylhydrazine in 100 mL of 2N hydrochloric acid. A small amount of ethanol (B145695) (e.g., 1 mL) can be added to aid dissolution.[3][4]
-
Preparation:
-
Accurately weigh 0.4 g of 2,4-dinitrophenylhydrazine powder.
-
In a 100 mL volumetric flask, add the 2,4-DNPH powder.
-
Add approximately 50 mL of 2N hydrochloric acid and swirl to dissolve. Gentle warming may be required.
-
If needed, add 1 mL of ethanol.
-
Once dissolved, make up the volume to 100 mL with 2N hydrochloric acid.
-
Store the reagent in a well-stoppered bottle.
-
Method 2: Sulfuric Acid Based Reagent (Brady's Reagent)
-
Composition: A solution of 2,4-dinitrophenylhydrazine in a mixture of methanol (B129727) and sulfuric acid.[1] A typical preparation involves dissolving 12 g of 2,4-dinitrophenylhydrazine in a mixture of 60 mL of concentrated sulfuric acid, 80 mL of water, and 200 mL of ethanol.[6]
-
Preparation:
-
In a fume hood, cautiously add 60 mL of concentrated sulfuric acid to 80 mL of deionized water in a suitable beaker, while cooling in an ice bath.
-
In a separate beaker, dissolve 12 g of 2,4-dinitrophenylhydrazine in 200 mL of ethanol.
-
Slowly add the cooled sulfuric acid solution to the ethanolic solution of 2,4-DNPH with continuous stirring.
-
Store the resulting reagent in a dark, well-stoppered bottle. Caution: This reagent is corrosive and flammable.
-
Application of the Spray Reagent
-
Develop the TLC Plate: Run the TLC plate with the sample(s) and appropriate standards in a suitable mobile phase.
-
Dry the Plate: After development, completely remove the mobile phase from the TLC plate by air drying or using a stream of warm air. It is crucial that all solvent is evaporated.
-
Spraying: In a well-ventilated fume hood, evenly spray the dried TLC plate with the prepared 2,4-DNPH reagent. Avoid oversaturation of the plate.
-
Visualization:
-
Documentation: The colored spots can be documented by photography or scanning. The Rf values of the spots can be calculated and compared with standards.
Data Presentation
The following table summarizes the expected results for the detection of various carbonyl compounds using 2,4-DNPH spray reagent on a TLC plate.
| Compound Class | Analyte Example | Expected Color | Rf Value (Typical)* |
| Aliphatic Aldehyde | Acetaldehyde | Bright Orange | Varies |
| Aromatic Aldehyde | Benzaldehyde | Orange-Red | Varies |
| Aliphatic Ketone | Acetone | Yellow | Varies |
| Aromatic Ketone | Acetophenone | Yellow | Varies |
*Rf values are highly dependent on the stationary phase (e.g., silica (B1680970) gel), mobile phase composition, and other experimental conditions. Therefore, it is essential to run known standards alongside the unknown samples for accurate identification.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the detection of carbonyl compounds on a TLC plate using a 2,4-DNPH spray reagent.
Signaling Pathway of the Derivatization Reaction
The following diagram illustrates the chemical reaction pathway between a carbonyl compound and 2,4-dinitrophenylhydrazine.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitrophenylhydrazine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 2-Nitrophenylhydrazine. Our aim is to help you improve your yield and overcome common challenges encountered during this chemical transformation.
Troubleshooting Guide: Improving the Yield of this compound
This guide addresses specific issues that can arise during the synthesis of this compound, particularly focusing on the common route involving the diazotization of 2-nitroaniline (B44862) followed by reduction.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Rationale |
| Incomplete Diazotization | Ensure the reaction temperature is strictly maintained between 0-5 °C. Add the sodium nitrite (B80452) solution slowly and dropwise to the acidic solution of 2-nitroaniline. | The 2-nitrobenzenediazonium (B1203363) salt is thermally unstable and can decompose at higher temperatures, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which significantly reduces the yield.[1] |
| Insufficient Acidity | Use a sufficient excess of a strong mineral acid, such as hydrochloric acid or sulfuric acid. The pH of the reaction mixture should be in the acidic range of 1-2.[2] | High acidity is crucial for the in-situ generation of the nitrosonium ion (NO+), the reactive electrophile, from sodium nitrite. It also ensures the primary amine is protonated, preventing it from coupling with the diazonium salt, a common side reaction.[1] |
| Poor Reagent Quality | Use high-purity, properly stored 2-nitroaniline and a freshly prepared sodium nitrite solution. | Impurities in the starting materials can lead to side reactions and lower yields. |
| Ineffective Reduction | Ensure the reducing agent (e.g., sodium sulfite, stannous chloride) is fresh and added in the correct stoichiometric amount. Maintain the appropriate temperature and pH for the reduction step as specified in the protocol. For instance, when using sodium metabisulfite (B1197395), the reduction is carried out between 10-35°C and a pH of 7-9.[2] | The efficiency of the reduction of the diazonium salt to the corresponding hydrazine (B178648) is critical for the overall yield. |
Issue 2: Formation of a Dark-Colored or Oily Reaction Mixture
| Potential Cause | Troubleshooting Step | Rationale |
| Decomposition of Diazonium Salt | Strictly control the temperature to below 5 °C during diazotization. Ensure slow and controlled addition of sodium nitrite. | A dark coloration often indicates the decomposition of the diazonium salt, which can be caused by the temperature rising above the optimal range.[1] |
| Azo Coupling Side Reaction | Increase the concentration of the acid to ensure the complete protonation of the starting amine. | Insufficient acidity can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted parent amine.[1] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step | Rationale |
| Product is Oily or Fails to Crystallize | After the reaction is complete, try triturating the crude product with a cold non-polar solvent like n-hexane. Recrystallization from a suitable solvent such as ethanol (B145695) is also a common purification method. | This can help induce crystallization and remove non-polar impurities. |
| Presence of Persistent Impurities | If recrystallization is ineffective, consider column chromatography for purification. Washing the crude product with a small amount of cold ethanol can also help remove unreacted starting materials and other impurities. | Some impurities may have similar solubility profiles to the desired product, making purification by recrystallization challenging. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic routes are:
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Diazotization of 2-nitroaniline: This involves the reaction of 2-nitroaniline with nitrous acid (generated in-situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then reduced to this compound.[2]
-
Nucleophilic Aromatic Substitution: This method involves the reaction of an activated aryl halide, such as 2-chloronitrobenzene, with hydrazine hydrate. This reaction can be catalyzed by copper(I) iodide.
Q2: Why is temperature control so critical during the diazotization step?
A2: The diazonium salt intermediate is highly unstable at temperatures above 5 °C.[1] If the temperature is not strictly controlled, the diazonium salt will decompose, leading to the formation of 2-nitrophenol (B165410) and the release of nitrogen gas, which significantly lowers the yield of the desired this compound.[1]
Q3: What are some common impurities in the synthesis of this compound?
A3: Common impurities can include unreacted 2-nitroaniline, 2-nitrophenol (from the decomposition of the diazonium salt), and products from azo coupling side reactions. If starting from 2-chloronitrobenzene, unreacted starting material can also be an impurity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
Q5: What are the safety precautions I should take during this synthesis?
A5: Diazonium salts can be explosive when isolated in a dry state. Therefore, it is crucial to keep the reaction mixture cold and not to isolate the diazonium salt intermediate. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Data Presentation: Comparison of Synthesis Parameters
| Parameter | Method 1: Diazotization of 2-Nitroaniline | Method 2: From 2-Chloronitrobenzene |
| Starting Materials | 2-Nitroaniline, Sodium Nitrite, Strong Acid, Reducing Agent | 2-Chloronitrobenzene, Hydrazine Hydrate |
| Key Reaction Steps | Diazotization, Reduction, (Hydrolysis)[2] | Nucleophilic Aromatic Substitution |
| Typical Temperature | Diazotization: 0-5 °C; Reduction: 10-35 °C[2] | Can be higher, e.g., reflux conditions. |
| Typical pH | Diazotization: 1-2; Reduction: 7-9[2] | Generally basic due to hydrazine. |
| Reported Yield | Can be high (e.g., >98% purity reported with specific methods)[2] | Yields can vary depending on the specific conditions and catalyst used. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Nitroaniline
This protocol is based on a general procedure for diazotization followed by reduction.[2]
Materials:
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2-Nitroaniline
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Concentrated Hydrochloric Acid (HCl)
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Sodium Nitrite (NaNO₂)
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Sodium Metabisulfite (Na₂S₂O₅)
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Sodium Hydroxide (B78521) (NaOH)
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Deionized Water
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Ice
Procedure:
-
Diazotization:
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In a beaker, dissolve 2-nitroaniline in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The pH should be maintained between 1-2.[2]
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Continue stirring for 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
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In a separate beaker, prepare a solution of sodium metabisulfite in water.
-
Cool the reducing solution to 10-15 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the reducing solution with vigorous stirring, maintaining the temperature between 10-35 °C. The pH should be adjusted to 7-9 using a sodium hydroxide solution.[2]
-
After the addition is complete, continue stirring for a specified time (e.g., 30 minutes).
-
-
Work-up and Purification:
-
Acidify the reaction mixture with hydrochloric acid and heat to facilitate the hydrolysis of any intermediate sulfonate salts.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Visualizations
Caption: Synthesis pathway of this compound from 2-Nitroaniline.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: 2-Nitrophenylhydrazine (2-NPH) Derivatization Reagent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2-Nitrophenylhydrazine (2-NPH) as a derivatization reagent. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound (2-NPH) be stored and for how long is it stable?
A1: Solid this compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1][2] Many commercial preparations contain a minimum of 30% water as a stabilizer.[1] When stored under these conditions, the solid reagent is expected to be stable. For specific shelf-life information, it is always best to consult the manufacturer's certificate of analysis.
Q2: How should I prepare a 2-NPH derivatization solution?
A2: A 2-NPH derivatization solution is typically prepared by dissolving the solid reagent in an appropriate organic solvent such as methanol (B129727) or ethanol (B145695). The concentration of the solution will depend on the specific analytical method. It is often used in conjunction with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and sometimes a catalyst like pyridine, especially for the derivatization of carboxylic acids. For detailed instructions, please refer to the experimental protocols section.
Q3: How stable is a prepared 2-NPH solution and how often should I prepare it?
A3: There is limited quantitative data available in the scientific literature regarding the long-term stability of 2-NPH solutions. Phenylhydrazine compounds in solution can be susceptible to oxidation and degradation over time, which can be accelerated by exposure to light and air. Therefore, it is highly recommended to prepare fresh 2-NPH solutions daily or for each batch of experiments to ensure optimal performance and reproducible results. Discard any unused solution at the end of the day.
Q4: What are the signs of 2-NPH degradation?
A4: Degradation of solid 2-NPH may be indicated by a change in color or appearance from its typical crystalline powder form. For 2-NPH solutions, a noticeable color change (e.g., darkening) or the formation of a precipitate can be a sign of degradation. If you observe any of these changes, it is recommended to discard the reagent and prepare a fresh solution from solid stock.
Q5: Can I use 2-NPH that has passed its expiration date?
A5: It is not recommended to use 2-NPH that has passed its manufacturer-provided expiration date. The purity and reactivity of the reagent cannot be guaranteed, which can lead to inconsistent and unreliable derivatization results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no derivatization product observed | 1. Degraded 2-NPH reagent (solid or solution). 2. Inactive coupling agent (e.g., EDC). 3. Incorrect reaction conditions (pH, temperature, time). 4. Presence of interfering substances in the sample. | 1. Use fresh, properly stored solid 2-NPH and prepare a fresh derivatization solution. 2. Use a fresh bottle of the coupling agent. 3. Optimize reaction conditions as per a validated protocol. 4. Clean up the sample to remove interfering compounds. |
| Inconsistent derivatization efficiency | 1. Inconsistent preparation of 2-NPH solution. 2. Variable reaction times or temperatures. 3. Degradation of the 2-NPH solution during the experiment. | 1. Prepare a single batch of 2-NPH solution for the entire set of samples to be analyzed on the same day. 2. Ensure precise control over reaction parameters. 3. Keep the 2-NPH solution on ice and protected from light if used over several hours. |
| Appearance of unknown peaks in the chromatogram | 1. Degradation products of 2-NPH. 2. Side reactions with sample matrix components. 3. Impurities in the 2-NPH reagent. | 1. Prepare a fresh 2-NPH solution. Analyze a reagent blank (all reagents except the sample) to identify reagent-related peaks. 2. Perform sample cleanup prior to derivatization. 3. Check the purity of the 2-NPH reagent on the certificate of analysis. |
| Precipitate forms upon adding the 2-NPH reagent | 1. Low solubility of the analyte or 2-NPH in the reaction mixture. 2. Reaction with an incompatible component in the sample matrix. | 1. Adjust the solvent composition of the reaction mixture. 2. Perform a sample cleanup step to remove the interfering component. |
Data Presentation
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Recommendation | Reference(s) |
| Temperature | 2-8°C | [1][2] |
| Atmosphere | Tightly sealed container | [3] |
| Light | Protect from direct sunlight | [3] |
| Stabilizer | Often supplied with ~30% water | [1] |
Experimental Protocols
Protocol 1: Preparation of 2-NPH Derivatization Reagent
This protocol is a general guideline. Concentrations may need to be optimized for specific applications.
Materials:
-
This compound (solid)
-
Methanol or Ethanol (HPLC grade)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Pyridine (optional, as a catalyst)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare the 2-NPH solution: Accurately weigh the required amount of solid 2-NPH and dissolve it in the chosen solvent (e.g., methanol) in a volumetric flask to achieve the desired concentration (e.g., 20 mM). Sonicate briefly if necessary to ensure complete dissolution.
-
Prepare the EDC solution: Accurately weigh the required amount of EDC and dissolve it in the chosen solvent (e.g., a mixture of ethanol and pyridine) in a separate volumetric flask to achieve the desired concentration (e.g., 120 mM).
-
Storage: Prepare these solutions fresh before each use and discard any remaining solution at the end of the day.
Protocol 2: Typical Derivatization of a Carboxylic Acid
Materials:
-
Sample containing the carboxylic acid analyte
-
2-NPH solution (from Protocol 1)
-
EDC solution (from Protocol 1)
-
Solvent for sample dilution (e.g., methanol/water mixture)
-
Heating block or water bath
-
Vials for reaction
Procedure:
-
Sample Preparation: Dilute the sample to an appropriate concentration with the chosen solvent.
-
Reaction Mixture: In a reaction vial, mix the diluted sample, the 2-NPH solution, and the EDC solution. The exact volumes and order of addition should be consistent across all samples and standards.
-
Incubation: Cap the vials tightly and incubate the reaction mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes). These conditions should be optimized for the specific analyte.
-
Quenching/Dilution: After incubation, the reaction may be stopped by cooling on ice or by diluting the mixture with the mobile phase for LC analysis.
-
Analysis: Analyze the derivatized sample by the chosen analytical method (e.g., HPLC-UV or LC-MS).
Mandatory Visualization
Caption: A typical experimental workflow for the derivatization of an analyte using this compound.
References
Technical Support Center: Purification of 2-Nitrophenylhydrazine Derivatives by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the purification of 2-nitrophenylhydrazine derivatives by recrystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.
Q1: My this compound derivative will not dissolve in the solvent, even with heating. What is the problem?
A1: This issue typically arises from using an inappropriate or insufficient volume of solvent.
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Solvent Choice: this compound derivatives, often the products of reactions with aldehydes and ketones, can have varying polarities. A common and effective starting solvent is 95% ethanol (B145695).[1] If the compound remains insoluble, consider other polar organic solvents like methanol, isopropanol, or acetonitrile. For less polar derivatives, ethyl acetate (B1210297) might be effective, sometimes in combination with a non-polar solvent like hexane.[1][2]
-
Sufficient Solvent Volume: Ensure you are adding the solvent in small portions to the crude material while heating to the solvent's boiling point.[3] Use only the minimum amount of hot solvent required to fully dissolve the solid to maximize yield later.[1][4] Adding too much solvent is a common error that leads to poor or no crystal formation upon cooling.[4][5][6]
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Temperature: The solvent must be at or near its boiling point to achieve maximum dissolving power.[5] An inadequately heated solvent will require a larger volume, which will reduce the final yield.[5]
Q2: The solution is clear and hot, but no crystals form upon cooling, even in an ice bath. What should I do?
A2: The absence of crystal formation upon cooling is usually due to either using too much solvent or the formation of a supersaturated solution.[3][7]
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Reduce Solvent Volume: If too much solvent was added, the solution will not be saturated enough for crystals to form upon cooling.[8] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.
-
Induce Crystallization: If the solution is supersaturated, crystallization needs a nucleation point to begin.[4]
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass can provide a surface for crystals to start growing.[3][4][7]
-
Seeding: Add a tiny "seed" crystal of the pure compound to the cooled solution. This provides a template for other molecules to crystallize upon.[3][4]
-
Q3: Instead of forming solid crystals, my compound separated as an oily liquid. How can I fix this "oiling out"?
A3: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, often forming an impure liquid.[9][10][11] This can happen if the compound is very impure (leading to significant melting point depression), if the melting point of the compound is lower than the boiling point of the solvent, or if cooling is too rapid.[10][12]
-
Reheat and Add More Solvent: Reheat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly.[3][10]
-
Change Solvent System: The polarity difference between your compound and the solvent may be too large.[12] Consider a different solvent or a mixed solvent system. For a mixed-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at boiling temperature. Then, add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[3][13]
-
Slow Cooling: Rapid cooling encourages oiling out.[8] Allow the solution to cool to room temperature undisturbed on a surface that doesn't draw heat away too quickly (e.g., a cork ring or folded towel) before moving it to an ice bath.[5][12]
Q4: My final yield of recrystallized product is very low. What are the common causes?
A4: A low yield is a frequent issue in recrystallization and can be attributed to several factors.[10]
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Using Excess Solvent: This is the most common reason for low recovery, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[3][4][5][10] Always use the minimum amount of boiling solvent needed for dissolution.
-
Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem if they are not adequately pre-heated.[7][9][10] Use a stemless funnel and pre-heat the filtration apparatus with hot solvent.[13]
-
Incomplete Crystallization: Ensure the solution is thoroughly chilled in an ice bath after slow cooling to room temperature to maximize the precipitation of the solid.[3][5]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve a portion of the purified product.[3][4] Use a minimal amount of ice-cold solvent for washing.[4]
Q5: I see crystals forming in the funnel during hot filtration. How can I prevent this loss of product?
A5: This happens when the solution cools slightly during the filtration step, causing the dissolved solid to precipitate prematurely.[7]
-
Use Excess Solvent: Add a small excess of hot solvent before filtration to ensure the compound remains dissolved even with slight cooling. This excess solvent can be boiled off after filtration is complete.[7][9]
-
Pre-heat the Apparatus: Use a pre-warmed stemless funnel and receiving flask.[13] Rinsing the apparatus with a small amount of hot solvent immediately before filtration is an effective technique.
-
Keep the Solution Hot: Filter the solution in small batches, keeping the bulk of the solution hot on a hot plate while you filter.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for recrystallizing my this compound derivative?
A1: The ideal recrystallization solvent is one in which your desired compound is very soluble at high temperatures but poorly soluble at low temperatures.[1][5] The impurities, on the other hand, should either be completely soluble at all temperatures (to remain in the mother liquor) or completely insoluble at all temperatures (to be removed by hot filtration). A rule of thumb is "like dissolves like"; consider the polarity of your derivative.[4] For dinitrophenylhydrazones, 95% ethanol is a widely used and effective starting point.[1]
Q2: What are the key characteristics of a good recrystallization solvent?
A2: A good solvent should:
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Dissolve the compound completely when boiling.[5]
-
Precipitate the compound in high yield when cold.[5]
-
Not react chemically with the compound being purified.[1]
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Have a boiling point lower than the melting point of the compound to prevent it from oiling out.[5]
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Be volatile enough to be easily removed from the purified crystals.
Q3: What is a two-solvent (or mixed-solvent) recrystallization?
A3: This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "poor" solvent).[13] The compound is dissolved in a minimum of the hot "good" solvent, and the hot "poor" solvent is added dropwise until the solution becomes cloudy, indicating saturation. A few more drops of the "good" solvent are added to clear the solution, which is then cooled to allow for crystallization.[13] A common pair is ethanol and water.[14][15]
Q4: How does the rate of cooling affect the purity and size of the crystals?
A4: The rate of cooling has a significant impact on the final product.
-
Slow Cooling: Allowing the solution to cool slowly and without disturbance promotes the formation of larger, purer crystals.[1] The gradual process allows the crystal lattice to form correctly, excluding impurity molecules.
-
Rapid Cooling: Quenching the hot solution in an ice bath causes the solid to precipitate quickly, leading to the formation of small crystals that can trap impurities within the lattice.
Q5: How can I determine the purity of my recrystallized this compound derivative?
A5: The most common methods for assessing purity after recrystallization are:
-
Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range (typically <2°C) that corresponds to the literature value.[1][16] Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate. Comparing the crude and recrystallized material side-by-side will demonstrate the removal of impurities.
-
Spectroscopic Analysis: Techniques like HPLC, NMR, or IR spectroscopy can be used to confirm the identity and assess the purity of the final product.
Data and Protocols
Table 1: Common Solvents for Recrystallization of Dinitrophenylhydrazone Derivatives
| Recrystallization Solvent | Observations and Efficacy | Common For |
| 95% Ethanol | Widely used and generally effective for a broad range of dinitrophenylhydrazones. Often the first choice.[1] | General dinitrophenylhydrazone derivatives.[1] |
| Aqueous Ethanol | Used for derivatives that are too soluble in absolute ethanol. Adding water decreases solubility.[1] | Dinitrophenylhydrazones with higher polarity.[1] |
| Ethyl Acetate | An effective solvent, often used in a solvent pair with a less polar solvent like hexane.[1] | General recrystallization.[1] |
| Acetonitrile | Has been used successfully for specific dinitrophenylhydrazone derivatives.[1] | Specific dinitrophenylhydrazone derivatives.[1] |
| n-Butyl Alcohol | Considered an excellent solvent for recrystallizing the 2,4-dinitrophenylhydrazine (B122626) reagent itself.[1] | 2,4-dinitrophenylhydrazine reagent.[1] |
Experimental Protocol: General Single-Solvent Recrystallization
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Dissolution: Place the crude, dry this compound derivative into an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 95% ethanol) and a boiling chip.
-
Heating: Gently heat the mixture to boiling on a hot plate. Continue to add the solvent in small portions until the solid just dissolves completely.[1][6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pour the hot solution through a fluted filter paper in a pre-warmed, stemless funnel into a clean, warm Erlenmeyer flask.[1]
-
Crystallization: Remove the boiling chip and cover the flask (e.g., with a watch glass). Allow the solution to cool slowly and undisturbed to room temperature.[5] Once at room temperature, place the flask in an ice bath for at least 10-15 minutes to maximize crystal formation.[3][5]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner or Hirsch funnel.[1][5][9]
-
Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to wash away any remaining soluble impurities.[5] Reapply the vacuum to pull the wash solvent through.
-
Drying: Allow the crystals to dry thoroughly on the filter paper by drawing air through them. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.[1]
-
Purity Assessment: Determine the mass, yield, and melting point of the dried crystals.[1]
Visualizations
Caption: A step-by-step workflow for the purification of solids by recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
Caption: The ideal solubility profile for a single-recrystallization solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. reddit.com [reddit.com]
- 13. ocw.mit.edu [ocw.mit.edu]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
minimizing byproduct formation in 2-Nitrophenylhydrazine reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize byproduct formation in reactions involving 2-Nitrophenylhydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in this compound reactions, particularly in the Fischer indole (B1671886) synthesis?
A1: The most common byproducts in the Fischer indole synthesis using this compound include tars, polymeric materials, and regioisomers. Tar and polymer formation is often a result of strongly acidic conditions and high temperatures.[1] When using an unsymmetrical ketone, the formation of two different enamine intermediates can lead to a mixture of regioisomeric indoles.[1] Additionally, side reactions can be promoted by impurities in the starting materials or solvents.[2]
Q2: How does the choice of acid catalyst affect byproduct formation?
A2: The choice of acid catalyst is critical and is dependent on the substrate.[1] A catalyst that is too strong can cause decomposition of the reactants and intermediates, leading to tar formation.[1] Conversely, a catalyst that is too weak may result in an incomplete reaction.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[1][3] Polyphosphoric acid (PPA) is often effective for less reactive substrates.[1] Experimentation is often necessary to find the optimal catalyst for a specific reaction.
Q3: What is the role of temperature in controlling side reactions?
A3: Temperature is a crucial parameter. High temperatures can accelerate the desired reaction but also promote the formation of tars and other degradation products.[1][4] Low temperatures may slow down the reaction, potentially leading to incomplete conversion.[1] The optimal temperature is highly dependent on the specific substrates and catalyst used. It is often advisable to start with milder temperature conditions and gradually increase it while monitoring the reaction progress.[1]
Q4: Can the purity of this compound impact the reaction outcome?
A4: Yes, the purity of this compound is critical. Impurities in the starting material can lead to the formation of unexpected byproducts and lower the yield of the desired product.[2][5] It is recommended to use high-purity this compound or purify it before use if its quality is uncertain.
Q5: How can I minimize the formation of regioisomers when using unsymmetrical ketones?
A5: The formation of regioisomers is a common challenge with unsymmetrical ketones. The regioselectivity can be influenced by the steric bulk of the substituents on the ketone, with the reaction often favoring the formation of the less sterically hindered enamine intermediate.[1] In some cases, adjusting the reaction conditions, such as the catalyst, solvent, and temperature, can influence the ratio of the resulting regioisomers.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Indole Product
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Inappropriate Acid Catalyst | The chosen acid may be too strong, causing decomposition, or too weak, resulting in incomplete reaction.[1] Experiment with a range of Brønsted and Lewis acids to find the optimal catalyst.[1] |
| Suboptimal Temperature | High temperatures can lead to tar formation, while low temperatures may result in an incomplete reaction.[1] Start with milder conditions and gradually increase the temperature while monitoring the reaction. |
| Unstable Hydrazone Intermediate | Some arylhydrazones are unstable and can decompose before cyclization.[1] Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[1] |
| Poor Reagent Quality | Impurities in the this compound or the ketone/aldehyde can lead to side reactions.[2][5] Use high-purity reagents. |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[5] |
Issue 2: Formation of Tars and Polymeric Byproducts
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Excessively Strong Acid Catalyst | A highly acidic environment can promote polymerization and degradation.[1] Use a milder acid catalyst or reduce the amount of the strong acid used. |
| High Reaction Temperature | Elevated temperatures can lead to the formation of intractable tars.[1] Lower the reaction temperature and consider longer reaction times if necessary. |
| Prolonged Reaction Time | Leaving the reaction for an extended period, especially at high temperatures, can increase byproduct formation. Monitor the reaction and quench it once the starting material is consumed.[6] |
Experimental Protocols
Key Experiment: Fischer Indole Synthesis with this compound and a Ketone
This protocol provides a general guideline. Optimization of specific conditions is often necessary.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Acid catalyst (e.g., polyphosphoric acid or a solution of H₂SO₄ in ethanol)
-
Solvent (e.g., ethanol (B145695), acetic acid)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Hydrazone Formation (Optional One-Pot or Separate Step): In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent like ethanol. Add the ketone (1.1 equivalents). If an acid catalyst is required for this step, it can be added catalytically. Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitor by TLC).
-
Cyclization: To the hydrazone mixture, add the cyclizing acid catalyst (e.g., polyphosphoric acid or concentrated H₂SO₄) cautiously. The reaction mixture is then heated. The optimal temperature and time will vary depending on the substrates and catalyst (e.g., reflux in ethanol or heating at 80-100 °C). Monitor the progress of the reaction by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. If using a strong acid, carefully neutralize the reaction mixture with a base like sodium bicarbonate solution. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the desired indole.
Visualizations
Fischer Indole Synthesis Pathway and Potential Byproduct Formation
Caption: Fischer indole synthesis pathway and potential byproduct formation points.
Experimental Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yields in chemical reactions.
Logical Relationship for Catalyst Selection
Caption: Logical relationship for selecting an appropriate acid catalyst.
References
storage conditions for 2-Nitrophenylhydrazine to prevent degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information on the proper storage and handling of 2-Nitrophenylhydrazine to prevent degradation and ensure experimental success. It includes frequently asked questions, a troubleshooting guide for common issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure its stability, this compound should be stored under refrigerated conditions, typically between 2°C and 8°C.[1] It is crucial to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area. The storage location should be away from sources of heat, sparks, or open flames.
Q2: Why is this compound often supplied moistened with water?
A2: this compound is a flammable solid and can pose an explosion risk, especially when heated under confinement. It is often supplied with approximately 30% water as a stabilizer to mitigate these risks and enhance its stability.[1]
Q3: What are the primary signs of this compound degradation?
A3: A visible sign of degradation is a change in color. Fresh, high-purity this compound is typically a yellow to amber powder. Upon degradation, particularly through autoxidation, it can turn reddish-brown. Any significant color change may indicate a decrease in purity and potential formation of byproducts.
Q4: What materials are incompatible with this compound?
A4: this compound is incompatible with strong bases and strong oxidizing agents. Contact with these substances can lead to vigorous reactions and should be avoided.
Q5: What are the known degradation pathways for this compound?
A5: The primary documented degradation pathway is through thermal decomposition. Studies have shown that upon heating, this compound can undergo intermolecular dehydration to form 1-hydroxybenzotriazole (B26582) (HOBT). This intermediate then further decomposes at higher temperatures.[2] Like other phenylhydrazines, it is also susceptible to autoxidation, a process accelerated by light and heat, which leads to the formation of colored impurities. While specific photolytic degradation pathways are not extensively detailed in the literature, it is a common degradation route for aromatic nitro compounds.
Storage Condition Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C - 8°C | Minimizes thermal degradation and autoxidation.[1] |
| Atmosphere | Tightly sealed container, inert gas (e.g., Argon) for long-term storage is ideal. | Protects from air and moisture, which can accelerate degradation. |
| Light | Store in an amber or opaque container. | Prevents photodegradation. |
| Moisture | Keep wetted with ~30% water. | Enhances stability and reduces explosion hazard.[1] |
| Container | Tightly sealed, appropriate for flammable solids. | Prevents contamination and ensures safety. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue 1: Low or No Product Yield in a Reaction
-
Question: I am not getting the expected yield in my synthesis that uses this compound. What could be the problem?
-
Answer:
-
Reagent Quality: The purity of this compound is critical. If it has degraded, the concentration of the active reagent is lower than expected. Consider using a fresh batch or verifying the purity of your existing stock.
-
Reaction Conditions: Phenylhydrazine reactions can be sensitive to pH and temperature. Ensure these parameters are optimized for your specific transformation.
-
Incomplete Dissolution: Ensure the this compound is fully dissolved in the reaction solvent before proceeding with the reaction.
-
Issue 2: Unexpected Side Products are Observed
-
Question: My reaction is producing unexpected impurities. Could this be related to the this compound?
-
Answer:
-
Degradation Products: Impurities in the starting material can lead to side reactions. If the this compound has started to decompose, these byproducts can interfere with the desired reaction pathway.
-
Autoxidation: If the reaction is run open to the air for extended periods, autoxidation of the this compound or other reaction components may occur. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Issue 3: Inconsistent Results Between Experiments
-
Question: I am getting variable results even when I follow the same protocol. Why might this be happening?
-
Answer:
-
Reagent Storage: Inconsistent storage of your this compound stock could lead to varying levels of degradation between aliquots used for different experiments. Always store the main stock under the recommended conditions and allow aliquots to equilibrate to room temperature before use.
-
Handling: Exposure to air and light during weighing and addition to the reaction can cause some degradation. Minimize this exposure by working efficiently.
-
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Purity Assessment of this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific instrumentation and requirements.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential polar and non-polar degradation products.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile (B52724)
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products (e.g., those with aromatic character) absorb, for instance, 254 nm and 280 nm. A photodiode array (PDA) detector is ideal for assessing peak purity.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
For forced degradation studies, subject aliquots of the stock solution to stress conditions (e.g., acid, base, peroxide, heat, light) for a defined period. Neutralize the acidic and basic samples before injection.
-
-
Analysis: Inject the "as is" sample and the stressed samples. A stability-indicating method will show a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products, all of which should be well-resolved from the main peak.
Visualizations
Caption: Logical workflow for this compound storage considerations.
Caption: A workflow for troubleshooting common experimental issues.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-Nitrophenylhydrazine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of 2-Nitrophenylhydrazine (2-NPH) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of 2-NPH derivatives?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] This distortion can compromise resolution, reduce quantification accuracy, and affect the overall reliability of the analytical method.[1] this compound and its derivatives are basic compounds due to the presence of amine groups. These basic functional groups are prone to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[1][2]
Q2: What are the primary causes of peak tailing for 2-NPH derivatives?
A2: The most common causes of peak tailing for these basic compounds in reversed-phase HPLC include:
-
Secondary Silanol (B1196071) Interactions: Unwanted interactions between the basic 2-NPH derivatives and residual acidic silanol groups (Si-OH) on the silica-based stationary phase are a major contributor.[3][4] These interactions lead to a secondary, stronger retention mechanism for some analyte molecules, causing them to elute later and create a "tail."[1][2]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated basic analytes.[3][5]
-
Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, leading to peak distortion.[6][7][8]
-
Column Degradation: Over time, columns can degrade, leading to a damaged stationary phase or a partially blocked inlet frit, which can cause peak tailing for all analytes.[7][9]
-
Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can increase the volume outside the column, leading to band broadening and peak tailing.[5][7]
-
Derivatization Issues: The derivatization reaction with 2-NPH can sometimes result in the formation of E/Z stereoisomers, which may have slightly different retention times and can co-elute, appearing as a broadened or tailing peak.[10][11]
Q3: How can I quickly diagnose the cause of peak tailing in my chromatogram?
A3: A systematic approach is key. Start by observing which peaks are tailing. If all peaks in the chromatogram are tailing, it's likely a system-wide issue like a column void or extra-column volume.[2][8] If only the peaks corresponding to your 2-NPH derivatives are tailing, the issue is likely chemical in nature, such as secondary silanol interactions.
Troubleshooting Guides
This section provides detailed troubleshooting steps for the most common causes of peak tailing in the HPLC analysis of 2-NPH derivatives.
Issue 1: Peak Tailing Due to Secondary Silanol Interactions
Secondary interactions with acidic silanol groups on the silica (B1680970) stationary phase are a frequent cause of peak tailing for basic compounds like 2-NPH derivatives.
-
Optimize Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, reducing their ability to interact with the basic analytes.[2][3][12]
-
Use a Competitive Base: Adding a small amount of a basic compound, like triethylamine (B128534) (TEA), to the mobile phase can "mask" the active silanol sites, preventing them from interacting with your analytes.[1][6]
-
Choose an Appropriate Column: Modern, high-purity silica columns (Type B) that are end-capped are designed to have minimal residual silanol groups and are highly recommended for analyzing basic compounds.[3][12]
-
Protocol for Mobile Phase pH Adjustment:
-
Prepare your aqueous mobile phase component.
-
Before mixing with the organic modifier, adjust the pH using an appropriate acid (e.g., formic acid, trifluoroacetic acid, or phosphoric acid). Aim for a pH between 2.5 and 3.0.
-
Use a calibrated pH meter for accurate measurement.
-
Filter the buffered mobile phase before use.
-
-
Protocol for Using a Competitive Base (Triethylamine - TEA):
-
Prepare your mobile phase as usual.
-
Add a small concentration of TEA, typically in the range of 0.05% to 0.1% (v/v), to the aqueous component of the mobile phase.
-
Mix thoroughly and degas the mobile phase.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
| Parameter | Recommendation for 2-NPH Derivatives | Rationale |
| Mobile Phase pH | 2.5 - 3.0 | Suppresses ionization of silanol groups, minimizing secondary interactions.[3][12] |
| Competitive Base | 0.05% - 0.1% Triethylamine (TEA) | Masks active silanol sites, reducing analyte interaction.[1][6] |
| Column Type | End-capped, high-purity silica (Type B) | Minimizes the number of available silanol groups for interaction.[3][12] |
Issue 2: Peak Tailing Due to Column Overload
Injecting too much sample onto the column can lead to non-linear chromatography and result in peak tailing or fronting.
-
Reduce Sample Concentration: Dilute your sample with the mobile phase.
-
Decrease Injection Volume: Inject a smaller volume of your sample.
-
Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the initial mobile phase.
-
Inject the same volume of each dilution and observe the peak shape. If the tailing decreases with dilution, the original sample was likely overloaded.
-
Alternatively, keep the concentration the same and reduce the injection volume (e.g., from 10 µL to 5 µL or 2 µL).
Issue 3: Peak Tailing Due to Derivatization Issues
The derivatization of analytes with this compound can sometimes lead to chromatographic issues.
-
Optimize Derivatization Reaction: Ensure the derivatization reaction goes to completion to avoid the presence of unreacted starting material that might interfere with the chromatography. This includes optimizing reaction time, temperature, and reagent concentrations.[10][11]
-
Address Isomer Formation: The 2-NPH derivatives can form E/Z isomers, which may have slightly different chromatographic behavior.[10][11] It may be necessary to adjust the chromatographic conditions (e.g., mobile phase composition, temperature) to either separate or co-elute these isomers into a single sharp peak.
-
Reagent Purity: Use high-purity this compound and solvents.[10]
-
Reaction Time and Temperature: Monitor the reaction progress over time using a technique like TLC or a rapid HPLC method to determine the optimal reaction time and temperature for maximum product formation without significant degradation.[10]
-
Stoichiometry: Investigate the effect of varying the molar ratio of 2-NPH to your analyte to ensure the reaction is driven to completion.
Visual Troubleshooting Guides
The following diagrams illustrate key concepts and troubleshooting workflows.
Caption: A logical workflow for troubleshooting peak tailing.
Caption: Interaction of basic 2-NPH derivatives with silanol groups.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
optimizing reaction conditions for 2-Nitrophenylhydrazine with complex samples
Welcome to the technical support center for optimizing reaction conditions for 2-nitrophenylhydrazine (2-NPH) with complex samples. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism between this compound and target analytes?
A1: this compound reacts with carbonyl compounds (aldehydes and ketones) through a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1][2][3] The 2-NPH first adds across the carbon-oxygen double bond, and then a molecule of water is eliminated to form a stable 2-nitrophenylhydrazone derivative.[1][2][3] For carboxylic acids, a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is typically required to activate the carboxyl group, enabling its reaction with 2-NPH to form a hydrazide derivative.
Q2: My chromatogram shows split or multiple peaks for a single aldehyde analyte. What is the cause?
A2: The formation of E- and Z-stereoisomers of the 2-nitrophenylhydrazone derivative is a common reason for peak splitting or the appearance of multiple peaks for a single aldehyde.[4] This is due to the double bond formed between the carbon and nitrogen atoms. These isomers may exhibit different chromatographic behavior, leading to their separation on the column.
Q3: I am observing low derivatization yield. What are the potential causes and solutions?
A3: Low derivatization yield can stem from several factors:
-
Suboptimal pH: The reaction is pH-dependent. For carbonyls, a weakly acidic medium is generally preferred.[5]
-
Inefficient coupling (for carboxylic acids): Ensure the coupling agent (e.g., EDC) is fresh and used in the correct molar excess. The reaction often benefits from the presence of a catalyst like pyridine (B92270).
-
Inappropriate solvent: The choice of solvent is critical. Methanol, ethanol, and acetonitrile (B52724) are commonly used. The solvent must be compatible with both the sample and the reagents.
-
Incorrect temperature or reaction time: Optimization of both temperature and time is crucial. While some protocols use room temperature, others may require heating (e.g., 65°C) to drive the reaction to completion.[6]
-
Reagent degradation: 2-NPH can be sensitive to light and oxidation. Ensure it is stored correctly and use fresh solutions.
Q4: Can I use 2-NPH for analyzing compounds other than aldehydes, ketones, and carboxylic acids?
A4: While primarily used for carbonyls and carboxylic acids, derivatization strategies have been developed for other classes of compounds. For example, a similar reagent, 3-nitrophenylhydrazine (B1228671) (3-NPH), has been used in a method that simultaneously targets carbonyl, carboxyl, and phosphoryl groups, expanding the range of analytes.[7]
Q5: How does the matrix of a complex sample (e.g., plasma, tissue homogenate) affect the derivatization?
A5: Complex biological matrices can introduce interfering substances and inhibitors.[8]
-
Proteins: High concentrations of proteins can interfere with the reaction. Protein precipitation (e.g., with trichloroacetic acid or acetonitrile) is a critical sample preparation step.
-
Other reactive molecules: The sample may contain endogenous aldehydes, ketones, or carboxylic acids that compete for the derivatizing reagent, potentially reducing the yield for the analyte of interest.
-
Ion suppression/enhancement (for LC-MS): Matrix components can affect the ionization of the derivative in the mass spectrometer. Proper sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can minimize these matrix effects.[9] A study on fatty acid analysis found that extraction with diethyl ether-potassium phosphate (B84403) buffer was highly efficient.[9][10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No or Low Product Formation | Inactive reagents | Prepare fresh 2-NPH and coupling agent (if applicable) solutions. |
| Incorrect pH | Optimize the pH of the reaction mixture. A weakly acidic environment is often optimal. | |
| Insufficient reaction time or temperature | Increase reaction time or temperature based on literature for similar analytes. An orthogonal test can be used to optimize these factors.[6] | |
| Presence of inhibitors in the sample | Improve sample cleanup. Incorporate additional extraction or protein precipitation steps. | |
| Multiple Peaks per Analyte | Formation of E/Z isomers | This is inherent to the derivatization of some carbonyls.[4] Optimize chromatographic conditions (e.g., gradient, column chemistry) to either co-elute or achieve baseline separation of the isomers for consistent quantification. A method involving reductive amination to convert the C=N bond to a C-N single bond has also been developed to resolve this issue.[4] |
| Side reactions | Ensure reaction conditions are not too harsh (e.g., excessive heat or extreme pH) which could lead to analyte degradation or side product formation. | |
| High Background Signal / Contamination | Contaminated reagents or solvents | Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. |
| Exogenous contamination from labware | Pre-wash all sample tubes and vials to remove potential contaminants like fatty acids. Methanol washing can be effective.[11] | |
| Incomplete reaction of derivatizing agent | Optimize the molar ratio of the derivatizing reagent to the analyte. A significant excess is often needed, but too much can increase background. A molar ratio of muscone (B1676871) to DNPH of at least 300 was found to be effective in one study.[6] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation | Standardize all sample preparation steps, including volumes, times, and temperatures. Use of an internal standard is highly recommended. |
| Instability of derivatives | Analyze samples as soon as possible after derivatization. Check for derivative stability over time in the autosampler. The addition of an antioxidant like BHT has been shown to improve the stability of some 3-NPH derivatives.[12] | |
| Variable matrix effects | Employ a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Optimized Reaction Conditions from Literature
The following tables summarize reaction conditions from published methods for the derivatization of different analytes in complex samples using nitrophenylhydrazines.
Table 1: Derivatization of Fatty Acids in Human Plasma
| Parameter | Condition | Reference |
|---|---|---|
| Analyte Class | Short- to very long-chain fatty acids | [9][10] |
| Derivatizing Agent | This compound (2-NPH) | [9][10] |
| Coupling Agent | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | [9] |
| Catalyst | Pyridine | [12] |
| Sample Preparation | Protein precipitation followed by liquid-liquid extraction (diethyl ether-potassium phosphate buffer) | [9][10] |
| Reaction Time | 10 seconds (with microwave-assisted heating) | [11] |
| Detection Method | LC-MS/MS |[9][10] |
Table 2: Derivatization of Aldehydes in Brain Tissue
| Parameter | Condition | Reference |
|---|---|---|
| Analyte Class | Reactive aldehydes (MDA, acrolein, etc.) | [13] |
| Derivatizing Agent | 3-Nitrophenylhydrazine (3-NPH)* | [13] |
| Sample Preparation | Protein precipitation (20% trichloroacetic acid) | [13] |
| Reagent Concentration | 25 mM 3-NPH | [13] |
| Reaction Temperature | 20 °C | [13] |
| Reaction Time | 30 minutes | [13] |
| Detection Method | LC-MS/MS | [13] |
*Note: 3-NPH was found to result in greater sensitivity compared to 2,4-DNPH in this study.[13]
Table 3: Derivatization of Muscone (Ketone)
| Parameter | Condition | Reference |
|---|---|---|
| Analyte Class | Ketone (Muscone) | [6] |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | [6] |
| Reaction Medium | Ethanol | [6] |
| Catalyst | Hydrochloric Acid (1.25% v/v) | [6] |
| Reaction Temperature | 65 °C | [6] |
| Reaction Time | 30 minutes | [6] |
| Detection Method | HPLC |[6] |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Derivatization of Carboxylic Acids in Plasma
This protocol is a generalized procedure based on methodologies for fatty acid analysis.[9][10]
-
Sample Preparation:
-
To 100 µL of plasma, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Perform a liquid-liquid extraction by adding 500 µL of diethyl ether, vortexing, and collecting the organic layer. Repeat extraction for higher efficiency.[10]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a solution containing 6% pyridine in 50% methanol.
-
Add 25 µL of 120 mM EDC solution.
-
Add 25 µL of 200 mM 2-NPH solution.
-
Incubate the reaction at room temperature for 60 minutes or use microwave-assisted heating for an accelerated reaction (e.g., 10 seconds).[11][12]
-
-
Quenching and Analysis:
-
Stop the reaction by adding 100 µL of 0.1% formic acid in water.
-
The sample is now ready for injection into the LC-MS/MS system.
-
Caption: Workflow for carboxylic acid derivatization in plasma.
Troubleshooting Logic Diagram
This diagram outlines a logical flow for diagnosing common issues during the derivatization process.
Caption: A logical guide for troubleshooting common derivatization issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The reaction of 2,4-Dinitrophenylhydrazine to test the existing of aldehyde or ketone_Chemicalbook [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PCR Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 13. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Derivatization Cleanup for 2-Nitrophenylhydrazine (2-NPH)
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess 2-Nitrophenylhydrazine (2-NPH) reagent following the derivatization of target analytes.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess 2-NPH reagent after derivatization?
Excess 2-NPH reagent can interfere with subsequent chromatographic analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[1][2] This interference can manifest as co-eluting peaks that obscure the analyte peaks of interest, leading to inaccurate quantification.[1][2] Furthermore, high concentrations of the reagent can contaminate the analytical column and detector.
Q2: What are the common methods for removing excess 2-NPH?
The two most common and effective methods for removing excess 2-NPH are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice between these methods often depends on the specific analyte, the sample matrix, and the available laboratory equipment.
Q3: Is a quenching step required to stop the derivatization reaction before cleanup?
For some derivatization reactions involving similar reagents like 3-Nitrophenylhydrazine (3-NPH), a quenching step may not be necessary as the reaction proceeds quickly and to completion under optimized conditions.[3][4] However, for 2-NPH, it is crucial to consult the specific protocol being used. If the reaction is time-sensitive or if side reactions are a concern, a quenching step might be beneficial.
Q4: Can I use the same cleanup protocol for different analytes derivatized with 2-NPH?
While the general principles of LLE and SPE will apply, the specific solvents and sorbents may need to be optimized for different analytes. The polarity and solubility of the 2-NPH derivative of your target compound will influence the selection of the appropriate extraction solvent or SPE cartridge.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor recovery of the derivatized analyte after LLE. | The analyte derivative has significant solubility in the aqueous phase. | - Increase the number of extractions with the organic solvent (e.g., from 2 to 3-4 extractions).- Adjust the pH of the aqueous phase to suppress the ionization of the analyte derivative, making it more soluble in the organic solvent.- "Salt out" the analyte by saturating the aqueous phase with a salt like NaCl to decrease the analyte's aqueous solubility. |
| Presence of an emulsion layer during LLE. | The two solvent phases are not cleanly separating. | - Allow the separatory funnel to stand undisturbed for a longer period.- Gently swirl the funnel to break up the emulsion.- Add a small amount of brine (saturated NaCl solution) to the funnel.- Filter the mixture through a bed of glass wool. |
| Excess 2-NPH is still present in the final sample after LLE. | Insufficient washing of the organic phase. | - Increase the number of washes of the organic phase with an appropriate aqueous solution (e.g., a mild acidic or basic wash, depending on the properties of the 2-NPH and the stability of the derivative). |
| Low recovery of the derivatized analyte after SPE. | The analyte is not being efficiently eluted from the SPE cartridge. | - Ensure the elution solvent is strong enough to desorb the analyte from the sorbent.- Try a different elution solvent or a mixture of solvents.- Increase the volume of the elution solvent.- Allow the elution solvent to soak the sorbent for a few minutes before eluting.[5] |
| Breakthrough of the analyte during sample loading in SPE. | The SPE cartridge is overloaded, or the sample is loaded in a solvent that is too strong. | - Use a larger SPE cartridge with more sorbent mass.- Dilute the sample in a weaker solvent before loading it onto the cartridge. |
| Interfering peaks are observed in the final chromatogram. | Co-extraction of matrix components. | - Optimize the wash step in the SPE protocol by using a solvent that removes interferences without eluting the analyte.- Consider using a different type of SPE sorbent with a different selectivity. |
Comparison of Cleanup Methods
| Method | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents for 2-NPH Cleanup |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and excess reagent between two immiscible liquid phases based on their relative solubilities.[6] | - Simple and inexpensive.- Widely applicable. | - Can be labor-intensive and time-consuming.- May form emulsions.- Requires relatively large volumes of organic solvents. | Organic Phase: Diethyl ether, Ethyl acetate, DichloromethaneAqueous Phase: Water, dilute acid or base solutions. |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of the analyte and impurities for a solid sorbent. | - High recovery and reproducibility.- Can concentrate the analyte.- Amenable to automation.- Reduced solvent consumption compared to LLE. | - Requires specialized cartridges and vacuum manifolds.- Method development may be required to select the appropriate sorbent and solvents. | Sorbent: C18, silica, or ion-exchange cartridges.Solvents: Methanol (B129727), acetonitrile (B52724), water, buffers. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Removal of Excess 2-NPH
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
Reaction mixture containing the 2-NPH derivatized analyte.
-
Separatory funnel.[7]
-
Organic extraction solvent (e.g., ethyl acetate).
-
Aqueous wash solution (e.g., 5% sodium bicarbonate solution, followed by deionized water).
-
Brine (saturated NaCl solution).
-
Anhydrous sodium sulfate (B86663).
-
Collection flask.
-
Rotary evaporator or nitrogen stream evaporator.
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of the organic extraction solvent (e.g., ethyl acetate).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.[6]
-
Allow the layers to separate. The organic layer containing the derivatized analyte and excess 2-NPH should be distinct from the aqueous layer.
-
Drain the lower aqueous layer and set it aside.
-
Wash the organic layer by adding an equal volume of the aqueous wash solution (e.g., 5% sodium bicarbonate). Shake and allow the layers to separate. Drain and discard the aqueous layer.
-
Repeat the wash step with deionized water.
-
Perform a final wash with brine to remove any remaining water from the organic phase.
-
Drain the organic layer into a clean collection flask containing a small amount of anhydrous sodium sulfate to dry the solvent.
-
Swirl the flask and let it stand for 5-10 minutes.
-
Decant or filter the dried organic solvent into a new flask.
-
Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the purified derivatized analyte.
-
Reconstitute the residue in a suitable solvent for your analytical method.
Protocol 2: Solid-Phase Extraction (SPE) for Removal of Excess 2-NPH
This protocol is a general guideline for using a C18 SPE cartridge and should be optimized.
Materials:
-
Reaction mixture containing the 2-NPH derivatized analyte.
-
C18 SPE cartridge.
-
SPE vacuum manifold.
-
Conditioning solvent (e.g., methanol).
-
Equilibration solvent (e.g., deionized water).
-
Wash solvent (e.g., a mixture of water and a small percentage of organic solvent).
-
Elution solvent (e.g., acetonitrile or methanol).
-
Collection tubes.
-
Solvent evaporator.
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the C18 cartridge to activate the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the sorbent go dry.
-
Sample Loading: Load the reaction mixture (pre-diluted with a weak solvent if necessary) onto the cartridge. The derivatized analyte and excess 2-NPH will be retained on the C18 sorbent.
-
Washing: Pass 1-2 cartridge volumes of the wash solvent through the cartridge. This step is crucial for removing the more polar, unretained impurities and some of the excess 2-NPH without eluting the derivatized analyte.
-
Elution: Place a clean collection tube under the cartridge. Pass 1-2 cartridge volumes of the elution solvent through the cartridge to desorb the purified derivatized analyte.
-
Drying and Reconstitution: Evaporate the elution solvent to dryness and reconstitute the sample in the appropriate mobile phase for your analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: 2-Nitrophenylhydrazine (2-NPH) Derivatization
Welcome to the technical support center for 2-Nitrophenylhydrazine (2-NPH) derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to isomer formation and other common issues encountered during the derivatization of carbonyl-containing compounds (aldehydes, ketones, and carboxylic acids) with 2-NPH.
Frequently Asked Questions (FAQs)
Q1: What is this compound (2-NPH) derivatization and why is it used?
A1: this compound (2-NPH) is a derivatizing agent used to convert carbonyl compounds (aldehydes and ketones) and carboxylic acids into their corresponding 2-nitrophenylhydrazone or 2-nitrophenylhydrazide derivatives.[1] This process is employed to improve the analytical properties of the target molecules for techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The derivatives are more stable, possess a strong chromophore for UV-Vis detection, and exhibit better chromatographic behavior.[2][3]
Q2: What is isomer formation in 2-NPH derivatization and why is it a concern?
A2: The reaction between 2-NPH and a carbonyl compound forms a C=N double bond, which can result in the formation of geometric isomers, specifically cis (Z) and trans (E) stereoisomers.[4][5] The presence of these isomers can lead to analytical challenges, such as the appearance of multiple peaks for a single analyte in a chromatogram. This can complicate quantification if the isomers are not fully resolved or if their relative proportions are not consistent across samples and standards.
Q3: Which factors influence the formation and ratio of isomers?
A3: The equilibrium between E and Z isomers can be influenced by several factors, including:
-
Acid Concentration: The presence of acid can catalyze the interconversion between isomers, helping to establish a reproducible equilibrium.[6]
-
UV Light Exposure: Irradiation with UV light can promote the conversion from the more stable E-isomer to the Z-isomer.[5][6]
-
Temperature: Reaction and storage temperature can affect the stability and interconversion of isomers.
-
Solvent: The polarity of the solvent used for the reaction and chromatographic separation can influence the separation and stability of the isomers.[4]
Q4: Can 2-NPH be used to derivatize carboxylic acids?
A4: Yes, 2-NPH can be used to derivatize carboxylic acids.[3][7] This reaction, however, requires the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group for nucleophilic attack by the hydrazine.[3][4]
Q5: How does the reactivity of 2-NPH compare to other nitrophenylhydrazines like 3-NPH and 4-NPH?
A5: Studies have shown that the position of the nitro group on the phenyl ring affects the reactivity and the sensitivity of detection for the resulting derivatives. While 2-NPH is widely used, some research indicates that 3-nitrophenylhydrazine (B1228671) (3-NPH) can offer higher reactivity and better detection sensitivity for certain carboxylic acids in LC/MS analysis.[4][8] 4-Nitrophenylhydrazine (4-NPH) has been reported to have much lower reactivity.[4][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Multiple, unexpected, or broad peaks for a single analyte. | Formation of E/Z isomers. | - Optimize Chromatography: Adjust the mobile phase composition, gradient, temperature, and stationary phase to improve the separation or co-elution of isomers.[9] - Control Isomer Ratio: Add a small amount of acid (e.g., phosphoric acid) to both samples and standards to ensure a consistent and reproducible isomer ratio. - Protect from Light: Minimize exposure of derivatized samples to UV light to prevent photoisomerization.[5][6] |
| Low or no derivatization yield. | - Incomplete reaction. - Degradation of the derivatizing reagent. - Incorrect pH. - Inactive coupling agent (for carboxylic acids). | - Optimize Reaction Conditions: Increase reaction time or temperature. Refer to the table below for recommended starting conditions. - Use Fresh Reagent: Prepare fresh 2-NPH solution, as it can degrade over time. - Adjust pH: Ensure the reaction mixture is at the optimal pH (typically acidic, around 3 for carbonyls).[2][10][11] - Verify Coupling Agent: For carboxylic acids, use fresh EDC and ensure anhydrous conditions if necessary. |
| Poor reproducibility between runs. | - Inconsistent isomer ratios. - Variability in reaction conditions (time, temperature, pH). - Sample matrix effects. | - Standardize Isomerization: As mentioned above, add acid to stabilize the isomer ratio.[6] - Strictly Control Parameters: Precisely control reaction time, temperature, and reagent concentrations for all samples and standards. - Sample Cleanup: Employ a solid-phase extraction (SPE) step to remove interfering matrix components before derivatization or analysis.[2][7] |
| Ghost peaks or baseline instability. | - Contaminated reagents or solvents. - Carryover from previous injections. | - Use High-Purity Reagents: Utilize HPLC-grade solvents and high-purity 2-NPH. Be aware that some solvents like acetone (B3395972) and methanol (B129727) can react with the derivatizing agent.[11] - Implement a Thorough Wash Cycle: Clean the injection port and column with a strong solvent between runs. |
Quantitative Data Summary
The efficiency of 2-NPH derivatization is highly dependent on the experimental conditions. The following table summarizes key parameters and their effects on the reaction.
| Parameter | Typical Range/Condition | Effect on Derivatization | Reference(s) |
| pH | 2.0 - 5.0 (Optimal ~3.0 for carbonyls) | The reaction is acid-catalyzed. Incorrect pH can lead to low yields. | [2][10][11] |
| Temperature | 20°C - 60°C | Higher temperatures can increase the reaction rate, but may also lead to degradation of analytes or reagents. A common starting point is 40°C. | [2][11] |
| Reaction Time | 30 - 60 minutes | Insufficient time will result in incomplete derivatization. Optimization is necessary for specific analytes. | [2][11] |
| 2-NPH Concentration | Molar excess relative to the analyte | A sufficient excess of the derivatizing agent is required to drive the reaction to completion. | [10] |
| Coupling Agent (for Carboxylic Acids) | EDC, Pyridine (B92270) (as catalyst) | Essential for the derivatization of carboxylic acids. The concentration of EDC and catalyst needs to be optimized. | [4] |
Experimental Protocols
Protocol 1: Derivatization of Carbonyl Compounds (Aldehydes & Ketones)
This protocol is adapted from established methods for hydrazone formation.[2][10][11]
-
Reagent Preparation:
-
2-NPH Reagent Solution: Prepare a solution of 2-NPH in a suitable solvent like acetonitrile (B52724). An acidic catalyst is often included. For example, dissolve 150 mg of 2-NPH in 50 mL of acetonitrile, then add 1.0 mL of concentrated sulfuric or hydrochloric acid, and dilute to 100 mL with acetonitrile.[2]
-
pH 3.0 Buffer: Prepare a suitable buffer, such as a citrate (B86180) buffer, to maintain the reaction pH.[2]
-
-
Sample Preparation:
-
For aqueous samples, measure a known volume (e.g., 100 mL) into a reaction vessel.
-
Adjust the sample to pH 3.0 ± 0.1 using the prepared buffer and dilute acid or base as needed.[2]
-
-
Derivatization Reaction:
-
Extraction:
-
After cooling, the 2-nitrophenylhydrazone derivatives can be extracted from the aqueous matrix using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the derivatives from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile or ethanol).[2]
-
-
Analysis:
Protocol 2: Derivatization of Carboxylic Acids
This protocol involves a coupling agent to facilitate the reaction.[3][4]
-
Reagent Preparation:
-
2-NPH Solution: Prepare a solution of 2-NPH in a suitable solvent (e.g., methanol or acetonitrile).
-
EDC Solution: Prepare a fresh solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the same solvent.
-
Pyridine (Catalyst): A small amount of pyridine is often used as a catalyst.
-
-
Derivatization Reaction:
-
To the sample containing the carboxylic acid(s) in a suitable solvent, add the 2-NPH solution.
-
Add the EDC solution to initiate the coupling reaction.
-
Add a catalytic amount of pyridine.
-
Incubate the reaction mixture. Optimal conditions (e.g., room temperature for 30 minutes) should be determined empirically.[12]
-
-
Sample Quenching/Cleanup (if necessary):
-
Depending on the downstream analysis, the reaction may be quenched or directly injected. If necessary, a liquid-liquid extraction or SPE cleanup can be performed.
-
-
Analysis:
-
Analyze the resulting 2-nitrophenylhydrazide derivatives by HPLC-UV or LC-MS.
-
Visualizations
References
- 1. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of biotin following derivatization with this compound by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of positional and geometrical fatty acid isomers as 2-nitrophenylhydrazide derivatives by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epa.gov [epa.gov]
- 11. unitedchem.com [unitedchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating HPLC Methods Using 2-Nitrophenylhydrazine Derivatization
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of compounds lacking strong chromophores, such as aldehydes, ketones, and carboxylic acids, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is a workhorse in analytical laboratories, but its effectiveness for these analytes is often limited. Pre-column derivatization with a chromophoric agent like 2-Nitrophenylhydrazine (2-NPH) is a robust strategy to enhance detectability and improve chromatographic performance.
This guide provides an objective comparison of HPLC methods utilizing 2-NPH derivatization with other common alternatives, supported by experimental data. It also offers detailed experimental protocols and visual workflows to aid in method development and validation.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent is critical and impacts sensitivity, selectivity, and the overall robustness of the analytical method. While 2-NPH is a versatile reagent for both carbonyls and carboxylic acids, other reagents like 2,4-Dinitrophenylhydrazine (DNPH) and 3-Nitrophenylhydrazine (3-NPH) are common alternatives, particularly for carbonyl compounds.
The following table summarizes key performance parameters for these derivatization agents based on published data. It is important to note that direct head-to-head comparisons across all analytes under identical conditions are limited in the literature; therefore, this table represents a synthesis of available data to provide a comparative overview.
| Parameter | This compound (2-NPH) | 2,4-Dinitrophenylhydrazine (DNPH) | 3-Nitrophenylhydrazine (3-NPH) |
| Target Analytes | Aldehydes, Ketones, Carboxylic Acids | Aldehydes, Ketones | Aldehydes, Ketones, Carboxylic Acids |
| Detection Wavelength | ~400 nm | ~360-365 nm | Not specified for UV, used in MS |
| Linearity (R²) | > 0.999[1] | > 0.999[2][3] | > 0.999 |
| Limit of Detection (LOD) | 0.6 ng/injection (for biotin)[4] | 0.005 - 0.05 µg/mL[2] | 0.1 - 2 fmol on-column (for aldehydes)[5] |
| Limit of Quantification (LOQ) | 2.3 - 660 fmol on-column (for fatty acids)[1] | 0.025 - 0.15 µg/mL[2] | Not explicitly stated, but low |
| Precision (%RSD) | < 9.5% (inter-assay for fatty acids) | < 1% - < 5%[2] | Not explicitly stated |
| Accuracy (% Recovery) | 98.1% - 104.9% (for fatty acids)[1] | 95% - 105%[2] | Not explicitly stated |
Note: The performance of each reagent can vary significantly depending on the specific analyte, sample matrix, and chromatographic conditions. The data presented should be considered as a general guide. For certain aldehydes like malondialdehyde and acrolein, 3-NPH has been shown to offer substantially improved sensitivity compared to DNPH[5]. For carboxylic acids, LC/MS detection sensitivities of 3-NPH derivatives have been reported to be 2–30 times higher than that of 2-NPH derivatives[6].
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful method validation. Below are generalized protocols for the derivatization of carbonyl compounds and carboxylic acids using 2-NPH.
Protocol 1: Derivatization of Aldehydes and Ketones with 2-NPH
This protocol describes the formation of 2-nitrophenylhydrazones from aldehydes and ketones.
Materials:
-
Sample containing aldehyde/ketone
-
This compound (2-NPH) solution (e.g., 2 mg/mL in a suitable solvent like acetonitrile (B52724) or ethanol, often with an acidic catalyst like HCl or trifluoroacetic acid)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
Derivatization Reaction: To a specific volume of the sample solution, add an excess of the 2-NPH reagent solution. The molar ratio of 2-NPH to the analyte should be optimized but is typically in large excess.
-
Reaction Conditions: Vortex the mixture thoroughly. Heat the reaction mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 20-60 minutes). The optimal temperature and time should be determined experimentally.
-
Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the sample with the mobile phase (e.g., acetonitrile/water mixture) to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. Separation is typically achieved on a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water. Detection is performed at approximately 400 nm.
Protocol 2: Derivatization of Carboxylic Acids with 2-NPH using EDC
This protocol involves the use of a coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the reaction between the carboxylic acid and 2-NPH.
Materials:
-
Sample containing carboxylic acid
-
This compound hydrochloride (2-NPH·HCl) solution (e.g., 20 mM in ethanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (e.g., 0.25 M in an ethanol/pyridine (B92270) mixture)
-
Potassium hydroxide (B78521) (for saponification of esterified fatty acids, if necessary)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Dissolve the carboxylic acid sample in a suitable solvent. If analyzing esterified fatty acids, a saponification step with KOH at an elevated temperature (e.g., 80°C for 30 minutes) is required before derivatization.
-
Derivatization Reaction: To the sample solution, add the 2-NPH·HCl solution followed by the EDC·HCl solution. The pyridine in the EDC solution acts as a catalyst.
-
Reaction Conditions: Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes)[1].
-
Cooling and Dilution: Cool the reaction mixture to room temperature and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: Inject the derivatized sample into the HPLC system. A C18 column with a mobile phase gradient of acetonitrile and water is commonly used. Detection is typically at 400 nm.
Visualizing the Workflow and Reaction Mechanisms
To better understand the derivatization and validation process, the following diagrams illustrate the key steps and chemical reactions.
Caption: Experimental workflow for HPLC method validation using 2-NPH derivatization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Performance of 2-Nitrophenylhydrazine and 3-Nitrophenylhydrazine
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in the derivatization of carbonyl compounds (aldehydes and ketones) and carboxylic acids for chromatographic and spectrophotometric analysis, nitrophenylhydrazines are indispensable reagents. The position of the nitro group on the phenyl ring significantly influences the reactivity, stability, and detection sensitivity of the resulting derivatives. This guide provides an objective comparison of the analytical performance of two common isomers: 2-Nitrophenylhydrazine (2-NPH) and 3-Nitrophenylhydrazine (3-NPH), supported by experimental data to aid in reagent selection for various analytical applications.
Executive Summary
Extensive evaluation of available data indicates that 3-Nitrophenylhydrazine (3-NPH) generally offers superior analytical performance, particularly for applications requiring high sensitivity, such as liquid chromatography-mass spectrometry (LC-MS). Derivatives of 3-NPH have been reported to exhibit 2 to 30 times greater detection sensitivity in LC/MS analysis compared to their 2-NPH counterparts. While both reagents are effective for the derivatization of carbonyls and carboxylic acids, the choice between them can significantly impact the outcome of the analysis. This guide will delve into the specifics of their performance based on reactivity, derivative stability, and detection characteristics.
Data Presentation: Quantitative Comparison
The following table summarizes the key analytical performance parameters of 2-NPH and 3-NPH based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and thus, data has been collated from various sources.
| Parameter | This compound (2-NPH) | 3-Nitrophenylhydrazine (3-NPH) | Key Observations & References |
| Target Analytes | Carbonyls (Aldehydes & Ketones), Carboxylic Acids | Carbonyls, Carboxylic Acids, Phosphoryl groups | Both are versatile, but 3-NPH has shown broader applicability in metabolomics.[1][2][3][4][5] |
| Detection Sensitivity (LC-MS) | Lower | 2–30 times higher than 2-NPH derivatives | 3-NPH is the preferred reagent for high-sensitivity LC-MS applications.[6] |
| Reactivity | Good | Generally higher than 2-NPH | 3-NPH demonstrates superior reactivity in derivatization reactions.[6] |
| Derivative Stability | Stable, but can degrade under high pH | Stable under mildly acidic to neutral conditions; degrades under basic conditions. | High-pH quenching methods can accelerate the degradation of both 2-NPH and 3-NPH derivatives.[1] The addition of antioxidants like BHT can improve the stability of 3-nitrophenylhydrazones.[1] |
| Spectrophotometric Detection (HPLC-UV) | Commonly used for HPLC-UV analysis. | Effective for HPLC-UV analysis. | While both are used, direct comparative molar absorptivity data is scarce. Detection for 2,4-dinitrophenylhydrazones is often set around 360 nm.[2][7] |
| Optimal pH for Derivatization | Typically acidic conditions (e.g., pH 3) | Mildly acidic to neutral conditions | The optimal pH is crucial for reaction efficiency and derivative stability. |
Experimental Protocols
Detailed methodologies are critical for reproducible results. Below are representative protocols for the derivatization of carbonyls and carboxylic acids using nitrophenylhydrazines.
Derivatization of Carbonyl Compounds (e.g., Aldehydes, Ketones)
This protocol is a generalized procedure based on common practices for forming nitrophenylhydrazones for HPLC-UV analysis.
Materials:
-
This compound hydrochloride or 3-Nitrophenylhydrazine hydrochloride
-
Analyte solution containing carbonyl compounds
-
Acetonitrile (B52724) (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid for pH adjustment
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare a solution of the chosen nitrophenylhydrazine (B1144169) reagent (e.g., 10 mg/mL) in acetonitrile. Acidify the solution with a small amount of HCl.
-
Sample Preparation: Dissolve the sample containing the carbonyl compound in a suitable solvent, such as acetonitrile or a water/acetonitrile mixture.
-
Derivatization Reaction: Mix the analyte solution with an excess of the nitrophenylhydrazine reagent solution. The reaction is typically carried out at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically for specific analytes.
-
Sample Analysis: After the reaction is complete, the sample can be directly injected into an HPLC system for analysis.
HPLC-UV Conditions (General):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detection: UV detector set at the wavelength of maximum absorbance (λmax) for the specific nitrophenylhydrazone derivative (typically in the range of 350-400 nm). For 2,4-dinitrophenylhydrazones, 360 nm is a common detection wavelength.[2][7]
Derivatization of Carboxylic Acids
This protocol involves a coupling agent to facilitate the reaction between the carboxylic acid and the nitrophenylhydrazine.
Materials:
-
This compound hydrochloride or 3-Nitrophenylhydrazine hydrochloride
-
Analyte solution containing carboxylic acids
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent
-
Pyridine (B92270) (as a catalyst)
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare fresh solutions of the nitrophenylhydrazine reagent, EDC, and pyridine in a suitable solvent (e.g., a methanol/water mixture).
-
Derivatization Reaction: To the analyte solution, add the nitrophenylhydrazine solution, followed by the EDC solution and the pyridine solution. The reaction is typically performed at a specific temperature (e.g., 30-60°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching (Optional but Recommended): To improve the stability of the derivatives, the reaction can be quenched by adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).[1] High pH quenching should be avoided.[1]
-
Sample Analysis: The resulting solution containing the nitrophenylhydrazide derivatives is then ready for LC-MS or HPLC-UV analysis.
Mandatory Visualization
Derivatization Workflow
The following diagram illustrates the general experimental workflow for the derivatization of analytes with nitrophenylhydrazines for subsequent analysis.
Caption: General workflow for analyte derivatization with nitrophenylhydrazines.
Reagent Selection Logic
This diagram outlines the decision-making process for selecting between 2-NPH and 3-NPH based on the analytical requirements.
Caption: Decision tree for selecting between 2-NPH and 3-NPH.
Conclusion
The choice between this compound and 3-Nitrophenylhydrazine as a derivatizing agent has significant implications for the analytical performance of a given method. For applications demanding the highest sensitivity, particularly in LC-MS based metabolomics and trace analysis, 3-Nitrophenylhydrazine is the demonstrably superior reagent . Its derivatives consistently yield higher signal responses, enabling lower limits of detection.
For routine analyses using HPLC-UV, both reagents can be effective. However, the selection should be guided by empirical validation for the specific analytes of interest to determine which reagent provides a better response and chromatographic performance. Factors such as cost and availability may also influence the decision for less demanding applications.
Ultimately, a thorough understanding of the analytical goals, coupled with the comparative data presented in this guide, will empower researchers, scientists, and drug development professionals to make an informed decision and optimize their analytical methodologies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. unitedchem.com [unitedchem.com]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
A Head-to-Head Comparison of Derivatizing Agents for Quantitative Carbonyl Analysis: 2-Nitrophenylhydrazine vs. Girard's Reagent
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of carbonyl compounds, the choice of derivatizing agent is a critical determinant of analytical sensitivity, specificity, and overall method performance. This guide provides an objective comparison of two widely used reagents, 2-Nitrophenylhydrazine (2-NPH) and Girard's Reagents (T and P), supported by experimental data to inform methods development and optimization.
The inherent properties of many carbonyl compounds, such as low molecular weight, high volatility, and poor ionization efficiency, present significant challenges for their direct analysis, particularly at trace levels. Derivatization to a more readily detectable form is a common and often necessary strategy. This compound, a classic derivatizing agent, and the cationic Girard's reagents represent two distinct approaches to enhancing the detectability of aldehydes and ketones. This guide will explore their respective performance characteristics, outline detailed experimental protocols, and provide a comparative summary of quantitative data.
At a Glance: Performance Comparison
| Performance Metric | This compound (2-NPH) | Girard's Reagent (T & P) |
| Derivatization Principle | Forms a stable 2-nitrophenylhydrazone, which is UV-active and amenable to HPLC-UV and LC-MS analysis.[1] | Forms a hydrazone with a pre-existing permanent positive charge (quaternary ammonium), significantly enhancing ionization efficiency for mass spectrometry.[2][3] |
| Primary Detection Method | HPLC with UV/Vis detection (typically around 360 nm).[4][5] | LC-MS/MS, leveraging the permanent positive charge for high sensitivity in positive ion mode.[2][3] |
| Sensitivity | Good, with detection limits typically in the low ppb to high ppt (B1677978) range for many carbonyls.[6][7] | Excellent, often providing a significant enhancement in sensitivity (10 to over 1000-fold) in LC-MS compared to underivatized compounds.[8][9] |
| Specificity | Reacts with aldehydes and ketones.[10] | Reacts with aldehydes and ketones.[11] |
| Reaction Conditions | Typically requires acidic conditions (pH 3-5) and can be performed at room temperature or with gentle heating.[4][12] | Generally requires acidic conditions (e.g., acetic acid) and incubation at room temperature or elevated temperatures (e.g., 60°C).[13][14] |
| Sample Matrix Compatibility | Widely used for various matrices including water, soil, air, and biological samples.[4] | Effective in complex biological matrices like plasma, serum, and tissue extracts due to the specificity of the derivatization and the sensitivity of MS detection.[13][15][16] |
| Formation of Isomers | Can form E/Z stereoisomers, which may lead to peak splitting in chromatography.[1] | Can also form E/Z isomers, potentially complicating chromatography.[8] |
Quantitative Performance Data
The following tables summarize quantitative performance data for 2-NPH (often as 2,4-Dinitrophenylhydrazine (B122626), DNPH) and Girard's Reagent from various studies. It is important to note that direct comparisons are limited, and performance metrics are highly dependent on the specific analyte, sample matrix, and analytical instrumentation.
Table 1: Quantitative Performance of this compound (as DNPH) Derivatization
| Carbonyl Compound | Method | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) |
| Formaldehyde | HPLC-UV | Ambient Air | 0.0069 µ g/cartridge | 0.1 ppbv | >0.98 | 70-130 |
| Acetaldehyde | HPLC-UV | Ambient Air | 0.0048 µ g/cartridge | 0.1 ppbv | >0.98 | 70-130 |
| Acetone | UHPLC-UV | Standard | - | 1.1 ng/mL | >0.9998 | N/A |
| Acrolein | UHPLC-UV | Standard | - | 1.2 ng/mL | >0.9998 | N/A |
| Benzaldehyde | UHPLC-UV | Standard | - | 0.4 ng/mL | >0.9998 | 96.3 (at 400 ppb) |
| Various Carbonyls | LC-MS/MS | Work Environment Air | 0.003-0.015 µg/L | 0.01-0.05 µg/L | >0.996 | N/A |
Data compiled from references:[5][6][7][17]
Table 2: Quantitative Performance of Girard's Reagent Derivatization
| Carbonyl Compound | Reagent | Method | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) |
| 5-Formyl-2'-deoxyuridine | Girard T | LC-MS/MS | Cellular DNA | 3-4 fmol | - | - | - |
| Keto-steroids (Testosterone) | Girard P | LC-HRMS | Human Serum | - | <20% CV | 0.9994 | 96.57-101.03 |
| Keto-steroids (Androstenedione) | Girard P | LC-HRMS | Human Serum | - | <20% CV | 0.9977 | 98.49-101.51 |
| Lipid Aldehydes | Girard T | LC-MS/MS | Tissue | - | 10 ng/mL | >0.99 | - |
| Various Steroids | Girard P | UHPLC-MS/MS | - | - | - | 0.9989–0.9992 | 93.27–104.01 |
Data compiled from references:[2][14][15][16]
Experimental Protocols
This compound (DNPH) Derivatization for HPLC-UV Analysis
This protocol is a generalized procedure based on established methods such as EPA Method 8315A.[4]
1. Reagent Preparation:
-
DNPH Solution: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent like acetonitrile (B52724) or ethanol, often acidified with a small amount of strong acid (e.g., phosphoric acid or hydrochloric acid). The concentration will depend on the specific method but is typically in the range of 0.5 to 3 mg/mL.[12]
-
Sample pH Adjustment: Prepare a buffer solution (e.g., citrate (B86180) or acetate (B1210297) buffer) to adjust the sample pH to the optimal range for derivatization (typically pH 3-5).[4][12]
2. Sample Derivatization:
-
For aqueous samples, add the buffer to the sample to adjust the pH.
-
Add an appropriate volume of the DNPH solution to the pH-adjusted sample.
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.[12]
3. Extraction of Derivatives:
-
Solid-Phase Extraction (SPE): Pass the derivatization reaction mixture through a C18 SPE cartridge. Wash the cartridge to remove interferences and then elute the DNPH derivatives with a suitable solvent like acetonitrile or ethanol.[4]
-
Liquid-Liquid Extraction (LLE): Alternatively, perform a liquid-liquid extraction of the reaction mixture using an organic solvent such as methylene (B1212753) chloride. Combine the organic extracts and concentrate them.[4]
4. HPLC-UV Analysis:
-
Chromatographic Conditions:
-
Inject the extracted and prepared sample into the HPLC system.
-
Identify and quantify the carbonyl-DNPH derivatives by comparing their retention times and peak areas to those of known standards.
Girard's Reagent T Derivatization for LC-MS/MS Analysis
This protocol is a generalized procedure based on methods described for the analysis of various carbonyls, including steroids and DNA adducts.[2][13]
1. Reagent Preparation:
-
Girard's Reagent T (GRT) Solution: Prepare a solution of Girard's Reagent T in a suitable solvent, often an alcohol-water mixture (e.g., methanol/water).
-
Acid Catalyst: Prepare a solution of an organic acid, such as acetic acid, to catalyze the reaction.
2. Sample Derivatization:
-
To the sample (which may be an extract reconstituted in a suitable solvent), add the Girard's Reagent T solution and the acid catalyst.
-
Incubate the reaction mixture. Incubation times and temperatures can vary depending on the analyte, for example, at room temperature for several hours or at an elevated temperature (e.g., 60°C) for a shorter period (e.g., 10-60 minutes).[14]
3. Sample Cleanup (Optional but Recommended):
-
A solid-phase extraction (SPE) step can be employed to remove excess reagent and other interferences. Due to the cationic nature of the derivatives, a mixed-mode or cation-exchange SPE sorbent can be effective.
4. LC-MS/MS Analysis:
-
Chromatographic Conditions:
- Column: C18 or other suitable reversed-phase column.
- Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), typically with a volatile acid additive like formic acid to improve peak shape.
- Flow Rate: Dependent on the column dimensions, often in the range of 0.2 - 0.5 mL/min for analytical scale columns.
-
Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Analysis Mode: Multiple Reaction Monitoring (MRM) is typically used for quantitative analysis. The precursor ion will be the [M]+ of the Girard's T derivative. A characteristic neutral loss of trimethylamine (B31210) (59 Da) is often observed and can be used as a specific transition.[16]
-
Inject the derivatized sample into the LC-MS/MS system.
-
Quantify the analytes using a calibration curve constructed from standards that have undergone the same derivatization procedure.
Visualizing the Workflow and Comparison
Experimental Workflows
Caption: Experimental workflows for carbonyl analysis using 2-NPH and Girard's Reagent.
Logical Comparison of Reagent Characteristics
Caption: Key characteristics of 2-NPH and Girard's Reagent for carbonyl quantification.
Conclusion
The choice between this compound and Girard's Reagent for the quantitative analysis of carbonyls is primarily dictated by the available analytical instrumentation and the specific requirements of the study.
Girard's Reagents (T and P) offer a distinct advantage for mass spectrometry-based analyses. The introduction of a permanent positive charge significantly enhances ionization efficiency, leading to substantial improvements in sensitivity. This makes Girard's reagents particularly well-suited for targeted, high-sensitivity quantitative studies of carbonyls in complex biological matrices, a common requirement in pharmaceutical research and drug development.
Ultimately, method validation is paramount. The quantitative data presented should be considered as a guide, and the performance of either reagent should be rigorously evaluated for the specific carbonyl compounds and sample matrices of interest.
References
- 1. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS [mdpi.com]
- 4. epa.gov [epa.gov]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. unitedchem.com [unitedchem.com]
- 13. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 14. escholarship.org [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. fortunejournals.com [fortunejournals.com]
- 17. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Comparative Guide to the Cross-Validation of 2-Nitrophenylhydrazine in Analytical Derivatization
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyls and carboxylic acids is a frequent analytical challenge. 2-Nitrophenylhydrazine (2-NPH) has long served as a reliable derivatizing agent, converting these analytes into stable, chromophoric hydrazones suitable for analysis by High-Performance Liquid Chromatography (HPLC). However, the pursuit of enhanced sensitivity, broader applicability, and improved analytical performance necessitates a critical evaluation of alternative reagents. This guide provides an objective, data-driven comparison of 2-NPH with prominent alternatives, offering a cross-validation framework to aid in method selection and development.
This publication details the experimental protocols for derivatization of short-chain fatty acids (SCFAs) and carbonyl compounds using 2-NPH and compares its performance against 3-Nitrophenylhydrazine (B1228671) (3-NPH) and 2,4-Dinitrophenylhydrazine (B122626) (DNPH). Quantitative data, including Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates, are presented to support an informed selection of the optimal derivatizing agent for specific analytical requirements.
Performance Comparison of Derivatization Reagents
The efficacy of a derivatization reagent is determined by several factors, including reaction efficiency, derivative stability, and the enhancement of the analytical signal. The following tables summarize the quantitative performance of 2-NPH against its alternatives for the analysis of carboxylic acids and carbonyl compounds.
Carboxylic Acid Derivatization: 2-NPH vs. 3-NPH
For the analysis of carboxylic acids, particularly short-chain fatty acids (SCFAs), 3-Nitrophenylhydrazine (3-NPH) has emerged as a superior alternative to 2-NPH, primarily due to significantly enhanced detection sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS).
| Parameter | This compound (2-NPH) | 3-Nitrophenylhydrazine (3-NPH) | Comments |
| Analytes | Short- to Very Long-Chain Fatty Acids | Short-Chain Carboxylic Acids (SCCAs) | Both are effective for fatty acids, but 3-NPH has been extensively validated for a range of SCCAs. |
| Detection Method | LC-MS/MS | LC-MS/MS | - |
| LOD | 0.2–330 fmol on column[1] | 25 nM (for 9 of 10 SCCAs)[2] | 3-NPH methods demonstrate significantly lower limits of detection for SCCAs. |
| LOQ | 2.3–660 fmol on column[1] | 50 nM (for 9 of 10 SCCAs)[2] | Consistent with LOD, 3-NPH allows for quantification at lower concentrations. |
| Linearity (R²) | > 0.999[1] | > 0.99[2] | Both reagents provide excellent linearity over their respective concentration ranges. |
| Accuracy (Recovery) | 98.1% – 104.9%[1] | 85% - 115% (Quantitative Accuracy)[2] | Both methods demonstrate high accuracy and reproducibility. |
| Sensitivity | Baseline | 2-30 times higher LC/MS sensitivity than 2-NPH derivatives | The primary advantage of 3-NPH is the substantial increase in signal intensity in MS detection. |
Carbonyl Compound Derivatization: 2-NPH vs. 2,4-DNPH
2,4-Dinitrophenylhydrazine (DNPH) is the most established and widely used reagent for carbonyl analysis. It serves as the benchmark against which other reagents, including 2-NPH, are often compared.
| Parameter | This compound (2-NPH) | 2,4-Dinitrophenylhydrazine (DNPH) | Comments |
| Analytes | Aldehydes & Ketones | Aldehydes & Ketones | DNPH is the basis for numerous standard environmental and industrial monitoring methods (e.g., EPA 8315A). |
| Detection Method | HPLC-DAD, APCI-MS[3] | HPLC-UV, LC-MS/MS[4][5] | DNPH derivatives have a strong chromophore, making them ideal for UV detection around 360 nm. |
| LOD | Analyte Dependent | 0.4–9.4 ng/m³ (LC-MS/MS, air sample)[4]; 33.9–104.5 ng/mL (UHPLC-UV)[5] | DNPH methods are highly sensitive and well-characterized. |
| LOQ | Analyte Dependent | 181.2–396.8 ng/mL (UHPLC-UV)[5] | Robust quantification limits are well-established for DNPH. |
| Linearity (R²) | > 0.99 | > 0.999[5] | Both reagents produce derivatives that exhibit excellent linearity. |
| Accuracy (Recovery) | Analyte Dependent | 90% – 104%[4] | DNPH methods are known for their high accuracy and reproducibility. |
| Key Issues | Less common for carbonyls than DNPH | Can form E/Z stereoisomers, which may complicate chromatography[6]. The dry reagent can be a contact explosive. | The potential for isomeric products with DNPH requires careful chromatographic method development. |
Experimental Protocols
Detailed and reproducible methodologies are crucial for successful derivatization and analysis. The following section provides step-by-step protocols for the derivatization of short-chain fatty acids and carbonyl compounds.
Protocol 1: Derivatization of Short-Chain Fatty Acids with 2-NPH
This protocol is adapted from a method for the determination of SCFAs in mouse feces by HPLC.[7]
Reagents:
-
Sample extract containing SCFAs
-
Internal Standard (IS): 2-ethylbutyric acid (0.5 mM in ethanol)
-
2-NPH solution: this compound hydrochloride (20 mM in water)
-
Coupling Agent: 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) (0.25 M in ethanol)
-
Catalyst: Pyridine (B92270) (3% v/v in ethanol)
-
Potassium Hydroxide (B78521) (15% w/v in water)
-
Phosphate (B84403) Buffer (1/30 M, pH 6.4)
-
Hydrochloric Acid (0.5 M)
-
Diethyl ether
Procedure:
-
In a reaction vial, mix 100 µL of the sample supernatant with 100 µL of the internal standard solution.
-
Add 200 µL of the 2-NPH solution.
-
Prepare the derivatization cocktail by mixing equal volumes of the EDC·HCl solution and the pyridine solution. Add 400 µL of this cocktail to the reaction vial.
-
Seal the vial and heat at 60°C for 20 minutes.
-
Add 100 µL of 15% potassium hydroxide to the mixture and heat again at 60°C for 15 minutes to decompose excess reagents.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding 4 mL of a phosphate buffer/hydrochloric acid solution (prepared by mixing 3.8 mL of phosphate buffer with 0.4 mL of HCl).
-
Extract the 2-NPH derivatives by adding 4 mL of diethyl ether and vortexing. Allow the layers to separate and collect the ether layer. Repeat the extraction.
-
Evaporate the combined ether extracts to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for HPLC analysis.
Protocol 2: Derivatization of Short-Chain Fatty Acids with 3-NPH (Alternative)
This protocol is based on a validated LC-MS/MS method for quantifying ten short-chain carboxylic acids in human biofluids.[2][3][8][9]
Reagents:
-
Sample extract containing SCFAs (50 µL)
-
3-NPH solution: 3-Nitrophenylhydrazine hydrochloride (50 mM in 50:50 acetonitrile (B52724):water)
-
Coupling/Catalyst solution: 50 mM EDC·HCl with 7% pyridine in 50:50 acetonitrile:water
-
Quenching solution: 2% Formic acid in water
Procedure:
-
To 50 µL of the sample extract in a reaction vial, add 50 µL of the 50 mM 3-NPH solution.
-
Add 50 µL of the 50 mM EDC + 7% pyridine solution.
-
Vortex the mixture gently to ensure it is well-mixed.
-
Incubate the reaction at 37°C for 30 minutes.
-
After incubation, add 62.5 µL of 2% formic acid to quench the reaction.
-
The sample is now ready for direct injection or can be diluted with a suitable solvent for LC-MS/MS analysis.
Protocol 3: Derivatization of Carbonyls with 2,4-DNPH
This protocol is a general procedure for the derivatization of aldehydes and ketones for HPLC-UV analysis.
Reagents:
-
Sample containing carbonyl compounds
-
DNPH Reagent: A solution of 2,4-Dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) acidified with a strong acid like phosphoric or sulfuric acid. A typical preparation involves 5 mg of DNPH in 10 mL of acetonitrile with 0.05% (v/v) concentrated H₃PO₄.
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
For liquid samples, mix an equal volume of the sample with the DNPH reagent (e.g., 100 µL sample + 100 µL reagent) in a reaction vial.
-
For air sampling, draw air through a cartridge impregnated with DNPH. Elute the derivatives from the cartridge with acetonitrile.[10]
-
Allow the derivatization reaction to proceed at room temperature for a defined period, typically 30-60 minutes, protected from light.
-
After the reaction is complete, the sample can be directly injected into the HPLC system. If necessary, dilute the sample with an acetonitrile/water mixture to bring the concentration within the calibration range.
-
Analyze the derivatives using a C18 reversed-phase column with UV detection at approximately 360 nm.
Visualizing the Workflow
To clarify the experimental processes, the following diagrams illustrate the derivatization workflows for carboxylic acids and carbonyl compounds.
References
- 1. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. apps.thermoscientific.com [apps.thermoscientific.com]
- 6. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using this compound as a Labeling Reagent [jstage.jst.go.jp]
- 8. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. hitachi-hightech.com [hitachi-hightech.com]
Navigating the Maze of Interference in 2-Nitrophenylhydrazine Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing 2-Nitrophenylhydrazine (2-NPH) for the derivatization of carboxylic acids, aldehydes, and ketones, understanding and mitigating analytical interference is paramount to ensuring data accuracy and reliability. This guide provides a comprehensive comparison of potential interferences in 2-NPH derivatization methods, supported by experimental data and detailed protocols. We also draw comparisons to alternative derivatization agents, primarily 2,4-Dinitrophenylhydrazine (DNPH), to offer a broader perspective on analytical strategy.
Key Interferences in 2-NPH Derivatization
The high reactivity of 2-NPH, while beneficial for derivatizing target analytes, also renders it susceptible to reactions with non-target molecules and even reagents within the analytical workflow. These interferences can manifest as the formation of side products, suppression or enhancement of the analytical signal (matrix effects), and cross-reactivity with other endogenous or exogenous compounds.
Chemical Interference: The EDC Side Reaction
A significant and well-documented interference in the 2-NPH derivatization of carboxylic acids arises from the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent. While EDC is essential for activating the carboxyl group to react with 2-NPH, it can also directly react with 2-NPH to form a stable side product, particularly in the presence of high concentrations of a cyclic amide.[1] This side reaction can consume the derivatizing agent and introduce a confounding peak in the chromatogram, potentially leading to inaccurate quantification of the target analyte.
Table 1: Known Chemical Interferences with 2-NPH Derivatization
| Interferent | Target Analyte Class | Nature of Interference | Analytical Impact |
| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Carboxylic Acids | Formation of a stable side product with 2-NPH.[1] | Depletion of derivatizing agent, introduction of interfering peaks. |
Matrix Effects in Biological Samples
When analyzing complex biological matrices such as plasma, serum, or urine, endogenous components can co-elute with the derivatized analytes and interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement. Studies using the 2-NPH analogue, 3-nitrophenylhydrazine (B1228671) (3-NPH), have quantified these matrix effects in human serum. For a range of short-chain fatty acids, the matrix effects were found to be in the range of 77.1-99.0%, indicating a signal suppression of up to 22.9% for some analytes.[2]
Table 2: Matrix Effects of 3-NPH Derivatized Short-Chain Fatty Acids in Human Serum
| Analyte | Matrix Effect (%) |
| Acetic Acid | 85.2 |
| Propionic Acid | 88.7 |
| Isobutyric Acid | 90.1 |
| Butyric Acid | 92.3 |
| Isovaleric Acid | 95.6 |
| Valeric Acid | 99.0 |
| Isocaproic Acid | 77.1 |
| Caproic Acid | 81.5 |
Data adapted from a study on 3-nitrophenylhydrazine (3-NPH) derivatives, a close structural analog of 2-NPH derivatives.[2]
Cross-Reactivity with Non-Target Carbonyls
Due to its reactivity towards the carbonyl group, 2-NPH can potentially cross-react with endogenous or exogenous aldehydes and ketones present in the sample when the primary target is a carboxylic acid, and vice-versa. The reaction conditions, particularly pH, can influence the selectivity of the derivatization. While specific quantitative data on the cross-reactivity of a wide range of carbonyl compounds with 2-NPH is limited in the literature, it is a critical consideration during method development, especially for complex samples containing a mixture of carboxylic acids, aldehydes, and ketones.
Comparison with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization
DNPH is a widely used alternative to 2-NPH, particularly for the analysis of aldehydes and ketones. Understanding the interference profiles of both reagents is crucial for selecting the appropriate method for a specific application.
Table 3: Comparison of Interference Profiles: 2-NPH vs. DNPH
| Interference Type | This compound (2-NPH) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Chemical Interference | Side reaction with EDC when derivatizing carboxylic acids.[1] | Reaction with atmospheric oxidants like ozone and nitrogen oxides (NOx), leading to degradation of DNPH and its derivatives.[3][4] |
| Stereoisomer Formation | Less commonly reported. | Formation of E/Z stereoisomers of the hydrazones, which can lead to peak splitting and complicate quantification. |
| Matrix Effects | Signal suppression observed in biological matrices.[2] | Susceptible to matrix effects, with humidity potentially impacting derivatization efficiency. |
| Specificity | Reacts with carboxylic acids (with a coupling agent), aldehydes, and ketones. | Primarily reacts with aldehydes and ketones. Can also react with some carboxylic acids under specific conditions.[5] |
Experimental Protocols
To aid researchers in assessing potential interferences in their own applications, the following are generalized protocols for evaluating chemical interference and matrix effects.
Protocol for Evaluating EDC-2-NPH Side Product Formation
Objective: To determine the extent of the side reaction between EDC and 2-NPH under specific experimental conditions.
Materials:
-
This compound hydrochloride (2-NPH·HCl) solution
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution
-
Pyridine
-
Solvent (e.g., acetonitrile/water mixture)
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare a blank reaction mixture containing the solvent, 2-NPH·HCl solution, and EDC·HCl solution at the concentrations used in the analytical method.
-
Prepare a second reaction mixture containing a high concentration of a non-target cyclic amide (if applicable to the sample matrix).
-
Incubate the mixtures under the same temperature and time conditions as the actual sample derivatization.
-
Analyze the reaction mixtures by HPLC-UV or LC-MS.
-
Monitor for the appearance of a new peak that is not present in the individual reagent solutions.
-
Quantify the area of the side product peak relative to the initial 2-NPH peak to estimate the extent of the interference.
Protocol for Assessing Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for 2-NPH derivatized analytes in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., drug-free plasma)
-
Analyte standard solutions
-
2-NPH derivatization reagents
-
LC-MS/MS system
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Derivatize the analyte standards in the analytical solvent.
-
Set B (Post-extraction Spike): Extract the blank biological matrix using the sample preparation method. Spike the extracted matrix with the analyte standards and then perform the 2-NPH derivatization.
-
Set C (Pre-extraction Spike): Spike the blank biological matrix with the analyte standards before the extraction process and then proceed with extraction and derivatization.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak area of Set B / Peak area of Set A) * 100
-
RE (%) = (Peak area of Set C / Peak area of Set B) * 100
-
-
A ME value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
Visualizing the Workflow and Interference Pathways
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the experimental workflows and potential interference pathways.
References
- 1. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ozone removal in the collection of carbonyl compounds in air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of formic acid and lower carbonyls in air samples by DNPH derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 2-Nitrophenylhydrazine for Aldehydes Over Ketones: A Review of Available Data
For researchers, scientists, and drug development professionals, the selective derivatization of aldehydes in the presence of ketones is a critical step in many analytical and synthetic processes. This guide assesses the specificity of 2-Nitrophenylhydrazine (2-NPH) for this purpose, based on currently available scientific literature. While 2-NPH is a known derivatizing agent for carbonyl compounds, a comprehensive quantitative comparison of its reactivity towards aldehydes versus ketones is not extensively documented in readily accessible literature. This guide, therefore, presents the established general principles of carbonyl reactivity, discusses the use of related compounds, and provides a general experimental framework for such an assessment.
Introduction to Carbonyl Derivatization
The reaction between a carbonyl compound (an aldehyde or a ketone) and a hydrazine (B178648) derivative, such as this compound, is a classic example of a nucleophilic addition-elimination reaction. This process results in the formation of a hydrazone, a compound with a carbon-nitrogen double bond, which is often colored and crystalline, facilitating its detection and characterization.
While both aldehydes and ketones react with hydrazine derivatives, the rate and extent of the reaction can differ based on the structure of the carbonyl compound. This potential for differential reactivity forms the basis for assessing the specificity of a derivatizing agent.
Theoretical Specificity of this compound for Aldehydes
From a chemical principles standpoint, aldehydes are generally more reactive towards nucleophilic attack than ketones. This increased reactivity is attributed to two primary factors:
-
Steric Hindrance: The carbonyl carbon in an aldehyde is bonded to at least one small hydrogen atom, making it more accessible to the incoming nucleophile (2-NPH). In contrast, the carbonyl carbon in a ketone is bonded to two bulkier alkyl or aryl groups, which sterically hinder the approach of the nucleophile.
-
Electronic Effects: Alkyl groups are electron-donating. The two alkyl groups in a ketone stabilize the partial positive charge on the carbonyl carbon more effectively than the single alkyl group in an aldehyde. This makes the carbonyl carbon of an aldehyde more electrophilic and thus more susceptible to nucleophilic attack.
Based on these principles, it is expected that this compound would react more readily with aldehydes than with ketones. However, without specific experimental data, the degree of this selectivity remains unquantified.
Comparison with 2,4-Dinitrophenylhydrazine (DNPH)
The vast majority of scientific literature focuses on 2,4-Dinitrophenylhydrazine (DNPH) as the reagent of choice for the qualitative and quantitative analysis of both aldehydes and ketones. DNPH reacts with both functional groups to form brightly colored 2,4-dinitrophenylhydrazones. This reagent is widely used in various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: The colored hydrazone derivatives are easily detected.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more sensitive and specific detection.
-
Spectrophotometry: For quantitative analysis based on color intensity.
While DNPH is an excellent reagent for detecting the presence of carbonyl groups, it is not typically used for selective derivatization of aldehydes in the presence of ketones due to its high reactivity with both.
Experimental Protocol for Assessing Specificity
To quantitatively assess the specificity of this compound for aldehydes over ketones, a comparative kinetic study or a competitive reaction experiment would be necessary. The following outlines a general experimental protocol for such an investigation.
Objective: To determine the relative reaction rates of this compound with a representative aldehyde (e.g., benzaldehyde) and a representative ketone (e.g., acetophenone).
Materials:
-
This compound
-
Suitable solvent (e.g., ethanol, methanol, or acetonitrile)
-
Acid catalyst (e.g., sulfuric acid or hydrochloric acid)
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of this compound, benzaldehyde, and acetophenone of known concentrations in the chosen solvent.
-
Prepare a solution of the acid catalyst.
-
-
Kinetic Runs:
-
For Aldehyde: In a reaction vessel, mix the 2-NPH solution with the acid catalyst. Initiate the reaction by adding the benzaldehyde solution.
-
For Ketone: In a separate reaction vessel, repeat the process using the acetophenone solution instead of benzaldehyde.
-
At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralization).
-
Analyze the concentration of the formed 2-nitrophenylhydrazone using HPLC-UV or UV-Vis spectrophotometry. The formation of the hydrazone can be monitored by the appearance of a characteristic absorption band in the visible region.
-
-
Data Analysis:
-
Plot the concentration of the product (hydrazone) as a function of time for both the aldehyde and ketone reactions.
-
Determine the initial reaction rates from the slopes of these plots.
-
Compare the initial rates to determine the relative reactivity of 2-NPH towards the aldehyde and the ketone. A significantly higher rate for the aldehyde would indicate specificity.
-
Competitive Reaction (Alternative Approach):
-
Prepare a solution containing equimolar concentrations of both benzaldehyde and acetophenone.
-
Initiate the reaction by adding a sub-stoichiometric amount of the 2-NPH solution (the limiting reagent).
-
Allow the reaction to proceed for a defined period.
-
Analyze the product mixture using HPLC to determine the relative amounts of the benzaldehyde-2-nitrophenylhydrazone and the acetophenone-2-nitrophenylhydrazone formed.
-
A significantly higher yield of the aldehyde-derived hydrazone would demonstrate the specificity of 2-NPH.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for assessing the specificity of this compound.
Conclusion
While theoretical principles suggest that this compound should exhibit greater reactivity towards aldehydes than ketones, there is a notable lack of specific quantitative data in the scientific literature to definitively assess the degree of this specificity. The overwhelming preference for 2,4-Dinitrophenylhydrazine in analytical applications for general carbonyl detection may have limited the detailed investigation of 2-NPH's selective properties.
For researchers requiring the selective derivatization of aldehydes, it is recommended to either perform an in-house validation study as outlined above to quantify the specificity of 2-NPH under their specific experimental conditions or to explore alternative reagents known for their higher selectivity towards aldehydes. Further research in this area would be valuable to the scientific community, providing a clearer understanding of the utility of this compound as a selective derivatizing agent.
A Comparative Guide to Analytical Methods Using 2-Nitrophenylhydrazine and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of various endogenous and exogenous compounds is a cornerstone of research and development in the pharmaceutical and life sciences. Many analytes, such as fatty acids, aldehydes, ketones, and other carboxylic acids, often lack the necessary chromophores or ionization efficiency for direct analysis by common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Chemical derivatization is a widely employed strategy to overcome these limitations. This guide provides an objective comparison of analytical methods utilizing 2-Nitrophenylhydrazine (2-NPH) and its prominent alternatives, 2,4-Dinitrophenylhydrazine (DNPH) and 3-Nitrophenylhydrazine (B1228671) (3-NPH), for the derivatization and analysis of key biomolecules.
Introduction to Phenylhydrazine Derivatization Reagents
Phenylhydrazine reagents react with carbonyl groups (aldehydes and ketones) to form stable hydrazones and with carboxyl groups (in the presence of a coupling agent) to form hydrazides. These derivatives typically exhibit enhanced UV absorbance and/or ionization efficiency, thereby improving detection sensitivity and chromatographic performance. The choice of the derivatization reagent is critical and depends on the analyte, the sample matrix, the analytical instrumentation, and the desired sensitivity.
This compound (2-NPH) has been extensively used for the derivatization of fatty acids and other carboxylic acids, offering a balance of reactivity and detectability.[1][2]
2,4-Dinitrophenylhydrazine (DNPH) is a well-established and widely used reagent, particularly for the analysis of aldehydes and ketones in various matrices, including environmental air samples.[3][4] It is the basis for several standardized methods, such as EPA Method 8315A.[5]
3-Nitrophenylhydrazine (3-NPH) has gained popularity in recent years, especially in LC-MS based methods, due to its favorable fragmentation patterns and the ability to derivatize a broad range of metabolites, including short-chain fatty acids (SCFAs) and other carboxylic acids, with high sensitivity.[6][7][8][9]
Performance Comparison
The selection of a derivatization reagent is often guided by the analytical performance metrics required for a specific application. The following tables summarize the quantitative performance of 2-NPH, DNPH, and 3-NPH based methods for the analysis of various compound classes as reported in the literature.
Table 1: Analysis of Fatty Acids
| Derivatization Reagent | Analyte(s) | Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference(s) |
| 2-NPH | 18 FAs (C4 to C26) in human plasma | LC-MS/MS | 0.2–330 fmol | 2.3–660 fmol | > 0.999 | 98.1–104.9 | [10][11] |
| 2-NPH | VLCFA in human plasma | HPLC-UV | - | - | > 0.96 (correlation with LC-MS) | - | [10] |
| 3-NPH | 11 SCFAs in human serum | UHPLC-QE-Orbitrap MS | - | - | > 0.9969 | 90.0–109.1 | [10] |
| 3-NPH | 10 SCFAs in human biofluids | LC-MS/MS | 25 nM (0.5 µM for acetate) | 50 nM (1 µM for acetate) | > 0.99 | < ±15% (Quantitative Accuracy) | [12] |
| 3-NPH | SCFAs and D/L-Lactate in ruminal fluid | Chiral-LC-MS | 0.01 µg/mL | 0.033 µg/mL | > 0.99 | 88–103 | [13] |
Table 2: Analysis of Aldehydes and Ketones
| Derivatization Reagent | Analyte(s) | Method | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference(s) |
| DNPH | 13 Aldehydes & Ketones | HPLC to UHPLC transfer | Improved with UHPLC | Improved with UHPLC | > 0.9998 | - | [14] |
| DNPH | Formaldehyde in ambient air | HPLC-DAD | 0.02 µg/m³ | - | - | - | |
| DNPH | Acetaldehyde in ambient air | HPLC-DAD | 0.1 µg/m³ | - | - | - | |
| DNPH | Muscone (a ketone) | HPLC-UV | 0.005 µg/mL | 0.04 µg/mL | 0.9999 | 98.37–100.32 | [4] |
| DNPH | 6 Carbonyls | UHPLC-UV | 0.1 ng | - | 0.9991–0.9999 | - | [15] |
Table 3: Analysis of Other Carboxylic Acids
| Derivatization Reagent | Analyte(s) | Method | LOD | LOQ | Linearity (R²) | Accuracy (%) | Reference(s) |
| 3-NPH | 10 Central Carbon Metabolism Carboxylic Acids | LC-MS/MS | high femtomoles to low picomoles | high femtomoles to low picomoles | Dynamic range of ~200 to >2000 | 89.5–114.8 | [16][17] |
| 3-NPH | Tricarboxylic Acid Cycle Acids in human plasma | LC-MS/MS | 10 pM (2-oxoglutaric acid) to 800 pM (pyruvic acid) | - | - | - | [18] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reproducible and reliable results. Below are representative methodologies for derivatization using 2-NPH, DNPH, and 3-NPH.
Protocol 1: Derivatization of Fatty Acids with this compound (2-NPH) for LC-MS/MS Analysis
This protocol is adapted from the method for the simultaneous quantitation of a wide range of fatty acids in human plasma.[10][11]
Materials:
-
This compound hydrochloride (2-NPH·HCl) solution (20 mM in ethanol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (0.25 M in ethanol:pyridine 97:3 v/v)
-
Potassium hydroxide (B78521) (KOH) solution (0.3 M in ethanol)
-
Internal standard solution (e.g., heptadecanoic acid, FA17:0)
-
Plasma sample
-
n-Hexane
Procedure:
-
Saponification: To 25 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution and 100 µL of 0.3 M KOH in ethanol.
-
Heat the mixture at 80°C for 30 minutes to ensure complete saponification of esterified fatty acids.
-
Derivatization: Add 200 µL of 20 mM 2-NPH·HCl solution and 200 µL of 0.25 M EDC·HCl solution to the saponified sample.
-
Heat the reaction mixture at 60°C for 20 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of n-hexane and vortex vigorously for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the layers.
-
Transfer the upper n-hexane layer containing the derivatized fatty acids to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Protocol 2: Derivatization of Aldehydes and Ketones in Air with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol is a generalized procedure based on EPA Method TO-11A for sampling and analysis of aldehydes and ketones in ambient air.
Materials:
-
Sep-Pak DNPH-Silica cartridges
-
Air sampling pump
-
Acetonitrile (B52724), HPLC grade
-
Standard mixture of DNPH-derivatized aldehydes and ketones
Procedure:
-
Sample Collection: Draw a known volume of air through a DNPH-silica cartridge using a calibrated air sampling pump at a specified flow rate. Aldehydes and ketones in the air react with the DNPH coated on the silica (B1680970) to form stable hydrazone derivatives, which are retained on the cartridge.
-
Elution: After sampling, elute the cartridge with a precise volume of acetonitrile to recover the DNPH derivatives.
-
Sample Preparation: The eluate can be directly injected into the HPLC system or diluted as necessary with acetonitrile.
-
HPLC Analysis: Analyze the sample by reverse-phase HPLC with UV detection, typically at a wavelength between 350 and 380 nm. Quantify the analytes by comparing their peak areas to those of a standard curve prepared from a certified reference mixture of DNPH-derivatized carbonyls.
Protocol 3: Derivatization of Short-Chain Fatty Acids (SCFAs) with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis
This protocol is based on a method for the analysis of SCFAs in human serum.[6][19]
Materials:
-
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (50 mM in 50:50 acetonitrile:water)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) solution (50 mM in acetonitrile:water (50:50) + 7% pyridine)
-
Internal standard solution (e.g., 2-isobutoxyacetic acid)
-
Serum sample
-
Formic acid solution (2%)
Procedure:
-
Sample Preparation: To 50 µL of serum sample, add an appropriate amount of the internal standard solution.
-
Protein Precipitation: Precipitate proteins by adding a suitable solvent (e.g., acetonitrile) and centrifuge to collect the supernatant.
-
Derivatization: To the supernatant, add 50 µL of 50 mM 3-NPH·HCl solution and 50 µL of 50 mM EDC·HCl solution containing 7% pyridine.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 62.5 µL of 2% formic acid.
-
LC-MS/MS Analysis: The sample is now ready for injection into the LC-MS/MS system for analysis in negative ion mode.
Visualizing the Workflow
Diagrams can provide a clear and concise overview of the experimental processes. The following are Graphviz (DOT language) scripts to generate diagrams for the derivatization workflows.
References
- 1. Rapid liquid chromatographic determination of fatty acids as this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hitachi-hightech.com [hitachi-hightech.com]
- 4. iomcworld.com [iomcworld.com]
- 5. epa.gov [epa.gov]
- 6. lirias.kuleuven.be [lirias.kuleuven.be]
- 7. BAF_Protocol_015_ 3-NPH derivatization of short chain fatty acid [protocols.io]
- 8. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of their fragmentation to boost sensitivity in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Catalyst Efficiency in Cholesterol Derivatization for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
The Principle of Silylation in Cholesterol Analysis
Cholesterol, a sterol with a hydroxyl group, is not sufficiently volatile for direct analysis by GC-MS. Derivatization is a crucial step to chemically modify the hydroxyl group, thereby increasing the volatility and thermal stability of the analyte.[1] The most common derivatization technique for cholesterol is silylation, which involves reacting the hydroxyl group with a silylating agent to form a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[1] This modification minimizes interactions with the GC column's stationary phase, resulting in improved peak shape and enhanced sensitivity.[1] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and highly effective silylating agent for this purpose.[1][2] To further improve the reaction kinetics and ensure complete derivatization, a catalyst is often employed.
Role of Catalysts in Silylation
Catalysts are added to the silylation reaction to increase the reactivity of the silylating agent, especially for sterically hindered hydroxyl groups like the one in cholesterol.[3] They can also act as acid scavengers, driving the reaction towards completion.[4]
-
Trimethylchlorosilane (TMCS): Often used as a small percentage (e.g., 1%) in conjunction with BSTFA, TMCS is a highly reactive silylating agent itself.[2] It readily reacts with any residual moisture and activates the primary silylating agent (BSTFA), making it more effective for derivatizing sterically hindered hydroxyl groups.[5]
-
Pyridine (B92270): Pyridine serves a dual role as both a catalyst and a solvent.[4] As a basic catalyst, it accelerates the reaction with sterically hindered hydroxyls.[3] It also acts as an acid scavenger, neutralizing the acidic byproducts of the silylation reaction, which helps to drive the equilibrium towards the formation of the TMS-ether.[4]
Catalyst Performance Comparison: TMCS vs. Pyridine
While a direct quantitative comparison of derivatization yields is not available, the following table provides a qualitative comparison of the performance and characteristics of TMCS and Pyridine as catalysts in the silylation of cholesterol with BSTFA.
| Feature | BSTFA with 1% TMCS | BSTFA with Pyridine |
| Primary Role | Catalyst, enhances reactivity of BSTFA.[2][5] | Catalyst and solvent, acid scavenger.[3][4] |
| Effectiveness for Hindered Groups | Highly effective for sterically hindered hydroxyls.[5] | Effective in speeding up the reaction with hindered groups.[3] |
| Reaction Conditions | Typically requires heating (e.g., 60-80°C) for 30-60 minutes.[1] | Can be effective at room temperature or with gentle heating (e.g., 60°C for 30 minutes). |
| Byproducts | Volatile and generally do not interfere with chromatography.[2] | Pyridine itself can sometimes cause peak tailing in GC analysis. |
| Ease of Use | Commercially available as a pre-mixed solution with BSTFA. | Requires mixing of BSTFA and pyridine. |
| Considerations | Highly sensitive to moisture; anhydrous conditions are critical. | Also sensitive to moisture, and pyridine itself should be anhydrous. |
Experimental Protocols
Crucial Precaution: Silylating reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and samples should be free of water to ensure successful derivatization.
Protocol 1: Silylation of Cholesterol using BSTFA with 1% TMCS
This protocol is a widely used and effective method for the derivatization of cholesterol.
Materials:
-
Dried sample containing cholesterol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., hexane (B92381) or pyridine)
-
Reaction vial (e.g., 2 mL glass autosampler vial with PTFE-lined cap)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample containing cholesterol is completely dry in a reaction vial. If the sample is in a solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent like hexane or pyridine to redissolve the sample residue.[1]
-
Add 100 µL of BSTFA containing 1% TMCS to the vial.[1]
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 40 minutes in a heating block or oven.
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 2: Silylation of Cholesterol using BSTFA with Pyridine
This protocol utilizes pyridine as both a solvent and a catalyst.
Materials:
-
Dried sample containing cholesterol
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Anhydrous Pyridine
-
Reaction vial (e.g., 2 mL glass autosampler vial with PTFE-lined cap)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation: Ensure the sample containing cholesterol is completely dry in a reaction vial. If necessary, evaporate any solvent under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a derivatizing solution by mixing BSTFA and anhydrous pyridine in a 4:1 v/v ratio.
-
Reagent Addition: Add a sufficient volume of the BSTFA:pyridine mixture to the dried sample (e.g., 100 µL).
-
Reaction: Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60°C for 30 minutes.
-
Cooling and Analysis: Allow the vial to cool to room temperature before GC-MS analysis.
Visualizing the Process
To better understand the chemical transformation and experimental sequence, the following diagrams have been generated.
Caption: Silylation of cholesterol with BSTFA, catalyzed by TMCS or Pyridine.
Caption: General experimental workflow for cholesterol derivatization.
Summary and Conclusion
The choice between TMCS and pyridine as a catalyst for the silylation of cholesterol with BSTFA depends on the specific requirements of the analysis. TMCS, often used in a pre-mixed solution with BSTFA, is a powerful catalyst for enhancing the reactivity towards sterically hindered hydroxyl groups.[2][5] Pyridine serves as both a catalyst and a solvent, effectively scavenging acidic byproducts to drive the reaction to completion.[3][4]
For routine analysis where a robust and highly reactive system is desired, BSTFA with 1% TMCS is an excellent choice. If issues with acidic byproducts are a concern or if a combined solvent-catalyst system is preferred, pyridine is a suitable alternative. Regardless of the catalyst chosen, ensuring anhydrous conditions is the most critical factor for achieving high derivatization efficiency and reproducible results. The detailed protocols provided in this guide offer a solid foundation for researchers to optimize their cholesterol analysis by GC-MS.
References
A Comparative Guide to Method Validation for 2-Nitrophenylhydrazine-Based Assays in Accordance with ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of carbonyl-containing compounds, such as carboxylic acids, aldehydes, and ketones, is a critical aspect of pharmaceutical development and research. The derivatization of these molecules with 2-Nitrophenylhydrazine (2-NPH) followed by chromatographic analysis is a widely employed analytical technique. This guide provides an objective comparison of the performance of 2-NPH-based assays with common alternative methods, supported by experimental data, to assist in the selection of the most appropriate analytical procedure. All validation parameters are discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Understanding the 2-NPH Derivatization and Method Validation
This compound reacts with the carbonyl group of aldehydes and ketones, or with the carboxyl group of carboxylic acids (in the presence of a coupling agent), to form stable, chromophoric 2-nitrophenylhydrazones. This derivatization enhances the detectability of these compounds, particularly by High-Performance Liquid Chromatography (HPLC) with UV detection.
According to ICH Q2(R1) guidelines, the validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose. The key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Quantitative Performance Comparison
The following tables summarize the validation parameters for 2-NPH-based assays and their common alternatives for the analysis of carboxylic acids and aldehydes/ketones.
Table 1: Method Validation Comparison for Carboxylic Acid Analysis
| Validation Parameter | 2-NPH Derivatization with HPLC-UV | Gas Chromatography with Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Specificity | High; dependent on chromatographic separation of derivatives. | High; based on unique retention times of analytes. | Very High; based on mass-to-charge ratio and fragmentation patterns. |
| Linearity (r²) | > 0.998[1] | > 0.999[2][3] | > 0.991[4] |
| Range | Typically 1-100 nmol/100 µL[1] | Analyte dependent, e.g., 0.13-1.70 mg/L for some fatty acids. | Broad, e.g., 0.01–20 mM for some organic acids[4]. |
| Accuracy (% Recovery) | 90-115%[1] | 54.24 - 140.94%[2][3] | 95-128%[4] |
| Precision (% RSD) | 1.3-7.7% (intra-day)[1] | 0.56-1.03% (intra-day); 0.10-4.76% (inter-day)[2][3] | 2-13% (intra-day)[4] |
| LOD | Analyte dependent, fmol level with LC-MS/MS detection[5]. | 0.02-0.23 µg/mL[2][3] | Analyte dependent, can be in the low µM range. |
| LOQ | Analyte dependent, fmol level with LC-MS/MS detection[5]. | 0.08-0.78 µg/mL[2][3] | Analyte dependent, can be in the low µM range. |
Table 2: Method Validation Comparison for Aldehyde and Ketone Analysis
| Validation Parameter | 2-NPH Derivatization with HPLC-UV | 2,4-Dinitrophenylhydrazine (DNPH) Derivatization with HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Specificity | High; potential for isomeric interference. | High; widely accepted standard method. | Very High; mass spectrometric detection provides excellent specificity. |
| Linearity (r²) | Typically > 0.99 | > 0.999[4] | > 0.99 |
| Range | Analyte dependent. | 0.04 - 30.00 µg/mL for muscone[4]. | Wide dynamic range. |
| Accuracy (% Recovery) | Good, but can be affected by derivatization efficiency. | 98.37% - 100.32% for muscone[4]. | High, matrix-dependent. |
| Precision (% RSD) | Typically < 5% | 0.57% - 1.32% for muscone[4] | Typically < 10% |
| LOD | Low µg/m³ for airborne aldehydes. | 0.02 µg/m³ for formaldehyde (B43269) in air[6]. | Low ng/m³ to pg/m³ range. |
| LOQ | Low µg/m³ for airborne aldehydes. | Low µg/m³ for airborne aldehydes. | Low ng/m³ to pg/m³ range. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for the 2-NPH derivatization of carboxylic acids and an alternative method using GC-FID.
Protocol 1: 2-NPH Derivatization of Short-Chain Fatty Acids for HPLC Analysis
This protocol is adapted from the method for determining short-chain fatty acids in fecal samples[1].
1. Sample Preparation:
-
Homogenize the sample (e.g., 100 mg of feces) in a suitable solvent (e.g., 1 mL of 5% phosphoric acid).
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant for derivatization.
2. Derivatization Procedure:
-
To 100 µL of the supernatant, add an internal standard solution.
-
Add 200 µL of 40 mM this compound hydrochloride in ethanol.
-
Add 200 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 0.6 M pyridine (B92270) in ethanol.
-
Heat the mixture at 60°C for 20 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of 0.1 M potassium hydroxide (B78521) to stop the reaction.
-
Extract the 2-NPH derivatives with n-hexane.
-
Evaporate the n-hexane layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a pH modifier like phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 400 nm.
-
Injection Volume: 20 µL.
Protocol 2: Analysis of Short-Chain Fatty Acids by GC-FID
This protocol is based on a validated method for short-chain fatty acids in human fecal samples[2][3].
1. Sample Preparation and Extraction:
-
Weigh the sample (e.g., 20-30 mg of freeze-dried feces) into a centrifuge tube.
-
Add a known amount of internal standard.
-
Add a suitable extraction solvent (e.g., diethyl ether) and an acid (e.g., hydrochloric acid).
-
Vortex and centrifuge the sample.
-
Collect the organic layer for analysis.
2. GC-FID Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A suitable capillary column for fatty acid analysis (e.g., DB-FFAP).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 240°C) to separate the fatty acids.
-
Carrier Gas: Helium or Hydrogen.
-
Detector Temperature: 275°C.
-
Injection Volume: 1 µL.
Mandatory Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Workflow for the derivatization of carboxylic acids with 2-NPH.
Caption: Logical flow of the analytical method validation process as per ICH Q2(R1).
Conclusion
The choice of an analytical method for carboxylic acids, aldehydes, and ketones should be based on a thorough evaluation of its performance characteristics. 2-NPH-based derivatization followed by HPLC-UV analysis offers a reliable and sensitive method that can be validated according to ICH guidelines. However, alternative methods such as GC-FID for volatile fatty acids and DNPH derivatization for aldehydes and ketones provide robust and often complementary approaches. For applications requiring the highest specificity and sensitivity, LC-MS/MS is a powerful alternative, albeit with higher instrumentation costs and complexity. This guide provides the foundational information to aid researchers in selecting and validating the most suitable method for their specific analytical needs, ensuring data integrity and regulatory compliance.
References
- 1. Determination of Short-Chain Fatty Acids in Mouse Feces by High-Performance Liquid Chromatography Using this compound as a Labeling Reagent [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. Development of a simultaneous quantitation for short-, medium-, long-, and very long-chain fatty acids in human plasma by this compound-derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
Safety Operating Guide
Proper Disposal of 2-Nitrophenylhydrazine: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-Nitrophenylhydrazine is critical for ensuring personnel safety and regulatory compliance within research, scientific, and drug development environments. This highly reactive and hazardous compound necessitates stringent protocols for its management from acquisition to disposal.
This compound is classified as a flammable solid, is harmful if swallowed, and causes skin and eye irritation.[1][2][3] It is also considered a hazardous substance by the Occupational Safety and Health Administration (OSHA)[4]. Due to its hazardous nature, proper disposal is not only a matter of safety but also a legal requirement. The primary and recommended method of disposal is through a licensed hazardous waste disposal contractor.
Immediate Safety and Handling
Before any handling or disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All work with this compound should be conducted in a well-ventilated area, preferably within a fume hood.[5]
Key Hazards:
-
Flammability: this compound is a flammable solid that can be ignited by heat, sparks, or flames.[1][4]
-
Toxicity: It is harmful if ingested and can cause irritation to the skin, eyes, and respiratory system.[1][4]
-
Reactivity: It is incompatible with strong oxidizing agents, bases, and strong reducing agents.[4] Contact with these materials can lead to vigorous reactions, fire, or explosions.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the hazards and properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 3034-19-3 | [1][2] |
| Molecular Formula | O₂NC₆H₄NHNH₂ | [2] |
| Molecular Weight | 153.14 g/mol | [2] |
| Melting Point | 91-93 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
| UN Number | UN1325 | [1] |
| Hazard Class | 4.1 (Flammable Solid) | [1] |
| Packing Group | II | [1] |
Disposal Plan and Procedures
The required procedure for the disposal of this compound involves its classification and management as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Workflow:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound, including pure compound, contaminated labware, and solutions.
-
Segregate this waste from other incompatible waste streams to prevent accidental reactions.
-
-
Containerization and Labeling:
-
Use a suitable, non-reactive, and sealable container for collecting the waste. The container must be in good condition without leaks or cracks.
-
Affix a "Hazardous Waste" label to the container. The label must include:
-
The full chemical name: "this compound" (no abbreviations).
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The associated hazards (e.g., Flammable, Toxic).
-
-
-
Storage:
-
Store the labeled waste container in a designated, well-ventilated, and secure area away from heat, sparks, and incompatible materials.[5]
-
Secondary containment should be used to prevent spills.
-
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with an appropriate solvent.
-
The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container may be disposed of according to institutional guidelines, which may allow for disposal as regular trash.
-
Chemical Neutralization (for Professional Use Only)
While chemical neutralization can be a method for treating hydrazine-containing waste, it should only be performed by trained professionals with a thorough understanding of the reaction, potential byproducts, and safety precautions. A common method for hydrazine (B178648) compounds is oxidation with a hypochlorite (B82951) solution, such as sodium hypochlorite or calcium hypochlorite.[6][7]
Caution: The reaction of hypochlorite with substituted hydrazines can be complex and may produce hazardous byproducts. For instance, reactions with methylated hydrazines can form carcinogenic N-nitrosoalkylamines. The specific byproducts for this compound are not well-documented in readily available literature, and therefore, this procedure should not be attempted without a validated experimental protocol and appropriate safety measures in place.
Spill Management
In the event of a spill, the area should be evacuated, and access restricted.[5] Eliminate all ignition sources.[8] Do not attempt to clean up a major spill yourself.[5] Follow your institution's emergency procedures and contact the EHS department. For minor spills, and only if you are trained to do so, absorb the material with an inert absorbent (such as sand or earth) and place it in a sealed container for disposal as hazardous waste.[8]
Caption: Disposal Workflow for this compound
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. (4-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3310889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prepchem.com [prepchem.com]
- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. 4-NITROPHENYLHYDRAZINE, [WETTED WITH NOT LESS THAN 30% WATER BY MASS] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. (2-Nitrophenyl)hydrazine | C6H7N3O2 | CID 3314739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
